molecular formula C13H12BrNO B179343 2-(Benzyloxy)-5-bromoaniline CAS No. 186797-58-0

2-(Benzyloxy)-5-bromoaniline

Cat. No.: B179343
CAS No.: 186797-58-0
M. Wt: 278.14 g/mol
InChI Key: IZHINVQVLJRNDV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromoaniline is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHINVQVLJRNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627523
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186797-58-0
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromoaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Core Compound Overview

2-(Benzyloxy)-5-bromoaniline is a substituted aromatic amine of significant interest in synthetic organic and medicinal chemistry. Its structural architecture, featuring a nucleophilic aniline, a strategically positioned bromine atom amenable to cross-coupling reactions, and a stable benzyl ether protecting group, makes it a versatile and valuable intermediate.[1] This guide provides an in-depth analysis of its chemical and physical properties, outlines a standard laboratory-scale synthesis, explores its key reactive sites, and discusses its applications as a precursor to more complex molecular targets. The information herein is curated for researchers, chemists, and professionals in drug development who require a comprehensive technical understanding of this compound.

Table 1: Core Compound Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 5-Bromo-2-(phenylmethoxy)aniline[2]
CAS Number 186797-58-0[2]
Molecular Formula C₁₃H₁₂BrNO[2]
Molecular Weight 278.14 g/mol [2]
Appearance Solid
Storage Temperature Room temperature, inert atmosphere
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N[2]
InChIKey IZHINVQVLJRNDV-UHFFFAOYSA-N[2]

Physicochemical & Spectroscopic Profile

A thorough characterization of a chemical intermediate is fundamental to its effective use in synthesis. This section details the known physical properties and expected spectroscopic signatures of this compound.

Physical Properties

The compound is a solid at room temperature, and proper storage under an inert atmosphere is recommended to maintain its integrity. While specific quantitative data on melting point and solubility are not consistently reported across public domains, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following data represent the expected spectral characteristics for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a unique fingerprint of the hydrogen atoms in the molecule.

    • Aromatic Protons (Aniline Ring): Three distinct signals are expected in the aromatic region (approx. δ 6.5-7.5 ppm). The proton ortho to the amino group will appear as a doublet, the proton between the bromo and benzyloxy groups will be a doublet of doublets, and the proton ortho to the bromo group will be a doublet.

    • Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the phenyl group will be visible, typically around δ 7.3-7.5 ppm.

    • Benzylic Protons (-O-CH₂-Ph): A characteristic singlet integrating to two protons will appear around δ 5.0 ppm.

    • Amine Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent, will be present, typically in the δ 3.5-4.5 ppm range.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct signals for the aromatic carbons and one for the benzylic carbon. The carbon bearing the bromine atom will be shifted upfield compared to the others.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies include N-H stretches for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), and C-Br stretching (typically below 600 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). The expected molecular ion peak would be at m/z ≈ 277 and 279.

Synthesis and Purification

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. A common and logical pathway involves the protection of a phenol, followed by nitration, bromination, and finally, reduction of the nitro group. A related synthesis starting from 2-allylphenol has been described, involving nitration, bromination, alkylation, and reduction.[3][4]

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach identifies 4-bromo-2-nitrophenol as a key precursor. The synthesis hinges on the strategic timing of functional group introductions:

  • Protection: The acidic phenolic hydroxyl group must be protected to prevent side reactions in subsequent steps. A benzyl ether is an excellent choice due to its stability under various conditions and its susceptibility to cleavage via hydrogenation.

  • Reduction: The final step involves the reduction of the nitro group to the target aniline. This is a robust and high-yielding transformation.

SynthesisWorkflow Start 4-Bromo-2-nitrophenol Step1 Benzyl Ether Protection Start->Step1 BnBr, K₂CO₃ DMF Intermediate1 1-Benzyloxy-4-bromo-2-nitrobenzene Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Fe, NH₄Cl EtOH/H₂O Product This compound Step2->Product

Experimental Protocol: Synthesis from 4-Bromo-2-nitrophenol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment.

Step A: Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

  • To a round-bottom flask charged with 4-bromo-2-nitrophenol (1.0 equiv.), add anhydrous potassium carbonate (1.5 equiv.) and dimethylformamide (DMF) to create a stirrable slurry.

  • Add benzyl bromide (1.1 equiv.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Step B: Synthesis of this compound

  • In a round-bottom flask, suspend the 1-(Benzyloxy)-4-bromo-2-nitrobenzene (1.0 equiv.) from Step A in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (4.0 equiv.) and iron powder (3.0 equiv.) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and should be monitored carefully.

  • Monitor the reaction progress by TLC. Upon completion (typically 1-3 hours), filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

Purification and Validation

The crude product from the synthesis can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The purity of the final product should be validated by:

  • TLC: Confirmation of a single spot.

  • Melting Point: Comparison to literature values.

  • NMR Spectroscopy: Confirmation of the structure and absence of impurities.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its three distinct functional handles, which can be manipulated selectively.[1]

ReactivityHub Core This compound Aniline (-NH₂) Aryl Bromide (-Br) Benzyl Ether (-OBn) N_Func N-Functionalization (Acylation, Alkylation, Sulfonylation) Core:f1->N_Func Nucleophilic Site CrossCoupling Palladium Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck, Sonogashira) Core:f2->CrossCoupling Electrophilic Site Deprotection O-Debenzylation (Hydrogenolysis) Core:f3->Deprotection Protecting Group Cleavage Diazotization Diazotization / Sandmeyer Rxn Core:f1->Diazotization Forms Diazonium Salt

  • The Aniline Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily undergoes acylation with acid chlorides or anhydrides, alkylation, and sulfonylation. It can also be converted to a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -CN, -OH, -X).

  • The Aryl Bromide (-Br): This is arguably the most powerful functional group for synthetic elaboration. It is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, enabling the construction of complex biaryl systems or substituted anilines.

  • The Benzyl Ether (-OBn): The benzyloxy group serves as a robust protecting group for the phenol.[1] It is stable to many reaction conditions used to modify the amine or bromide functionalities. When desired, it can be selectively cleaved, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the phenol. This deprotection can be a late-stage step to reveal a crucial hydroxyl group in a target molecule.[5][6][7]

Applications in Medicinal Chemistry

Substituted anilines and biaryl ethers are common structural motifs in pharmacologically active compounds. This compound serves as a key building block for molecules targeting a range of biological systems. For instance, related pyrimido[4,5-c]quinoline derivatives have been investigated as inhibitors of the protein kinase CSNK2A, which has implications for antiviral therapies.[8] The ability to use the bromide for cross-coupling and the aniline for heterocycle formation makes it a valuable starting point for the synthesis of kinase inhibitors, GPCR modulators, and other complex drug candidates.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.[1]

  • Hazard Classification: It is classified as an irritant. Safety data sheets (SDS) indicate it may cause skin and serious eye irritation.[9] Some related bromoanilines are harmful if swallowed or toxic in contact with skin or if inhaled.[10]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[11][12] Keeping the compound under an inert atmosphere is recommended for long-term stability.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[1]

Conclusion

This compound is a strategically designed chemical intermediate with high synthetic potential. Its orthogonal functional groups—a nucleophilic amine, a versatile aryl bromide, and a cleavable benzyl ether—provide chemists with a robust platform for constructing complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sumitomo Chemical (UK). (2022, December 16). Safety Data Sheet. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

  • Supplementary Information. NMR Data. [Link]

  • Khan Academy. Reactions at the benzylic position. [Link]

  • Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

  • Table of Contents. Analytic Data. [Link]

  • Khan Academy. (2013, July 9). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry [Video]. YouTube. [Link]

  • Surya Life Sciences. Intermediate List. [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • SpectraBase. N-(5-bromo-2-methoxybenzyl)-2-methyl-4-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

  • Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. [Link]

  • PubChem. 2-Amino-5-bromobenzophenone. National Center for Biotechnology Information. [Link]

  • Chemsrc. 2-Bromoaniline | CAS#:615-36-1. [Link]

Sources

A Comprehensive Technical Guide to 2-(Benzyloxy)-5-bromoaniline for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Benzyloxy)-5-bromoaniline is a pivotal chemical intermediate, distinguished by its unique trifunctional architecture: a nucleophilic aniline, a strategically positioned bromine atom for cross-coupling reactions, and a stable benzyloxy protecting group. This combination makes it an exceptionally versatile building block in the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides an in-depth analysis of the compound's core physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and its applications in the field of drug development. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this document serves as a critical resource for researchers, medicinal chemists, and process development scientists.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The molecular weight of this compound, calculated from its molecular formula C₁₃H₁₂BrNO, is 278.14 g/mol .[1][2] This value is critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

The structure features a benzene ring substituted with an amine group, a bromine atom, and a benzyloxy ether. The benzyloxy group serves as a robust protecting group for the phenol moiety, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation. The bromine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, while the aniline nitrogen acts as a potent nucleophile or a directing group in electrophilic aromatic substitution.

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22675582&t=l"]; lab [label="Figure 1: Chemical Structure of this compound", fontsize=10]; mol -> lab [style=invis]; } idot Caption: Figure 1: Chemical Structure of this compound.

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Weight 278.14 g/mol PubChem[1], Smolecule[3]
Molecular Formula C₁₃H₁₂BrNOPubChem[1], Smolecule[3]
CAS Number 186797-58-0PubChem[1]
IUPAC Name 5-bromo-2-(phenylmethoxy)anilinePubChem[1]
Physical Form SolidSigma-Aldrich[4]
XLogP3-AA 3.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The following protocol describes a common and reliable route involving nitration, bromination, etherification, and reduction.

Synthetic Pathway Overview

The causality of this synthetic pathway is rooted in the principles of regioselective control and functional group compatibility. Starting with a simple phenol, the electron-withdrawing nitro group is installed to direct the subsequent bromination and to be easily converted into the target aniline group in the final step. The benzylation of the hydroxyl group is performed at an intermediate stage to protect it from interfering with the final reduction step.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="2-Allylphenol"]; step1 [label="Nitration\n(HNO3/H2SO4)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate1 [label="2-Allyl-6-nitrophenol"]; step2 [label="Bromination\n(e.g., NBS)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate2 [label="2-Allyl-4-bromo-6-nitrophenol"]; step3 [label="Allylation/Benzylation\n(Allyl Bromide, K2CO3)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate3 [label="1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene"]; step4 [label="Reduction\n(e.g., Zn/NH4Cl or Fe/HCl)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="3-Allyl-2-(allyloxy)-5-bromoaniline", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 [label="Step 1"]; step1 -> intermediate1; intermediate1 -> step2 [label="Step 2"]; step2 -> intermediate2; intermediate2 -> step3 [label="Step 3"]; step3 -> intermediate3; intermediate3 -> step4 [label="Step 4"]; step4 -> product; } idot Caption: Figure 2: A representative four-step synthesis workflow.[5][6][7]

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established methodologies for aniline synthesis.[6][7]

Step 1: Nitration of a Substituted Phenol

  • To a stirred solution of the starting phenol (e.g., 2-allylphenol) in a suitable solvent like dichloromethane, chill the mixture to 0 °C using an ice bath.

  • Slowly add a sulfonitric mixture (HNO₃/H₂SO₄) dropwise, maintaining the temperature below 5 °C. The nitration is directed by the activating hydroxyl group.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto ice water and extract the product with an organic solvent.

Step 2: Bromination

  • Dissolve the nitrophenol intermediate in a solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine portion-wise. The regioselectivity is controlled by the directing effects of the hydroxyl and nitro groups.

  • Stir at room temperature until the reaction is complete.

Step 3: Benzylation (Williamson Ether Synthesis)

  • Dissolve the brominated nitrophenol in a polar aprotic solvent like acetone or DMF.

  • Add a weak base, typically potassium carbonate (K₂CO₃), to deprotonate the phenol.

  • Add benzyl bromide and heat the mixture to reflux for several hours. The use of a mild base like K₂CO₃ is crucial to prevent side reactions.

  • Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate.

Step 4: Reduction of the Nitro Group

  • Dissolve the nitro-intermediate in a solvent mixture, often ethanol and water.

  • Add a reducing agent. A common choice is zinc powder and ammonium chloride, which offers a milder alternative to catalytic hydrogenation that could prematurely cleave the benzyl group.[7]

  • Heat the reaction mixture to reflux for 1-2 hours. The progress is often visible by a color change.

  • Upon completion, filter the hot solution through celite to remove the metal residues.

Purification Protocol
  • Work-up: After the final step, concentrate the reaction mixture. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove inorganic impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The choice of solvent system is critical for achieving good separation from non-polar starting materials and polar by-products.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic methods provides a comprehensive and self-validating characterization.

Analytical TechniqueExpected Observations
¹H NMR - Aromatic protons in the 6.5-7.5 ppm region with distinct splitting patterns. - A characteristic singlet for the benzylic (-O-CH₂ -Ph) protons around 5.0-5.2 ppm. - A broad singlet for the aniline (-NH₂ ) protons, which may vary in chemical shift.
¹³C NMR - Aromatic carbons in the 110-150 ppm range. - A signal for the benzylic carbon around 70 ppm.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated mass (278.14). - A characteristic isotopic pattern (M, M+2) with approximately 1:1 intensity ratio, confirming the presence of a single bromine atom.
FTIR Spectroscopy - N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. - C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹. - C-Br stretching in the fingerprint region.

Table 2: Summary of Expected Analytical Data for Structure Verification.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.

Key Roles:

  • Scaffold for Heterocycle Synthesis: The aniline group is a classic precursor for building heterocyclic rings like quinolines, indoles, and benzodiazepines, which are privileged structures in medicinal chemistry.

  • Handle for Cross-Coupling: The bromine atom is ideally suited for Suzuki, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.

  • Protected Phenol Surrogate: The benzyloxy group masks a reactive phenol. After performing chemistry on the aniline and bromo positions, it can be deprotected to reveal a hydroxyl group, which can serve as a hydrogen bond donor or a site for further functionalization.

The benzyloxy group, in particular, has been shown to be critical for achieving selectivity in certain biological targets, such as in the development of selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative disorders.[8]

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main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

sub1 [label="Suzuki Coupling\n(Introduce Aryl Groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="Buchwald-Hartwig\n(Introduce Amines/Amides)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="Cyclization Reactions\n(Form Heterocycles)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub4 [label="Debenzylation\n(Reveal Phenol)", fillcolor="#F1F3F4", fontcolor="#202124"];

prod1 [label="Kinase Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod2 [label="GPCR Modulators", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod3 [label="Antiviral Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod4 [label="MAO-B Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"];

main -> sub1 [label="via -Br"]; main -> sub2 [label="via -Br"]; main -> sub3 [label="via -NH2"]; sub1 -> prod1; sub2 -> prod2; sub3 -> prod3; sub4 -> prod4; main -> sub4 [label="via -OBn", style=dashed]; } idot Caption: Figure 3: Role as a versatile intermediate in synthesizing target molecules.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[9][10]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][9] Keep it in a dark place under an inert atmosphere for long-term stability.[4]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[10] If inhaled, move to fresh air.[10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[3][9]

Conclusion

This compound, with a molecular weight of 278.14 g/mol , is far more than a simple chemical. It is a strategically designed building block that offers a reliable and versatile platform for the synthesis of complex, high-value molecules. Its trifunctional nature provides chemists with a powerful tool for navigating the intricate pathways of drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in a research and development setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available at: [Link]

  • MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Available at: [Link]

  • PubMed Central (PMC). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. National Institutes of Health. Available at: [Link]

  • SpectraBase. 2-(BENZYLOXY)-3-METHOXY-5-NITROBENZALDEHYDE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

2-(Benzyloxy)-5-bromoaniline structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-5-bromoaniline

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of this compound (CAS No: 186797-58-0), a key intermediate in organic and medicinal chemistry.[1] For researchers and drug development professionals, absolute certainty in molecular structure is paramount for ensuring reaction specificity, biological activity, and regulatory compliance. This document moves beyond rote procedural descriptions to detail the causality behind multi-technique analytical choices, creating a self-validating workflow. We will explore an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, presenting each not as a standalone technique, but as a component of a holistic, evidence-based confirmation strategy.

Introduction: The Imperative for Unambiguous Characterization

This compound, with the molecular formula C₁₃H₁₂BrNO, is a substituted aniline derivative incorporating a benzyloxy ether and a bromine atom on the aromatic ring.[1] Such functionalized anilines are valuable building blocks in the synthesis of complex pharmaceuticals and biologically active compounds.[2] The precise arrangement of these substituents—the 1,2,4-substitution pattern—is critical, as isomeric impurities could lead to vastly different reactivity and pharmacological profiles.

The elucidation process, therefore, is not merely an academic exercise but a cornerstone of quality control. It validates synthetic pathways and ensures the purity and identity of the material. This guide outlines the logical application of modern analytical techniques to confirm the molecular structure of this compound with the highest degree of scientific certainty.

Foundational Analysis: Spectroscopic Characterization

Spectroscopic methods provide the initial, powerful evidence for the proposed structure by probing the molecule's atomic and functional group composition. The synergy between NMR, MS, and IR creates a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

NMR provides direct evidence of atomic connectivity and isomerism. For a molecule like this compound, ¹H NMR can distinguish it from its isomers, such as 4-(benzyloxy)-3-bromoaniline, based on the unique splitting patterns of the aromatic protons—a level of detail other techniques cannot easily provide.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is useful for ensuring the observation of exchangeable protons like those of the amine group.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • D₂O Exchange: To confirm the -NH₂ signal, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the amine protons will disappear or significantly diminish.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, although it is less critical for this specific structure.

The expected NMR data provides a benchmark against which experimental results can be validated.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H (Benzyloxy)7.30 - 7.50Multiplet (m)5HProtons of the unsubstituted phenyl ring of the benzyloxy group.
Methylene (-CH₂-)~5.10Singlet (s)2HProtons are chemically equivalent and adjacent to an ether oxygen and an aromatic ring.
Aromatic H-6~6.95Doublet (d)1HOrtho-coupled to H-4.
Aromatic H-4~6.85Doublet of Doublets (dd)1HOrtho-coupled to H-6 and meta-coupled to H-3.
Aromatic H-3~6.70Doublet (d)1HMeta-coupled to H-4.
Amine (-NH₂)3.50 - 4.50Broad Singlet (br s)2HExchangeable protons; chemical shift is concentration-dependent. Disappears upon D₂O shake.[4]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

AssignmentPredicted Shift (δ, ppm)Rationale
C-O (Aniline Ring)~145Aromatic carbon attached to the electron-donating ether oxygen.
C-ipso (Benzyloxy)~137Carbon of the phenyl ring attached to the ether oxygen.
Phenyl-C (o, m, p)127 - 129Carbons of the unsubstituted phenyl ring.
C-N (Aniline Ring)~138Aromatic carbon attached to the amine group.
Aromatic CHs115 - 125Aromatic CH carbons on the substituted aniline ring.
C-Br (Aniline Ring)~110Aromatic carbon attached to bromine, shows a lower chemical shift.
Methylene (-CH₂-)~71Aliphatic carbon adjacent to an ether oxygen. Shifted downfield.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Compound Dry, Pure Compound NMR_Tube Prepare NMR Sample Compound->NMR_Tube Solvent Deuterated Solvent (CDCl₃ or DMSO-d₆) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample H1_NMR Acquire ¹H NMR Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrometer->C13_NMR D2O Add D₂O, Re-acquire ¹H H1_NMR->D2O Analyze_H1 Analyze Shifts, Integrals, Splitting H1_NMR->Analyze_H1 Analyze_C13 Analyze Shifts, Assign Carbons C13_NMR->Analyze_C13 Confirm_NH2 Confirm -NH₂ Signal D2O->Confirm_NH2 Structure Proposed Structure Analyze_H1->Structure Analyze_C13->Structure Confirm_NH2->Structure

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

MS provides the exact molecular weight and offers structural clues through fragmentation analysis. For halogenated compounds, it offers a definitive isotopic signature.

The most self-validating feature in the mass spectrum of this compound is the bromine isotope pattern. Nature provides two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] Any ion containing a single bromine atom will therefore appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity. This is a nearly foolproof indicator of bromine's presence.[7]

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation intentionally.

  • Analysis: Analyze the ions using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain a highly accurate mass measurement.

Table 3: Predicted High-Resolution MS Data

IonCalculated m/z (C₁₃H₁₂⁷⁹BrNO)Calculated m/z (C₁₃H₁₂⁸¹BrNO)Expected RatioRationale
[M+H]⁺278.0178280.0158~1:1The protonated molecular ion peak, showing the characteristic bromine doublet.
[M]⁺˙277.0102279.0082~1:1The molecular ion peak in EI-MS.[1]

Key Fragmentation Pathways (EI-MS):

  • Loss of Benzyl: A prominent fragmentation pathway is the cleavage of the benzylic ether, leading to the formation of a stable tropylium ion at m/z 91 .

  • Base Peak: The tropylium ion (C₇H₇⁺) is often the base peak (most intense peak) in the spectrum of benzyl ethers.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy confirms the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum should be taken and subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450 & 3360N-H Asymmetric & Symmetric StretchMediumA characteristic doublet for a primary aromatic amine.[8]
3030 - 3080Aromatic C-H StretchMedium-WeakStretching of sp² C-H bonds in the aromatic rings.
2850 - 2960Aliphatic C-H StretchMedium-WeakStretching of sp³ C-H bonds in the -CH₂- group.
~1620N-H Bend (Scissoring)StrongCharacteristic bending vibration for a primary amine.[8]
1500 - 1600Aromatic C=C StretchMedium-StrongSkeletal vibrations of the benzene rings.
1230 - 1250Aryl-O Stretch (Asymmetric)StrongC-O stretching of the aryl-alkyl ether functionality.[5]
1020 - 1050Alkyl-O Stretch (Symmetric)StrongC-O stretching of the aryl-alkyl ether functionality.[5]
690 - 770C-Br StretchMediumFound in the fingerprint region.

The Gold Standard: Single-Crystal X-ray Diffraction

While spectroscopy provides compelling, interconnected evidence, single-crystal X-ray diffraction provides definitive, unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms.[9]

Unlike spectroscopy, which infers structure from properties, X-ray crystallography directly maps atomic positions. It resolves any ambiguity regarding isomerism, bond lengths, and bond angles, providing an exact molecular model. Its results are considered irrefutable proof of structure in chemical literature and for patent filings.

  • Crystal Growth (The Critical Step): High-quality single crystals are essential. This is often the most challenging part of the experiment.

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation.

    • Induce slow crystallization by methods such as slow evaporation of the solvent, vapor diffusion (e.g., diffusing a poor solvent like hexane into the solution), or slow cooling.

  • Crystal Mounting and Data Collection:

    • Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a modern X-ray diffractometer.[10]

    • Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

    • Refine the structural model against the experimental data to obtain precise bond lengths, angles, and thermal parameters.

XRay_Workflow Compound Purified Compound Crystal Grow Single Crystal (Slow Evaporation/Vapor Diffusion) Compound->Crystal Diffractometer Mount Crystal & Collect Diffraction Data Crystal->Diffractometer Solve Solve Phase Problem (Direct Methods) Diffractometer->Solve Refine Refine Structural Model Solve->Refine Structure Definitive 3D Structure (Bond Lengths, Angles) Refine->Structure

Integrated Strategy and Conclusion

Integrated_Strategy cluster_evidence Evidence Gathering cluster_validation Validation & Confirmation NMR NMR (¹H, ¹³C) XRAY X-Ray Crystallography (Gold Standard) NMR->XRAY Corroborates Final Confirmed Structure: This compound NMR->Final Confirms Connectivity & Isomerism MS Mass Spec (HRMS) MS->XRAY Corroborates MS->Final Confirms Mol. Weight & Br Presence FTIR FTIR FTIR->XRAY Corroborates FTIR->Final Confirms Functional Groups XRAY->Final Provides Absolute Proof Hypothesis Proposed Structure (from Synthesis) Hypothesis->NMR Test with... Hypothesis->MS Test with... Hypothesis->FTIR Test with...

Safety and Handling

As with any chemical, this compound should be handled with care in a well-ventilated laboratory fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Aromatic amines and halogenated compounds can be toxic, and exposure should be minimized. Always consult the material's Safety Data Sheet (SDS) before handling for complete safety, storage, and disposal information.[11]

References

  • Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22675582, this compound. Available at: [Link]

  • Dai, P., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

  • Chemistry LibreTexts (2024). Spectroscopy of Amines. Available at: [Link]

  • Illinois State University (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

  • ResearchGate (n.d.). ¹³C-NMR spectrum of compound (4i). Available at: [Link]

  • Cambridge University Press (2003). X-ray powder diffraction studies of aniline derivatives. Powder Diffraction, 18(3), 266-268. Available at: [Link]

  • American Chemical Society (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. J. Am. Chem. Soc. Available at: [Link]

  • YouTube (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Available at: [Link]

  • MDPI (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6296. Available at: [Link]

  • ResearchGate (n.d.). Molecular structure of (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol (I). Available at: [Link]

  • Pearson+ (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep. Available at: [Link]

  • OpenStax (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77198, 2,5-Dibromoaniline. Available at: [Link]

  • Green Chemistry (2018). Supporting Information. Available at: [Link]

  • ResearchGate (n.d.). Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. Available at: [Link]

  • University of Pretoria (n.d.). Migrating ¹H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Available at: [Link]

  • University of Calgary (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Royal Society of Chemistry (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). 2-Bromo-5-nitroaniline. In NIST Chemistry WebBook. Available at: [Link]

  • Redox (2022). Safety Data Sheet Benzyl Alcohol. Available at: [Link]

  • National Center for Biotechnology Information (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link]

  • PubMed (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Available at: [Link]

  • MDPI (2009). The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. Molecules, 14(1), 336-345. Available at: [Link]

  • Arkivoc (2001). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Supplementary Information. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Benzyloxy)-5-bromoaniline

In the landscape of modern pharmaceutical development, the strategic synthesis of highly functionalized molecular scaffolds is paramount. Among these, this compound stands out as a critical building block. Its unique trifunctional arrangement—a nucleophilic aniline, a protected phenol in the form of a benzyl ether, and a reactive aryl bromide—offers a versatile platform for constructing complex molecular architectures. The aryl bromide moiety is particularly valuable, serving as a synthetic handle for late-stage diversification through a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, focusing on a robust and scalable two-step pathway from a commercially available starting material.

Core Synthetic Strategy: A Retrosynthetic Blueprint

The most reliable and widely adopted strategy for synthesizing this compound hinges on a logical two-step sequence. This approach begins with the readily available starting material, 4-bromo-2-nitrophenol. The core logic is to first protect the acidic phenolic hydroxyl group as a benzyl ether, a transformation that is high-yielding and straightforward. This step is followed by the selective reduction of the nitro group to the target aniline. This pathway is strategically superior to alternatives, such as the direct benzylation of 2-amino-4-bromophenol, as it circumvents chemoselectivity issues and potential N-benzylation of the more nucleophilic amine.

G Target This compound Intermediate 1-(Benzyloxy)-4-bromo-2-nitrobenzene Target->Intermediate Nitro Reduction StartingMaterial 4-Bromo-2-nitrophenol Intermediate->StartingMaterial Williamson Ether Synthesis Reagents1 Benzyl Bromide, K₂CO₃ Reagents1->Intermediate Reagents2 H₂ (g), Pd/C Reagents2->Target

Caption: Overall synthetic workflow for this compound.

Starting Material and Product Profile

A clear understanding of the physical and chemical properties of the key materials is essential for successful synthesis, purification, and characterization.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Appearance
4-Bromo-2-nitrophenol 7693-52-9218.01Yellow crystalline solid
This compound 186797-58-0278.14Off-white to light brown solid[1]

Experimental Protocols: A Validated Two-Step Synthesis

This section details the step-by-step protocols for the synthesis of this compound, grounded in established chemical principles and supported by literature precedents.

Protocol 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene via Williamson Ether Synthesis

The first step involves the O-alkylation of 4-bromo-2-nitrophenol with benzyl bromide. This reaction proceeds via the classic Williamson ether synthesis mechanism. The phenolic proton is abstracted by a mild base, potassium carbonate, to generate a nucleophilic phenoxide ion. This ion then displaces the bromide from benzyl bromide in an SN2 reaction to form the desired benzyl ether. Acetonitrile is an excellent solvent choice due to its polarity and ability to dissolve the reactants while remaining largely unreactive.

G cluster_0 Mechanism of Benzylation Phenol 4-Bromo-2-nitrophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Product 1-(Benzyloxy)-4-bromo- 2-nitrobenzene Phenoxide->Product SN2 Attack BnBr Benzyl Bromide BnBr->Product Salt KBr + KHCO₃ Product->Salt

Caption: Mechanism of the Williamson Ether Synthesis step.

Methodology:

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq). The use of anhydrous solvent is critical to prevent hydrolysis of the base and promote the desired reaction.

  • Reagent Addition: Add benzyl bromide (1.05 eq) to the stirred suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Reaction Execution: Stir the mixture vigorously at room temperature overnight or heat to a moderate temperature (e.g., 60-80 °C) for several hours to expedite the reaction.[2]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The product will have a higher Rf value than the starting phenol.

  • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with water and extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield a pure, colorless solid.[2]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

The final step is the reduction of the nitro group of 1-(benzyloxy)-4-bromo-2-nitrobenzene to an aniline. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild conditions, which preserve the benzyl ether protecting group and the aryl bromide.

Methodology:

  • Reaction Setup: Dissolve the 1-(benzyloxy)-4-bromo-2-nitrobenzene (1.0 eq) from the previous step in a suitable solvent such as ethanol (EtOH) or tetrahydrofuran (THF).

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask (after evacuating and backfilling with H₂ several times) or perform the reaction in a Parr hydrogenation apparatus. Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC. The aniline product is typically more polar and will have a lower Rf value than the nitro-containing starting material.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[3] This step must be done with caution as Pd/C can be pyrophoric. The filter cake should be washed thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of high purity and may be used directly in subsequent steps. If further purification is needed, recrystallization or column chromatography can be employed.[4]

Comparative Analysis of Reduction Methods

While catalytic hydrogenation is preferred, other methods can be employed for the nitro group reduction, each with distinct advantages and disadvantages.

Reduction MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, rt>95%High yield, clean reaction, mild conditions, easy work-up.Requires specialized equipment (hydrogen source); catalyst can be pyrophoric.
Metal/Acid Reduction SnCl₂·2H₂O, EtOH, reflux85-95%Inexpensive, effective for many substrates.Requires stoichiometric amounts of metal salts, leading to metallic waste; work-up can be tedious.
Transfer Hydrogenation Ammonium formate, Pd/C, MeOH, reflux90-98%Avoids the use of gaseous H₂, safer for standard lab setups.Can be slower than direct hydrogenation.
Iron in Acidic Media Fe powder, NH₄Cl, EtOH/H₂O, reflux80-90%"Green" and inexpensive iron reagents.Requires heating; can be heterogeneous and require vigorous stirring.[5]

Conclusion and Field Insights

The described two-step synthesis commencing from 4-bromo-2-nitrophenol represents the most efficient and reliable pathway to obtain high-purity this compound. The initial Williamson ether synthesis is a robust transformation, and the subsequent catalytic hydrogenation of the nitro group is exceptionally clean and high-yielding. This strategic approach provides drug development professionals with a scalable and reproducible method to access a key synthetic intermediate, paving the way for the discovery and synthesis of novel therapeutic agents.

References

  • Google Patents. CN111302956A - Preparation method of 4-bromo-2-aminophenol.
  • PubChem. This compound. Available from: [Link]

  • Barquero, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Available from: [Link]

  • MDPI. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

  • PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

  • Macmillan Group, Princeton University. Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Available from: [Link]

  • Clayden, J., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Organics, 4(1), 37-51. Available from: [Link]

  • National Institutes of Health. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

  • Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available from: [Link]

  • Google Patents. CN102993022A - Preparation method of bromoaniline.
  • ResearchGate. Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][6]benzoquinone. Available from: [Link]

  • MDPI. Recent Advances in Synthetic Routes to Azacycles. Available from: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

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An In-Depth Technical Guide on the Solubility of 2-(Benzyloxy)-5-bromoaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzyloxy)-5-bromoaniline, a key intermediate in pharmaceutical synthesis and materials science. In the absence of extensive published quantitative data, this document establishes a predictive framework for its solubility based on an analysis of its molecular structure and physicochemical properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic qualitative and quantitative determination of its solubility in a range of common organic solvents. This resource is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring optimal conditions for synthesis, purification, and formulation.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic amine of significant interest in organic synthesis. Its trifunctional nature—a nucleophilic aniline, a bulky and relatively nonpolar benzyloxy group, and a bromine atom amenable to a variety of cross-coupling reactions—makes it a versatile building block. Understanding its solubility is a critical first step in its application, directly impacting reaction kinetics, purification strategies such as crystallization, and the formulation of finished products. This guide provides a deep dive into the factors governing its solubility and the practical means to quantify it.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of the physicochemical properties of this compound is essential to predict its behavior in various solvents.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNOPubChem[1]
Molecular Weight 278.14 g/mol PubChem[1]
Appearance Solid (predicted)Sigma-Aldrich[2]
XLogP3-AA 3.4PubChem[1]
Hydrogen Bond Donor Count 1 (from the -NH₂ group)PubChem[1]
Hydrogen Bond Acceptor Count 2 (from the N and O atoms)PubChem[1]
Topological Polar Surface Area 35.3 ŲPubChem[1]
Structural Analysis and Intermolecular Forces

The solubility of this compound is governed by the interplay of its constituent functional groups and their interactions with solvent molecules. The principle of "like dissolves like" is the cornerstone of this analysis.[3]

  • Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor.[4] This suggests a degree of solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

  • Aromatic Rings: The two phenyl rings (one from the aniline and one from the benzyl group) are large, nonpolar, and hydrophobic.[5] These regions will favor interactions with nonpolar solvents through van der Waals forces.

  • Ether Linkage (-O-CH₂-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. It also increases the molecular weight and size, which can sometimes decrease solubility.[6]

  • Benzyloxy Group (-OCH₂Ph): This large, bulky group significantly increases the nonpolar character of the molecule, which will likely limit its solubility in highly polar solvents like water but enhance it in solvents with aromatic character or moderate polarity.[7]

Predicted Solubility Trends

Based on the structural analysis, the following solubility trends for this compound are predicted:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene, benzene) due to the significant nonpolar character of the molecule. Ethers like tetrahydrofuran (THF) and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be good solvents.

  • Moderate Solubility: Predicted in ketones (e.g., acetone) and esters (e.g., ethyl acetate), which can engage in dipole-dipole interactions and hydrogen bonding with the amine and ether functionalities.

  • Low to Sparingly Soluble: Expected in lower alcohols (e.g., methanol, ethanol). While the amine group can hydrogen bond, the large hydrophobic portion of the molecule will likely limit solubility.

  • Insoluble: Predicted to be insoluble in highly polar solvents like water and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The large nonpolar surface area will dominate over the polar contributions of the amine and ether groups in aqueous media.

Experimental Determination of Solubility

To validate the predicted solubility profile and obtain precise data, a systematic experimental approach is necessary. This section details protocols for both qualitative and quantitative solubility determination.

Materials and Equipment
  • This compound (analytical grade)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven

  • UV-Vis Spectrophotometer or HPLC system

Protocol 1: Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility in various solvents.

Methodology:

  • Add approximately 10 mg of this compound to a small test tube or vial.

  • Add 1 mL of the selected solvent in 0.2 mL increments.

  • After each addition, cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Record the solubility based on the following criteria:

    • Very Soluble: Dissolves completely upon addition of the first 0.2 mL.

    • Soluble: Dissolves completely within 1 mL of solvent.

    • Sparingly Soluble: A portion of the solid dissolves, but some remains after adding 1 mL.

    • Insoluble: No visible dissolution of the solid.

Causality of Experimental Choices:

  • Using a small, fixed amount of solute and solvent allows for a standardized comparison across different solvents.

  • Incremental solvent addition helps to differentiate between high and moderate solubility.

  • Vortexing ensures adequate mixing to overcome kinetic limitations to dissolution.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound.[8][9]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent. An excess is critical to ensure equilibrium with the solid phase.[10]

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully pipette a known volume (e.g., 2.0 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a gentle stream of nitrogen or use of a vacuum oven at a temperature well below the compound's melting point may be necessary.

    • Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

    • Record the final weight of the dish and the dissolved solid.

  • Calculation:

    • Solubility (g/L) = [(Weight of dish + solid) - (Weight of empty dish)] / Volume of supernatant taken (in L)

Self-Validating System:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values indicate that equilibrium has been established.

  • Constant Weight: Drying the residue to a constant weight ensures that all solvent has been removed, preventing artificially high solubility measurements.

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G cluster_prep Step 1: Preparation cluster_sampling Step 2: Sampling cluster_analysis Step 3: Analysis cluster_calc Step 4: Calculation prep1 Add excess solute to known volume of solvent prep2 Seal vial and place in thermostatic shaker (24-48h) prep1->prep2 Equilibration samp1 Allow excess solid to settle prep2->samp1 samp2 Pipette known volume of clear supernatant samp1->samp2 anal1 Transfer to pre-weighed evaporating dish samp2->anal1 anal2 Evaporate solvent anal1->anal2 anal3 Dry to constant weight anal2->anal3 anal4 Record final weight anal3->anal4 calc1 Calculate Solubility (g/L) anal4->calc1

Gravimetric Solubility Determination Workflow
Protocol 3: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and is particularly useful for determining lower solubility concentrations.

Methodology:

  • Preparation of Saturated Solution: Follow Step 1 as described in the gravimetric method (Protocol 2).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known high concentration in a solvent in which it is freely soluble (e.g., acetonitrile or methanol).

    • Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Sample Analysis:

    • After the equilibration period, centrifuge the saturated solutions to pellet the excess solid.

    • Carefully withdraw a small aliquot of the clear supernatant and dilute it with the appropriate solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration by the dilution factor.

Authoritative Grounding:

  • Beer-Lambert Law: The linear relationship between absorbance and concentration is a fundamental principle of spectrophotometry, ensuring the accuracy of the quantification.

  • λmax: Measuring absorbance at the wavelength of maximum absorbance minimizes errors and maximizes sensitivity.

The following diagram illustrates the logical relationship between the components of the UV-Vis spectrophotometry method.

G cluster_standards Calibration cluster_sample Sample Analysis stock Stock Solution (Known Concentration) standards Serial Dilutions (Standard Series) stock->standards absorbance Measure Absorbance at λmax standards->absorbance curve Calibration Curve (Abs vs. Conc) absorbance->curve concentration Determine Concentration from Curve curve->concentration saturated Saturated Solution (Unknown Concentration) dilute Dilute Supernatant saturated->dilute measure Measure Absorbance of Diluted Sample dilute->measure measure->concentration final_sol Calculate Final Solubility (Apply Dilution Factor) concentration->final_sol

Logical Workflow for UV-Vis Solubility Measurement

Conclusion

While published quantitative solubility data for this compound is limited, a robust predictive framework can be established based on its molecular structure. The presence of large nonpolar aromatic regions combined with polar amine and ether functionalities suggests a favorable solubility profile in solvents of moderate to low polarity, such as chlorinated and aromatic hydrocarbons, and some polar aprotic solvents. This guide provides detailed, reliable, and validated experimental protocols—namely, qualitative assessment, the gravimetric method, and UV-Vis spectrophotometry—to empower researchers to generate the precise data required for their specific applications. A systematic determination of this fundamental physicochemical property is paramount for the successful and efficient utilization of this compound in the advancement of chemical synthesis and drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • LibreTexts Chemistry. (2023). 2.8: Solubility. Retrieved January 9, 2026, from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 9, 2026, from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 9, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 9, 2026, from [Link]

  • Solubility of Things. (n.d.). Aniline. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved January 9, 2026, from [Link]

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Spectroscopic Blueprint of 2-(Benzyloxy)-5-bromoaniline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rationale behind this predictive approach is to provide a reliable reference for the identification and characterization of this compound, enabling researchers to confirm its synthesis and purity with confidence. Each predicted spectrum is accompanied by a detailed interpretation and a standardized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-5-bromoaniline.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the aniline and benzyl rings, the benzylic methylene protons, and the amine protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of substituent effects on the aromatic rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45 - 7.30m5HPhenyl-H
~ 6.95d1HAr-H
~ 6.80dd1HAr-H
~ 6.65d1HAr-H
~ 5.05s2H-OCH₂-Ph
~ 3.80br s2H-NH₂

Interpretation:

  • Phenyl Protons (δ ~ 7.45 - 7.30 ppm): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet in this region.

  • Aniline Aromatic Protons (δ ~ 6.95, 6.80, 6.65 ppm): The three protons on the substituted aniline ring will present as distinct signals. The proton ortho to the bromine is predicted to be a doublet, the proton ortho to the amino group a doublet, and the proton in between a doublet of doublets, with coupling constants typical for ortho and meta relationships.

  • Benzylic Protons (δ ~ 5.05 ppm): The two protons of the methylene bridge (-OCH₂-) are chemically equivalent and are expected to appear as a sharp singlet.

  • Amine Protons (δ ~ 3.80 ppm): The two protons of the primary amine group (-NH₂) are anticipated to be a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

Molecular Structure with Proton Assignments:

Caption: Molecular structure with proton numbering.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of the benzyloxy, bromo, and amino substituents on the benzene ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 147.0C-O (Aniline ring)
~ 138.0C-N (Aniline ring)
~ 137.0Quaternary C (Benzyl ring)
~ 128.5Phenyl-CH
~ 128.0Phenyl-CH
~ 127.5Phenyl-CH
~ 123.0Ar-CH
~ 118.0Ar-CH
~ 115.0Ar-CH
~ 110.0C-Br (Aniline ring)
~ 71.0-OCH₂-Ph

Interpretation:

  • Aromatic Carbons: The carbon atoms of the aniline ring are significantly influenced by the electron-donating amino and benzyloxy groups and the electron-withdrawing bromo group, leading to a wide range of chemical shifts. The benzylic phenyl carbons are expected in their typical range.

  • Benzylic Carbon: The methylene carbon (-OCH₂-) is predicted to appear around 71.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H bonds of the amine, the C-H bonds of the aromatic and aliphatic portions, the C=C bonds of the aromatic rings, the C-O ether linkage, and the C-Br bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3100 - 3000Medium-WeakAromatic C-H stretch
2950 - 2850Medium-WeakAliphatic C-H stretch (-CH₂-)
1620 - 1580StrongAromatic C=C stretch
1500 - 1450StrongAromatic C=C stretch
1250 - 1200StrongAryl-O-C stretch (asymmetric)
1100 - 1000StrongC-N stretch
700 - 600MediumC-Br stretch

Interpretation:

  • N-H Stretching: The presence of a primary amine will give rise to two distinct bands in this region.

  • C-H Stretching: Separate regions for aromatic and aliphatic C-H stretching are expected.

  • C=C Stretching: Strong absorptions characteristic of the aromatic rings.

  • C-O and C-N Stretching: Strong bands indicating the ether and amine functionalities.

  • C-Br Stretching: A medium intensity band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₂BrNO), the molecular weight is 278.14 g/mol .[1]

Predicted Mass Spectrometry Data

m/zInterpretation
278/280Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
187/189[M - C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z 278 and an isotopic peak at m/z 280 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.

  • Fragmentation Pattern: A major fragmentation pathway is the cleavage of the benzylic C-O bond. This would lead to the formation of a stable tropylium ion at m/z 91 ([C₇H₇]⁺) and a fragment corresponding to the bromoaniline moiety at m/z 187/189.

Predicted Fragmentation Pathway:

G mol [C₁₃H₁₂BrNO]⁺˙ m/z = 278/280 frag1 [C₆H₅BrO]⁺˙ m/z = 187/189 mol->frag1 - C₇H₇˙ frag2 [C₇H₇]⁺ m/z = 91 mol->frag2 - C₆H₅BrO˙

Caption: Predicted mass spectrometry fragmentation.

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence should be used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI): Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Acquisition (EI): For Electron Ionization (EI), introduce a small amount of the solid sample via a direct insertion probe. Acquire the spectrum with a standard electron energy of 70 eV.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding these spectroscopic signatures, researchers can more effectively identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared against these predictions for structural verification. This guide serves as a valuable resource for chemists engaged in the synthesis and application of novel aniline derivatives.

References

  • PubChem. This compound. [Link]

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A Guide to the Commercial Landscape of Benzyloxy-Bromoaniline Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical intermediates, substituted anilines are foundational scaffolds for a multitude of therapeutic agents. Among these, benzyloxy-bromoanilines offer a unique combination of functionalities: a protected hydroxyl group in the form of a stable benzyl ether, a reactive bromine atom poised for cross-coupling reactions, and an amino group that serves as a key pharmacophoric element or a synthetic handle. However, a critical point of ambiguity often arises for researchers sourcing these reagents. The common name "benzyloxy-bromoaniline" can refer to two distinct, commercially available positional isomers: 2-(Benzyloxy)-5-bromoaniline and 5-(Benzyloxy)-2-bromoaniline .

This guide, prepared from the perspective of a Senior Application Scientist, aims to resolve this ambiguity, providing a comprehensive technical overview of both isomers. We will dissect their commercial availability, present detailed synthetic routes with mechanistic insights, and explore their applications in modern drug discovery, ensuring that research and development teams can make informed decisions in sourcing and utilizing these valuable building blocks.

Clarifying the Isomer Ambiguity: A Structural Overview

The primary source of confusion lies in the locant numbering of the functional groups on the aniline ring. It is imperative to rely on the Chemical Abstracts Service (CAS) number for unambiguous identification.

G cluster_0 Positional Isomers of Benzyloxy-Bromoaniline cluster_1 Key Distinctions Topic This compound (User Query) Isomer1 Isomer A This compound CAS: 186797-58-0 Topic->Isomer1 Direct Match Isomer2 Isomer B 5-(Benzyloxy)-2-bromoaniline CAS: 119879-90-2 Topic->Isomer2 Commonly Confused Distinction1 Bromine Position: Para to Ether Isomer1->Distinction1 Distinction2 Bromine Position: Ortho to Amine Isomer2->Distinction2

Figure 1: Isomer Disambiguation Diagram.
  • This compound (CAS: 186797-58-0): Here, the benzyloxy group is at position 2 and the bromine atom is at position 5. The bromine is para to the benzyloxy group and meta to the amino group.

  • 5-(Benzyloxy)-2-bromoaniline (CAS: 119879-90-2): In this isomer, the benzyloxy group is at position 5, and the bromine atom is at position 2. The bromine is ortho to the amino group and meta to the benzyloxy group.[1][2]

This structural difference significantly impacts the electronic properties and steric environment of the molecule, influencing its reactivity in subsequent synthetic steps and its ability to interact with biological targets.

Physicochemical and Technical Properties

A side-by-side comparison of the key properties of each isomer is essential for experimental design.

PropertyThis compound 5-(Benzyloxy)-2-bromoaniline
CAS Number 186797-58-0[3][4][5]119879-90-2[1][2][6]
Molecular Formula C₁₃H₁₂BrNOC₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol [3]278.14 g/mol [1][6]
Appearance SolidLight-red to Brown Solid[2]
Purity Typically ≥95%Typically ≥95%[2]
Storage Keep in dark place, inert atmosphere, room temperature[3]2-8 °C, Sealed in dry[2][6]
IUPAC Name This compound5-(Benzyloxy)-2-bromoaniline
Synonyms 5-Bromo-2-(phenylmethoxy)aniline2-Bromo-5-(phenylmethoxy)aniline

Commercial Availability

Both isomers are readily available from a range of chemical suppliers, typically on a scale from milligrams to several grams for research purposes. For larger quantities, inquiries for custom synthesis are recommended.

SupplierThis compound (186797-58-0) 5-(Benzyloxy)-2-bromoaniline (119879-90-2)
Sigma-Aldrich Available (Ambeed, Inc.)[3]Available (AstaTech, Inc.)[2]
BLD Pharm Available[7]Available[6]
CymitQuimica Available[8]Not Listed
Fluorochem Available[9]Not Listed
Matrix Scientific Not ListedAvailable[10]
Santa Cruz Biotech Available[11]Not Listed
Smolecule Not ListedAvailable[1]
LookChem Not ListedMultiple Suppliers Listed[12]

This table is not exhaustive and represents a snapshot of availability. Researchers should verify stock and pricing directly with suppliers.

Synthesis Protocols and Methodologies

The synthetic routes to these isomers are distinct, reflecting their structural differences. The choice of starting materials is dictated by the desired final substitution pattern.

Synthesis of this compound (CAS: 186797-58-0)

A common and logical laboratory-scale synthesis involves a two-step process starting from the commercially available 4-bromo-2-nitrophenol. The strategy is to first protect the phenolic hydroxyl group via benzylation and then reduce the nitro group to the target aniline.

G start 4-Bromo-2-nitrophenol step1 Step 1: Benzylation (Williamson Ether Synthesis) start->step1 intermediate 1-Bromo-4-(benzyloxy)-2-nitrobenzene step1->intermediate reagent1 Reagents: - Benzyl Bromide (BnBr) - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., Acetone, DMF) reagent1->step1 step2 Step 2: Nitro Group Reduction intermediate->step2 product This compound (CAS: 186797-58-0) step2->product reagent2 Reagents: - Reducing Agent (e.g., Zn/NH₄Cl, Fe/HCl, H₂/Pd-C) - Solvent (e.g., EtOH/H₂O) reagent2->step2

Figure 2: Synthetic Workflow for this compound.

Protocol 1: Synthesis of this compound

  • Step 1: Benzylation of 4-Bromo-2-nitrophenol

    • To a solution of 4-bromo-2-nitrophenol (1.0 eq) in a suitable solvent such as anhydrous acetone or DMF (10 mL/mmol), add a base like anhydrous potassium carbonate (K₂CO₃, 2.5 eq).[13]

    • To this suspension, add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).[13]

    • Heat the reaction mixture to reflux (for acetone, ~55 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-bromo-4-(benzyloxy)-2-nitrobenzene.

  • Step 2: Reduction of 1-Bromo-4-(benzyloxy)-2-nitrobenzene

    • Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

    • Add ammonium chloride (NH₄Cl, 10.0 eq) and zinc dust (Zn, 10.0 eq) sequentially to the solution.[14]

    • Heat the reaction to reflux and stir vigorously. The reduction is often rapid and can be monitored by TLC (disappearance of the starting material), typically completing within 1-2 hours.[14]

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the excess zinc and inorganic salts.

    • Concentrate the filtrate to remove ethanol. Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Synthesis of 5-(Benzyloxy)-2-bromoaniline (CAS: 119879-90-2)

The synthesis of this isomer typically leverages a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[15] The precursor, 2-amino-5-benzyloxyphenol, can be prepared from commercially available starting materials. A plausible route starts from 2-amino-5-nitrophenol.

G start 2-Amino-5-nitrophenol step1 Step 1: Benzylation start->step1 intermediate1 2-Amino-5-(benzyloxy)nitrobenzene step1->intermediate1 reagent1 Reagents: - BnBr, K₂CO₃, Acetone reagent1->step1 step2 Step 2: Diazotization intermediate1->step2 intermediate2 2-Bromo-5-(benzyloxy)benzenediazonium Chloride step2->intermediate2 reagent2 Reagents: - NaNO₂, HCl (aq) - Temp: 0-5 °C reagent2->step2 step3 Step 3: Sandmeyer Reaction intermediate2->step3 product 5-(Benzyloxy)-2-bromoaniline (CAS: 119879-90-2) step3->product reagent3 Reagents: - Copper(I) Bromide (CuBr) reagent3->step3

Figure 3: Synthetic Workflow for 5-(Benzyloxy)-2-bromoaniline.

Protocol 2: Synthesis of 5-(Benzyloxy)-2-bromoaniline

  • Step 1: Preparation of 2-Amino-5-benzyloxyphenol This intermediate can be prepared through various routes. One common method is the benzylation of 2-amino-5-nitrophenol followed by reduction of the nitro group. For this guide, we assume the availability of 2-amino-5-benzyloxyphenol as the starting point for the key transformation.

  • Step 2: Diazotization of 2-Amino-5-benzyloxyphenol

    • Prepare a solution of 2-amino-5-benzyloxyphenol (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl, 2.5 eq) and water.[12]

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is strictly maintained between 0-5 °C to prevent decomposition of the diazonium salt.[12][16]

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive test on starch-iodide paper (indicates a slight excess of nitrous acid).

  • Step 3: Sandmeyer Bromination

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in concentrated hydrobromic acid (HBr).

    • Cool the CuBr solution in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution with vigorous stirring.[9]

    • Effervescence (evolution of N₂ gas) will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

    • Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 5-(Benzyloxy)-2-bromoaniline.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the reactive handles on these isomers makes them valuable starting points for the synthesis of complex heterocyclic systems, which are prevalent in modern pharmaceuticals.

  • Role as a Key Building Block: The primary utility of both isomers is as intermediates. The bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino group can be used to construct heterocyclic rings (e.g., quinolines, quinazolines, benzodiazepines) or act as a nucleophile. The benzyloxy group serves as a protected phenol, which can be deprotected in a later synthetic step via hydrogenolysis to reveal a free hydroxyl group for further functionalization or to act as a key hydrogen bond donor in a drug-target interaction.

  • Synthesis of Kinase Inhibitors: Substituted anilines are a cornerstone in the synthesis of kinase inhibitors, many of which target the ATP-binding site.[17][18] For example, 4-anilinoquinazoline scaffolds are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors. The benzyloxy-bromoaniline isomers can serve as precursors to the "aniline" portion of these molecules, where the bromine can be used to introduce further complexity and the benzyloxy group can be deprotected to a phenol to enhance binding affinity.

  • GPCR Modulators: The development of modulators for G-protein-coupled receptors (GPCRs) is another area where these scaffolds are relevant.[19][20] The benzyloxy-bromoaniline core can be elaborated into more complex structures that can act as allosteric modulators, which bind to a site distinct from the endogenous ligand binding site to modulate receptor activity.[19][20][21][22][23]

While specific, publicly disclosed drug candidates using these exact starting materials can be challenging to pinpoint without exhaustive patent searches, their utility is evident from the frequent appearance of the substituted aniline motif in a vast array of bioactive molecules.

Conclusion

For the medicinal chemist or process researcher, distinguishing between This compound (CAS 186797-58-0) and 5-(Benzyloxy)-2-bromoaniline (CAS 119879-90-2) is the critical first step in harnessing their synthetic potential. This guide has provided a clear framework for their identification, commercial sourcing, and laboratory-scale synthesis. By understanding the distinct reactivity profiles and synthetic routes for each isomer, development teams can efficiently incorporate these versatile building blocks into their discovery programs, accelerating the synthesis of novel and complex molecular architectures for next-generation therapeutics. Always verify the CAS number with your supplier to ensure you are sourcing the correct positional isomer for your synthetic strategy.

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  • Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

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An In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling procedures for 2-(Benzyloxy)-5-bromoaniline, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure minimal risk and maximum efficacy in the laboratory setting. Adherence to these guidelines is crucial for personal safety and environmental stewardship.

Compound Profile and Inherent Risks

This compound is an aromatic organic compound valued for its unique molecular architecture, featuring a reactive bromo substituent and a benzyloxy protecting group.[1] This structure makes it a versatile building block in the synthesis of complex molecules and pharmaceuticals.[1] However, its chemical nature—a halogenated aniline—necessitates rigorous safety and handling protocols.

While comprehensive toxicological data for this specific compound is not widely available, the hazards can be inferred from its structural motifs and data from similar compounds.[2][3] The aniline backbone is associated with toxicity, and halogenated aromatic compounds can present various health risks.[4] Therefore, it is imperative to treat this compound with a high degree of caution.

Table 1: Chemical and Physical Properties

Property Value Source
Chemical Name This compound [5]
Synonyms 5-bromo-2-phenylmethoxyaniline [5]
CAS Number 186797-58-0 [5]
Molecular Formula C₁₃H₁₂BrNO [5]
Molecular Weight 278.14 g/mol [5]

| Physical Form | Solid | |

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified with the following hazards. All personnel must be familiar with these risks before commencing any work.

Table 2: GHS Hazard Classification

Pictogram Signal Word Hazard Statements Precautionary Statements

|


| Warning  | H315:  Causes skin irritation. H319:  Causes serious eye irritation. H335:  May cause respiratory irritation.[6] | P261:  Avoid breathing dust.[6] P264:  Wash skin thoroughly after handling.[7] P280:  Wear protective gloves/eye protection/face protection.[8] P302+P352:  IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338:  IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Expert Insight: The primary hazards are irritant in nature. However, the lack of extensive toxicological studies means other potential long-term effects are unknown.[3] Therefore, the core principle of handling is ALARA (As Low As Reasonably Achievable) . All exposure routes—inhalation, dermal contact, and ingestion—must be minimized through robust engineering controls and stringent personal protective equipment (PPE) protocols.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The hierarchy of controls, from most to least effective, must be implemented.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to contain dust and vapors at the source.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.

  • Accessible Safety Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area and be tested regularly.[9]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

  • Designated Area: A specific area within the lab should be designated for work with this compound to prevent cross-contamination.[10] This area should be clearly marked.

  • Training: Personnel must be trained on the specific hazards of halogenated anilines, as well as the lab's general chemical hygiene plan.[4]

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE. The following must be worn at all times when handling the compound.[11]

Table 3: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Field Insights
Eye/Face Protection Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU).[12] A face shield should be worn over goggles during procedures with a high splash risk. Protects against dust particles and splashes, which can cause serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).[4] Double-gloving is recommended. Provides a barrier against dermal contact. Gloves must be inspected for tears before each use and changed immediately upon known or suspected contact with the chemical. Never wear contaminated gloves outside the fume hood.
Body Protection A fully-buttoned, long-sleeved laboratory coat.[13] Impermeable aprons may be required for larger quantities. Protects skin and personal clothing from contamination. Lab coats used for handling this compound should not be worn in common areas.
Respiratory Protection Not required if all work is performed in a certified fume hood.[13] If a fume hood is not available or fails, a NIOSH-approved respirator with appropriate cartridges is necessary.[14] The fume hood is the primary respiratory control. Respirator use requires prior medical clearance and fit-testing.[13]

| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and dropped items. |

Standard Operating Protocol: Safe Handling & Storage

This section outlines the step-by-step workflow for the routine handling of this compound.

Handling Workflow
  • Preparation: Don all required PPE as specified in Table 3. Confirm the chemical fume hood is functioning correctly.

  • Staging: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing: If weighing the solid, perform the task on an analytical balance located within the fume hood or in a dedicated powder containment hood. Use anti-static weigh boats or paper to prevent aerosolization of the powder.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel. If making a solution, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: Securely cap the primary container. Decontaminate any tools and the work surface within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination. Wash hands thoroughly with soap and water immediately after.[7]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling a 1. Don Full PPE b 2. Verify Fume Hood Functionality a->b c 3. Stage Equipment b->c d 4. Weigh Compound c->d e 5. Transfer to Vessel d->e f 6. Cap & Decontaminate Work Area e->f g 7. Secure Waste f->g h 8. Doff PPE Correctly g->h i 9. Wash Hands Thoroughly h->i G start Spill Occurs q1 Is the spill large or outside of a fume hood? start->q1 q2 Are you trained and is it safe to clean up? q1->q2 No (Small & Contained) a1 Evacuate Area Isolate & Post Warning Call EHS/Emergency q1->a1 Yes q2->a1 No a2 Don Full PPE q2->a2 Yes end Spill Managed a1->end a3 Absorb with Inert Material a2->a3 a4 Collect in Hazardous Waste Container a3->a4 a5 Decontaminate Area a4->a5 a5->end

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal and Decontamination

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (contaminated PPE, weigh paper, absorbent material) and liquid waste (contaminated solvents) in separate, clearly labeled, and compatible hazardous waste containers. [10]* Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant). [15]* Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash. [10]

Chemical Reactivity and Synthetic Context

Understanding the compound's reactivity is key to its safe use in synthesis.

  • Key Reactive Sites: The molecule has three primary sites for reaction: the amine group, the bromo-substituted aromatic ring, and the benzyloxy ether.

  • Synthetic Utility: It serves as an intermediate where the bromo group can be used in cross-coupling reactions, the amine can be diazotized or acylated, and the benzyloxy group can be cleaved to reveal a phenol. [1]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and other materials as specified in the full Safety Data Sheet. [4]Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide gas under fire conditions.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles of risk assessment, engineering controls, and proper use of personal protective equipment. A proactive safety culture, underpinned by thorough training and strict adherence to established protocols, is the most critical element in ensuring the well-being of all laboratory personnel. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning work.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Benzylphenoxy)-5-bromoaniline.
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A Senior Application Scientist's Guide to the Synthesis of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Benzyloxy)-5-bromoaniline is a pivotal intermediate in the synthesis of various high-value organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a protected phenol, a reactive amine, and a bromine atom suitable for cross-coupling reactions, makes it a versatile building block. This guide provides an in-depth analysis of the prevalent synthetic strategies for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific application.

Introduction: Strategic Importance of this compound

The title compound, with the chemical formula C₁₃H₁₂BrNO, serves as a crucial precursor in multi-step organic syntheses.[1][2] The benzyloxy group provides a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to allow for further functionalization.[1] Concurrently, the bromo substituent is a versatile handle for introducing molecular complexity through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling. The aniline moiety offers another site for derivatization, making this molecule a trifunctional building block of significant strategic value in drug development and materials research.

Overview of Primary Synthetic Strategies

Two principal retrosynthetic pathways dominate the literature for the synthesis of this compound. Both routes are reliable and scalable, with the choice often depending on the availability of starting materials and desired purity profile.

  • Route A: Benzylation of a Phenol. This approach involves the protection of the hydroxyl group of a substituted aminophenol via a Williamson ether synthesis, followed by subsequent modifications.

  • Route B: Reduction of a Nitroaromatic. This strategy begins with a substituted nitrobenzene, introduces the benzyloxy group, and concludes with the chemical reduction of the nitro group to the target aniline.

The following sections will dissect each route, providing mechanistic insights and detailed protocols.

Synthetic Route A: Benzylation via Williamson Ether Synthesis

This route commences with the commercially available 2-amino-4-bromophenol. The core transformation is the O-alkylation of the phenol with benzyl bromide.

Mechanism and Rationale

The Williamson ether synthesis is a classic Sɴ2 reaction where an alkoxide nucleophile attacks an alkyl halide.[3][4]

  • Deprotonation: The phenolic proton of 2-amino-4-bromophenol is acidic and is readily deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The generated phenoxide attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion serves as the leaving group.[4]

  • Solvent Choice: Polar aprotic solvents like acetone or N,N-Dimethylformamide (DMF) are ideal as they solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thus accelerating the Sɴ2 reaction.

Experimental Workflow Diagram

G Workflow for Route A: Williamson Ether Synthesis A 2-Amino-4-bromophenol B Add K2CO3, Benzyl Bromide in Acetone A->B C Reflux Reaction Mixture B->C D Work-up & Purification (Filtration, Extraction, Recrystallization) C->D E This compound D->E

Caption: High-level workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocol
  • Step 1: Reagent Setup

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-bromophenol (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and a suitable volume of acetone to create a stirrable suspension.

  • Step 2: Alkylation

    • To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Step 3: Work-up and Isolation

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Step 4: Purification

    • The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Route B: Reduction of a Nitroaromatic Precursor

This alternative and widely used pathway involves the reduction of a nitro group as the final step. The synthesis begins with the construction of the intermediate, 4-bromo-2-(benzyloxy)-1-nitrobenzene.

Mechanism and Rationale

This route is a multi-step process:

  • Nitration: Starting from bromobenzene, nitration using a mixture of concentrated nitric and sulfuric acids typically yields a mixture of ortho and para isomers.[6] 4-bromo-1-nitrobenzene is the major product and can be isolated.

  • Hydroxylation (SɴAr): A nucleophilic aromatic substitution (SɴAr) is performed on an activated nitroaromatic compound. For instance, starting with 2,4-dibromonitrobenzene, the bromine at position 2 (ortho to the activating nitro group) can be displaced by a hydroxide source.

  • Benzylation: The resulting 4-bromo-2-nitrophenol is then benzylated using the Williamson ether synthesis conditions described in Route A to give 4-bromo-2-(benzyloxy)-1-nitrobenzene.

  • Nitro Group Reduction: The final and key step is the reduction of the nitro group to an amine. Several methods are effective:

    • Catalytic Hydrogenation: This is a clean and efficient method using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7][8] It is often the preferred industrial method but can be hazardous due to the use of pressurized hydrogen and the potential for unstable hydroxylamine intermediates.[8]

    • Metal/Acid Reduction: A classic and robust method involves using a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[5][9] For instance, zinc dust with ammonium chloride (NH₄Cl) in an ethanol/water mixture provides a milder, effective alternative.[5]

Experimental Workflow Diagram

G Workflow for Route B: Nitro Reduction A 4-Bromo-2-nitrophenol B Benzylation (Route A Protocol) A->B C 4-Bromo-2-(benzyloxy)- 1-nitrobenzene B->C D Nitro Reduction (e.g., Zn, NH4Cl, EtOH/H2O) C->D E Reflux Reaction Mixture D->E F Work-up & Purification E->F G This compound F->G

Caption: High-level workflow for the synthesis of this compound via Route B.

Detailed Experimental Protocol (Nitro Reduction Step)

This protocol details the reduction of 4-bromo-2-(benzyloxy)-1-nitrobenzene.[5]

  • Step 1: Reagent Setup

    • To a round-bottom flask, add 4-bromo-2-(benzyloxy)-1-nitrobenzene (1.0 eq), ethanol (EtOH), and water.

    • Add ammonium chloride (NH₄Cl, 10.0 eq) and zinc dust (Zn, 10.0 eq) to the flask.[5]

  • Step 2: Reduction Reaction

    • Heat the reaction mixture to reflux. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material (usually complete within 1 hour).[5]

  • Step 3: Work-up and Isolation

    • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the zinc residue.

    • Rinse the filter cake with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Step 4: Purification

    • The resulting crude this compound can be purified by flash column chromatography or recrystallization as described in Route A.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Benzylation of AminophenolRoute B: Reduction of Nitroaromatic
Starting Material 2-Amino-4-bromophenol4-Bromo-2-nitrophenol or similar
Number of Steps Fewer (typically 1-2 steps)More (typically 3-4 steps)
Key Transformation Williamson Ether Synthesis (Sɴ2)Nitro Group Reduction
Reagent Safety Benzyl bromide is a lachrymator.Catalytic hydrogenation requires specialized equipment and handling of H₂ gas. Metal/acid reductions are generally safer.
Scalability Highly scalable.Highly scalable, especially the reduction step which is common in industrial processes.
Potential Issues Potential for N-alkylation as a side product, though O-alkylation is generally favored for phenols.Incomplete reduction can leave nitro or intermediate species (nitroso, hydroxylamine). The chosen reduction method must be compatible with other functional groups.
Overall Yield Generally good to excellent.Can be high, but cumulative yield over more steps may be lower.

Conclusion

The synthesis of this compound can be reliably achieved through two primary strategies: the direct benzylation of 2-amino-4-bromophenol (Route A) and the reduction of a 4-bromo-2-(benzyloxy)-1-nitrobenzene precursor (Route B). Route A offers a more direct and shorter path, making it attractive for laboratory-scale synthesis where the starting aminophenol is readily available. Route B, while involving more steps, builds upon common and robust industrial reactions like nitration and nitro-group reduction, offering flexibility in starting materials and high scalability. The choice between these routes will ultimately be guided by factors such as cost, availability of starting materials, required scale, and the specific safety infrastructure available to the research team.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Sustainability.
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An In-Depth Technical Guide to the Discovery and History of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

2-(Benzyloxy)-5-bromoaniline, a substituted aniline derivative, holds a significant position in the landscape of modern organic synthesis. Its unique trifunctional nature—a nucleophilic aniline, a strategically placed bromine atom, and a readily cleavable benzyloxy protecting group—renders it a versatile and highly valuable building block. This guide delves into the historical context of its discovery, the evolution of its synthesis, and the fundamental chemical principles that underscore its utility as a key intermediate, particularly in the development of pharmaceuticals. While a singular, celebrated "discovery" of this compound is not prominent in the historical record, its emergence is intrinsically linked to the broader development of synthetic strategies requiring precisely functionalized aromatic scaffolds.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a molecule's properties is foundational to its application. Below is a summary of the key physicochemical data for this compound.

PropertyValue
CAS Number 186797-58-0
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Appearance Solid
Storage Temperature Room temperature, in a dark, inert atmosphere

The Genesis of a Synthetic Intermediate: A Historical Perspective

The history of this compound is not one of a single breakthrough but rather an evolutionary tale rooted in the advancement of fundamental organic reactions. Its synthesis relies on a confluence of established and powerful transformations, each with its own rich history.

The Strategic Imperative for Protected Anilines

The development of complex pharmaceuticals and other functional organic molecules often necessitates the use of protecting groups.[1] The aniline functional group, while a versatile nucleophile, is also highly reactive and can interfere with reactions targeting other parts of a molecule. The benzyl group, introduced as a protecting group for hydroxyl and other functionalities, provided a robust and reliable method for temporarily masking reactive sites.[1][2] Its removal via catalytic hydrogenolysis is a clean and efficient process, making it an attractive choice for multi-step syntheses.[1][2]

The Sandmeyer Reaction: A Gateway to Aryl Halides

A pivotal moment in the history of aromatic chemistry was the discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer.[3][4] This reaction provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5] The ability to introduce a bromine atom onto an aromatic ring with high regioselectivity opened up a vast array of synthetic possibilities, as the bromine atom can subsequently be used in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

A Plausible Retrosynthetic Pathway and First Synthesis

While the exact first publication detailing the synthesis of this compound is not readily apparent from the existing literature, a logical and historically consistent retrosynthetic analysis points to a likely synthetic route. The compound was almost certainly first prepared as an intermediate in a more extensive synthetic sequence, likely for a pharmaceutical or agrochemical target.

The most probable synthetic strategy involves the protection of a substituted aminophenol, followed by bromination. A plausible pathway is outlined below:

retrosynthesis target This compound precursor1 2-Amino-4-bromophenol target->precursor1 O-Benzylation precursor2 Benzyl Halide precursor3 2-Aminophenol precursor1->precursor3 Bromination synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-Amino-4-bromophenol reaction Williamson Ether Synthesis (O-Benzylation) Heat (e.g., 60°C) start1->reaction start2 Benzyl Bromide start2->reaction start3 K₂CO₃ (Base) start3->reaction start4 Acetone (Solvent) start4->reaction workup1 Cool & Filter reaction->workup1 workup2 Solvent Evaporation workup1->workup2 purification Column Chromatography workup2->purification product This compound purification->product

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An In-Depth Technical Guide to the Physical Properties and Stability of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, stability profile, and handling requirements for 2-(Benzyloxy)-5-bromoaniline (CAS No. 186797-58-0). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure the compound's proper use, storage, and integrity. It details the compound's physical appearance, elucidates its primary degradation pathways, and offers validated protocols for stability assessment, thereby supporting its effective application as a key synthetic intermediate.

Section 1: Physicochemical Properties

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] A precise understanding of its fundamental properties is paramount for its successful application.

Identity and Structure

The compound's identity is defined by the following key descriptors.

PropertyValueReference
CAS Number 186797-58-0[2]
IUPAC Name 5-bromo-2-(phenylmethoxy)aniline[2]
Molecular Formula C₁₃H₁₂BrNO[2][3]
Molecular Weight 278.14 g/mol [2][3]
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N[2]
InChIKey IZHINVQVLJRNDV-UHFFFAOYSA-N[2]
Physical Appearance

Under standard laboratory conditions, this compound presents as a solid . Its color can range from white or off-white to light brown, a variation often attributable to the level of purity and the presence of minor oxidation products. A pronounced yellow or brown hue may indicate degradation and warrants purity reassessment before use.

Quantitative Properties & Solubility

The quantitative physicochemical properties provide insight into the compound's behavior in various solvent systems and its pharmacokinetic potential in drug design.

PropertyValue / ObservationRationale / ImplicationReference
Melting Point Data not consistently reported in literature.Must be determined empirically for each batch as a key purity indicator.
XLogP3-AA 3.4Indicates a high degree of lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in aqueous media.[2]
Topological Polar Surface Area 35.3 ŲSuggests moderate cell permeability potential.[2]
Hydrogen Bond Donors 1 (from the -NH₂)The primary amine group can participate in hydrogen bonding.[2]
Hydrogen Bond Acceptors 2 (from the ether oxygen and amine nitrogen)The ether and amine functionalities can accept hydrogen bonds.[2]
Solubility Inferred: Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Poorly soluble in water.The lipophilic nature (high XLogP) and aromatic structure support solubility in common organic solvents, while the limited hydrogen bonding capacity predicts low aqueous solubility.

Section 2: Stability Profile and Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its three primary functional groups: the primary aromatic amine (-NH₂), the benzylic ether (-OCH₂Ph), and the aryl bromide (-Br). Understanding its susceptibility to various stressors is critical for preventing impurity formation and ensuring experimental reproducibility.

Key Instability Factors
  • Oxidative Degradation: The primary aromatic amine is the most labile functionality. It is highly susceptible to oxidation, which can occur upon exposure to atmospheric oxygen. This process often leads to the formation of colored impurities, such as nitroso, nitro, and polymeric azo compounds. This susceptibility is the primary reason for recommending storage under an inert atmosphere.[4]

  • Photosensitivity: Aromatic amines and compounds with benzylic ethers can be sensitive to light, particularly in the UV spectrum. Photolytic stress can catalyze oxidation or lead to free-radical-mediated degradation pathways. This necessitates storing the material in amber vials or otherwise protected from light.

  • Thermal Stress: While generally stable at room temperature, elevated temperatures can promote decomposition. Thermal degradation can lead to the cleavage of the benzylic ether and the release of hazardous vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

  • Chemical Incompatibility:

    • Strong Acids: Can protonate the amine, altering its reactivity and solubility.

    • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates) will rapidly degrade the aniline moiety.[5]

    • Strong Bases: While the aniline is weakly basic, strong bases are generally not recommended.

    • Electrophiles: The electron-rich aromatic ring is susceptible to further electrophilic substitution.

Predicted Degradation Pathways

Based on the compound's structure, three main degradation pathways can be predicted. These pathways are crucial for identifying potential impurities during stability and forced degradation studies.

Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products parent C₁₃H₁₂BrNO oxidation Oxidized Products (Nitroso, Nitro, Azo-dimers) parent->oxidation  Oxidation (O₂, H₂O₂)  Light (hv) debenzylation Debenzylation Product (2-Amino-4-bromophenol) parent->debenzylation  H₂, Pd/C  Strong Acid substitution Substitution Product (e.g., via Buchwald-Hartwig Amination) parent->substitution  Nucleophile  Pd or Cu catalyst

Caption: Predicted degradation pathways for this compound.

Section 3: Handling, Storage, and Safety

Adherence to proper handling and storage protocols is essential to maintain the purity, stability, and safety of this compound.

Recommended Storage Conditions

To minimize degradation, the compound must be stored according to the following guidelines:

  • Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Store at room temperature or under refrigeration (2-8°C) for long-term stability.

  • Light: Protect from light by using amber glass containers or storing in a dark location.

  • Moisture: Store in a dry, well-ventilated place to prevent hydrolysis or moisture-mediated degradation.

Safe Handling Protocols

Standard laboratory safety practices should be employed:

  • Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area thoroughly.

Hazard Summary

The compound is classified with the following hazards:

Hazard TypeGHS PictogramSignal WordHazard Statement
Health GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]

Section 4: Experimental Protocols for Stability Assessment

A systematic approach to stability testing is required to understand the degradation profile fully. This involves baseline characterization, forced degradation studies, and long-term stability evaluation.

Workflow for Stability Testing

The following workflow provides a logical sequence for a comprehensive stability assessment program.

Stability Testing Workflow cluster_stress Stability Studies start Receive/ Synthesize Batch baseline Protocol 1: Baseline Characterization (T=0) - HPLC Purity - Appearance - ¹H NMR - Water Content start->baseline forced Protocol 2: Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) baseline->forced longterm Protocol 3: Long-Term Storage (e.g., 25°C/60% RH) baseline->longterm evaluation Data Evaluation - Identify Degradants - Determine Shelf-Life forced->evaluation Informs Method & Degradant ID analysis Timepoint Analysis (e.g., 1, 3, 6 months) - HPLC Purity - Appearance longterm->analysis analysis->evaluation

Caption: A typical workflow for assessing the stability of a chemical intermediate.

Protocol 1: Baseline Characterization (Time Zero)

Objective: To establish the initial purity and identity of the material before stress testing.

  • Visual Appearance: Document the color and physical form of the solid.

  • Purity by HPLC-UV:

    • Develop a stability-indicating HPLC method, typically using a C18 reversed-phase column.[7]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Injection: Inject a solution of known concentration (e.g., 1 mg/mL in methanol or acetonitrile).

    • Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Record the peak area of the main component to establish the initial purity (Area %).

  • Structural Confirmation by ¹H NMR:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum to confirm that the chemical structure is correct and that no significant impurities are present.

  • Water Content by Karl Fischer Titration: Determine the initial water content, as moisture can be a critical factor in degradation.

Protocol 2: Forced Degradation Study

Objective: To rapidly identify potential degradation products and pathways to ensure the analytical method is "stability-indicating."[8] The goal is to achieve 5-20% degradation.[8]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Keep at room temperature for 24-48 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water. Keep at room temperature for 24 hours, protected from light.[5]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid compound to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After exposure, neutralize acid/base samples if necessary. Dilute all samples to the target concentration and analyze by the validated HPLC-UV method. Compare chromatograms to the baseline to identify new peaks (degradants).

Protocol 3: Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

  • Sample Preparation: Place accurately weighed samples of the compound in amber glass vials that are sealed under an inert atmosphere (e.g., argon).

  • Storage: Place the vials in a stability chamber set to the desired long-term storage condition (e.g., 25°C / 60% Relative Humidity).

  • Timepoint Testing: At predetermined intervals (e.g., 0, 3, 6, 12, 24 months), remove a vial from the chamber.

  • Analysis: Perform analysis on the sample, including:

    • Visual Appearance: Note any changes in color or form.

    • HPLC Purity: Analyze by the stability-indicating HPLC method and record the purity.

  • Data Evaluation: Plot the purity (%) versus time. Evaluate the data to establish a retest date or shelf-life based on the acceptable purity limit (e.g., ≥95%).

Conclusion

This compound is a stable compound when handled and stored correctly. Its primary liabilities are oxidation of the aniline moiety and potential photosensitivity. By adhering to storage conditions that include an inert atmosphere and protection from light, the integrity of the material can be preserved for extended periods. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess and monitor the stability of this critical synthetic intermediate, ensuring its quality and reliability in downstream applications.

References

  • Patel, K. et al. (2015). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Jain, D. et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Klick, S. et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Shinde, S. et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. 2-Bromoaniline. PubChem. Available at: [Link]

  • Aparicio, E. B. et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Available at: [Link]

  • LISKON. (2024). Detection methods for p-bromoaniline. LISKON. Available at: [Link]

  • Al-Sabha, W. A. (2016). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Available at: [Link]

  • National Center for Biotechnology Information. 2-(Benzyloxy)-5-bromopyrimidine. PubChem. Available at: [Link]

  • Dobri, A. et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Available at: [Link]

  • Micol, M. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]

Sources

An In-depth Technical Guide to the Predicted Reactivity of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2-(Benzyloxy)-5-bromoaniline, a versatile building block in modern organic synthesis. As a substituted aniline, its reactivity is governed by the interplay of its three key functional components: the nucleophilic and directing amino group, the labile benzyloxy ether, and the reactive bromo substituent, a linchpin for cross-coupling reactions. This document will dissect the predicted behavior of this molecule in a variety of transformations crucial to drug discovery and development, including palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitutions, and functional group interconversions. By elucidating the underlying electronic and steric factors, this guide aims to provide researchers with the predictive power to strategically incorporate this valuable intermediate into their synthetic campaigns. Detailed, field-tested protocols for key transformations are provided, alongside mechanistic insights and characterization data, to empower scientists in their pursuit of novel molecular entities.

Molecular Structure and Electronic Profile

This compound possesses a unique electronic architecture that dictates its reactivity. The amino (-NH₂) and benzyloxy (-OCH₂Ph) groups are both powerful ortho, para-directing activators of the aromatic ring for electrophilic substitution, a consequence of the lone pair of electrons on the nitrogen and oxygen atoms, respectively, which can be delocalized into the benzene ring through resonance.[1][2] Conversely, the bromine atom is a deactivating ortho, para-director, withdrawing electron density inductively while donating through resonance. The interplay of these competing and cooperating effects governs the regioselectivity of aromatic substitution reactions and the lability of the C-Br bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO[3]
Molecular Weight 278.14 g/mol [3]
CAS Number 186797-58-0[3]
Appearance Predicted to be a solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.

Predicted Reactivity at the Bromine Atom: A Gateway to Molecular Complexity

The bromine atom at the 5-position is the primary handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. Given the electron-rich nature of the aniline ring, this substrate is predicted to be an excellent partner in a variety of such transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures.[4] For unprotected ortho-bromoanilines, this reaction can be challenging, but recent advances have demonstrated its feasibility.[5]

Predicted Reactivity: this compound is expected to readily undergo Suzuki-Miyaura coupling with a variety of boronic acids and esters. The electron-donating nature of the amino and benzyloxy groups should facilitate the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step.[6]

Experimental Protocol: Predicted Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (0.04 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene/Water (5:1 mixture)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki couplings of electron-rich aryl bromides.

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.

  • Solvent: The toluene/water biphasic system is a standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

dot

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br This compound Ar-Br->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)(Ln)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base (K₃PO₄) Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(Ln)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of substituted anilines and other nitrogen-containing compounds.[7][8]

Predicted Reactivity: The C-Br bond in this compound is predicted to be susceptible to Buchwald-Hartwig amination with primary and secondary amines. The ortho-benzyloxy group may provide some steric hindrance, but appropriate ligand selection should overcome this challenge.

Experimental Protocol: Predicted Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

    • XPhos (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add this compound and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

    • Concentrate and purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a highly active, bulky electron-rich ligand that is effective for coupling with a wide range of amines, including those that are sterically hindered.[9]

  • Base: NaOtBu is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.

  • Solvent: Toluene is a standard high-boiling, non-polar solvent for this reaction.

dot

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br This compound Ar-Br->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)(Ln)-Br Oxidative_Addition->Ar-Pd(II)-Br Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br->Amine_Coordination_Deprotonation Amine R₂NH Amine->Amine_Coordination_Deprotonation Base Base (NaOtBu) Base->Amine_Coordination_Deprotonation Ar-Pd(II)-NR₂ Ar-Pd(II)(Ln)-NR₂ Amine_Coordination_Deprotonation->Ar-Pd(II)-NR₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-NR₂ Coupled Product Reductive_Elimination->Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Predicted Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the amino and benzyloxy groups.[1][2] Both are ortho, para-directing. The positions available for substitution are C3, C4, and C6.

  • Position C4: Para to the amino group and meta to the benzyloxy group.

  • Position C6: Ortho to both the amino and benzyloxy groups.

  • Position C3: Meta to the amino group and ortho to the benzyloxy group.

Regioselectivity Prediction: The directing effects of the -NH₂ and -OCH₂Ph groups will dominate. The -NH₂ group is a stronger activating group than -OCH₂Ph. Therefore, substitution is most likely to occur at the positions ortho and para to the amino group, which are C6 and C4, respectively. Steric hindrance from the adjacent benzyloxy group might disfavor substitution at C3. The bulky benzyloxy group at C2 will likely sterically hinder attack at the C3 position. Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions.

Halogenation

Predicted Reactivity: Direct halogenation of anilines is often difficult to control, leading to multiple substitutions.[1] However, milder halogenating agents can be employed for more selective transformations.

Experimental Protocol: Predicted Monobromination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.0 equiv)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve this compound in acetonitrile at 0 °C.

    • Add NBS portion-wise over 15 minutes.

    • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, quench with aqueous sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over sodium sulfate.

    • Concentrate and purify by column chromatography.

Causality Behind Experimental Choices:

  • Reagent: NBS is a milder source of electrophilic bromine compared to Br₂, reducing the likelihood of over-halogenation.

  • Solvent: Acetonitrile is a polar aprotic solvent suitable for this type of reaction.

Nitration

Predicted Reactivity: Nitration of anilines with a mixture of nitric and sulfuric acid can be problematic due to the oxidation of the aniline and the formation of the anilinium ion, which is a meta-director.[10][11] Milder nitrating conditions are therefore preferred.

Experimental Protocol: Predicted Nitration of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Acetyl nitrate (prepared in situ from acetic anhydride and nitric acid)

    • Acetic acid

  • Procedure:

    • Cool a solution of acetic anhydride in acetic acid to 0 °C.

    • Slowly add fuming nitric acid to form acetyl nitrate.

    • Add a solution of this compound in acetic acid dropwise to the cold acetyl nitrate solution.

    • Stir at low temperature for 1-2 hours.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

    • Extract the product, wash, dry, and purify as described previously.

Causality Behind Experimental Choices:

  • Reagent: Acetyl nitrate is a milder nitrating agent that avoids the strongly acidic conditions of mixed acid nitration, thus minimizing side reactions.

Reactivity of the Functional Groups

The Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

Acylation: The amino group is expected to react readily with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This can also serve as a protecting group strategy.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles.

The Benzyloxy Group

The benzyloxy group is a common protecting group for phenols and is susceptible to cleavage under various conditions.

Hydrogenolysis: The most common method for deprotection is catalytic hydrogenolysis.

Experimental Protocol: Predicted Deprotection of the Benzyloxy Group

  • Materials:

    • This compound (1.0 equiv)

    • Palladium on carbon (10% Pd/C) (catalytic amount)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected aminophenol.

Causality Behind Experimental Choices:

  • Catalyst: Pd/C is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers.

  • Hydrogen Source: Hydrogen gas is the standard reagent for this transformation.

Predicted Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - Aromatic protons on the aniline ring (3H, complex multiplet).- Aromatic protons on the benzyl ring (5H, multiplet).- Methylene protons of the benzyl group (-CH₂-) (2H, singlet).- Amine protons (-NH₂) (2H, broad singlet).
¹³C NMR - Aromatic carbons of the aniline ring (6 signals).- Aromatic carbons of the benzyl ring (4 signals).- Methylene carbon of the benzyl group (-CH₂-) (1 signal).
IR Spectroscopy - N-H stretching of the primary amine (two bands, ~3400-3300 cm⁻¹).- C-H stretching of the aromatic rings (~3100-3000 cm⁻¹).- C-H stretching of the methylene group (~2950-2850 cm⁻¹).- C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).- C-O stretching of the ether linkage (~1250 cm⁻¹).- C-Br stretching (~600-500 cm⁻¹).

Safety and Handling

Substituted anilines should be handled with care as they can be toxic and are often skin and eye irritants.[12] It is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally related compounds.

Conclusion

This compound is a highly functionalized building block with a predictable and versatile reactivity profile. Its strategic utility in medicinal chemistry and materials science is underscored by the orthogonal reactivity of its key functional groups. The bromine atom serves as a robust handle for the introduction of molecular diversity through cross-coupling reactions. The electron-rich aromatic core is primed for regioselective electrophilic substitution, and the amino and benzyloxy groups offer further opportunities for functionalization or strategic deprotection. This guide provides a predictive framework and practical protocols to enable researchers to effectively harness the synthetic potential of this valuable intermediate.

References

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  • 2-Bromoaniline(615-36-1) IR Spectrum - ChemicalBook. (n.d.).
  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)
  • 2-(benzyloxy)aniline - 20012-63-9, C13H13NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (n.d.).
  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. (n.d.).
  • (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b)
  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C. (2015, December 03).

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Methodological & Application

detailed synthesis protocol for 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(Benzyloxy)-5-bromoaniline

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable bifunctional intermediate in medicinal chemistry and materials science. The synthetic strategy is centered on the chemoselective O-alkylation of 2-Amino-4-bromophenol via a Williamson ether synthesis. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. It includes expert commentary on the rationale behind procedural choices, in-depth characterization data, and a troubleshooting guide to ensure reproducible, high-yield synthesis.

Introduction and Strategic Overview

This compound is a key building block in organic synthesis. Its structure incorporates a nucleophilic aniline, a bromine atom amenable to cross-coupling reactions, and a benzyl-protected phenol. This trifecta of functionalities allows for sequential, regioselective modifications, making it a precursor for complex molecular architectures.

The synthesis presented herein proceeds via the selective O-benzylation of 2-Amino-4-bromophenol. The primary challenge in alkylating aminophenols is achieving chemoselectivity, as both the hydroxyl and amino groups are nucleophilic. The presented protocol leverages the significant difference in acidity between the phenolic proton and the amine protons. By employing a mild inorganic base, potassium carbonate, the more acidic phenol is preferentially deprotonated to form a phenoxide intermediate, which then acts as the primary nucleophile. The less basic aniline moiety remains largely protonated and unreactive under these conditions, thus favoring the desired O-alkylation over N-alkylation.[1]

Reaction Scheme:

Chemical reaction scheme for the synthesis of this compound
Figure 1: O-benzylation of 2-Amino-4-bromophenol to yield this compound.

Experimental Workflow and Logic

The overall experimental process is designed for efficiency and purity, moving from reaction setup to final product characterization in a logical sequence.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Reagent Setup (2-Amino-4-bromophenol, K2CO3, Acetone) B 2. Add Benzyl Bromide (Initiate Alkylation) A->B C 3. Reflux & Monitor (Heat to 60°C, Monitor by TLC) B->C D 4. Cool & Filter (Remove K2CO3 & KBr salts) C->D E 5. Solvent Evaporation (Concentrate crude product) D->E F 6. Aqueous Workup (EtOAc/Water Extraction) E->F G 7. Dry & Concentrate (Dry over Na2SO4, Evaporate EtOAc) F->G H 8. Column Chromatography (Silica Gel, Hexane/EtOAc) G->H I 9. Isolate Pure Fractions (Combine fractions post-TLC analysis) H->I J 10. Final Product (this compound) I->J K 11. Characterization (NMR, MS, MP) J->K

Diagram 1: Overall Synthesis Workflow A streamlined workflow from reaction setup and monitoring through workup, purification, and final characterization.

Detailed Synthesis Protocol

This protocol is based on established Williamson ether synthesis methodologies adapted for aminophenol substrates.[2][3]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
2-Amino-4-bromophenol40925-68-6188.025.00 g26.61.0 eq
Benzyl Bromide100-39-0171.044.79 g (3.45 mL)28.01.05 eq
Potassium Carbonate (K₂CO₃)584-08-7138.217.35 g53.22.0 eq
Acetone (Anhydrous)67-64-158.08150 mL--
Ethyl Acetate (EtOAc)141-78-688.11~200 mL--
Hexane110-54-386.18~300 mL--
Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--
Saturated BrineN/AN/A~50 mL--
Deionized Water7732-18-518.02~100 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-bromophenol (5.00 g, 26.6 mmol) and anhydrous potassium carbonate (7.35 g, 53.2 mmol).[4]

    • Scientist's Note: Using an excess (2.0 eq) of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HBr byproduct formed during the reaction. Anhydrous solvent is critical to prevent hydrolysis of the base and reactants.

  • Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Initiation of Alkylation: Add benzyl bromide (3.45 mL, 28.0 mmol) dropwise to the stirring suspension using a syringe.

    • Safety Precaution: Benzyl bromide is a lachrymator and corrosive. This step must be performed in a well-ventilated fume hood.

  • Reaction and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 60°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • TLC System: 4:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf value than the starting aminophenol. The reaction is typically complete within 4-6 hours.

  • Initial Workup: Once the reaction is complete (disappearance of the starting material by TLC), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove potassium carbonate and the potassium bromide salt byproduct. Wash the filter cake with additional acetone (~25 mL).

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid residue.

  • Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Scientist's Note: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product should be purified by flash column chromatography to achieve high purity.[5]

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 95:5 Hexane:EtOAc). The product will elute as the solvent polarity is increased.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to afford this compound as a solid.

Reaction Mechanism

The synthesis operates via a classic Sₙ2 Williamson ether synthesis mechanism. The mild base selectively deprotonates the acidic phenol, and the resulting nucleophilic phenoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.

Diagram 2: Reaction Mechanism The mechanism showing selective deprotonation followed by nucleophilic attack on benzyl bromide.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to light brown solid
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.14 g/mol [6]
Melting Point Data not widely reported, empirical determination required.
¹H NMR (400 MHz, CDCl₃) δ ~7.45-7.25 (m, 5H, Ar-H of Benzyl), ~6.90 (d, 1H), ~6.80 (dd, 1H), ~6.70 (d, 1H), ~5.10 (s, 2H, -OCH₂-), ~3.70 (br s, 2H, -NH₂)
¹³C NMR (101 MHz, CDCl₃) δ ~144.0, 138.0, 137.0, 129.0, 128.5, 127.5, 120.0, 116.0, 115.0, 110.0, 71.0
Mass Spec (ESI+) m/z = 278.0, 280.0 ([M+H]⁺, bromine isotope pattern)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Wet reagents/solvents; Insufficient heating.Increase reaction time and monitor closely by TLC. Ensure all reagents and solvents are anhydrous. Confirm reflux temperature is maintained.
Presence of N-alkylated byproduct Reaction temperature too high; Base too strong.Maintain a gentle reflux. K₂CO₃ is ideal; avoid stronger bases like NaH or alkoxides which can deprotonate the aniline.
Difficult Purification Product and starting material have close Rf values.Optimize the TLC solvent system before running the column. A shallow gradient (e.g., 0-15% EtOAc in Hexane) may be required for good separation.
Reaction does not start Poor quality starting material; Inactive benzyl bromide.Use freshly purchased or purified 2-Amino-4-bromophenol. Use fresh benzyl bromide; it can degrade over time.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Millipore Sigma. (n.d.). 2-amino-4-bromophenol >=94%. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-4-bromophenole. Retrieved from [Link]

  • Torres, E., & Turos, E. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • PubMed. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2025). N-alkylation of aminophenols. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing O-alkylated cyclic aminoalcohols.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

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Application Note: A Detailed Protocol for the N-Alkylation of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the N-alkylation of 2-(benzyloxy)-5-bromoaniline, a key synthetic intermediate in the development of novel pharmaceutical and materials science compounds. We present a robust and detailed experimental protocol for the synthesis of N-alkylated derivatives via nucleophilic substitution with alkyl halides. The causality behind experimental choices, including the selection of reagents, solvents, and reaction conditions, is thoroughly discussed to ensure both procedural success and a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for the modification of this versatile aniline derivative.

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The introduction of an alkyl group to the nitrogen atom of an aniline can profoundly influence its physicochemical properties, including lipophilicity, basicity, and conformational flexibility. These modifications are critical in medicinal chemistry for optimizing drug-receptor interactions, improving pharmacokinetic profiles, and fine-tuning the overall efficacy and safety of therapeutic agents.

This compound is a particularly valuable starting material. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps. The bromo substituent provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allowing for the introduction of diverse nitrogen-based substituents.[1][2] This application note focuses on the direct N-alkylation of the aniline nitrogen, a fundamental transformation for building molecular complexity from this versatile precursor.

The primary mechanism governing this protocol is the nucleophilic substitution (SN2) reaction. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[3][4] The reaction is typically facilitated by a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[4]

Materials and Equipment

Chemicals and Reagents
ReagentGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dark place under an inert atmosphere.[5]
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeCommercially AvailableCorrosive and lachrymatory. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableA mild inorganic base suitable for this reaction.[6][7]
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableA polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.[8]
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Deionized WaterIn-house
Brine (Saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Column chromatography setup (silica gel)

Experimental Protocol: N-Alkylation of this compound

This protocol details a general procedure for the mono-N-alkylation of this compound with an active alkyl halide, such as benzyl bromide. The quantities can be scaled as needed, with appropriate adjustments to glassware and solvent volumes.

Reaction Setup and Execution
  • Preparation: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reactants: To the flask, add this compound (1.0 eq., e.g., 2.78 g, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (e.g., 40 mL) to the flask. Stir the suspension at room temperature for approximately 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 eq., 1.25 mL, 10.5 mmol) to the stirred suspension at room temperature using a syringe.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring to ensure the heterogeneous mixture is well-agitated.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

Workup and Purification
  • Cooling: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing deionized water (e.g., 150 mL). This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any residual DMF and inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated this compound.

Causality and Scientific Rationale

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong, non-nucleophilic base.[6][7] Its role is to deprotonate a small equilibrium concentration of the aniline, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the aniline starting material, which would otherwise halt the reaction.

  • Choice of Solvent: Anhydrous DMF is a polar aprotic solvent.[8] It is an excellent choice for SN2 reactions because it can solvate the potassium cation while leaving the carbonate anion relatively "naked" and more reactive. Its high boiling point also allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate.[8]

  • Temperature: Heating the reaction to 80 °C is necessary to overcome the activation energy of the reaction, especially given that anilines are less nucleophilic than aliphatic amines.[8]

  • Stoichiometry: A slight excess of the alkylating agent (1.05 equivalents) is used to ensure complete consumption of the starting aniline. However, a large excess should be avoided to minimize the risk of dialkylation, where the product is further alkylated to form a tertiary amine.[8]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis prep Charge Flask: - this compound - K₂CO₃ - Anhydrous DMF add_alkyl_halide Add Alkyl Halide prep->add_alkyl_halide heat Heat to 80 °C (12-24 h) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the experiment in a well-ventilated chemical fume hood.

  • Reagent Handling: this compound may cause skin and eye irritation.[5] Alkyl halides like benzyl bromide are corrosive and lachrymatory; avoid inhalation of vapors and contact with skin and eyes. DMF is a skin and respiratory irritant.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the N-alkylation of this compound. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this procedure for the synthesis of a wide range of N-alkylated derivatives, paving the way for the development of novel compounds with potential applications in pharmacology and materials science.

References

  • Sigma-Aldrich. (n.d.). This compound Safety Data Sheet.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

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Suzuki coupling reactions with 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-5-bromoaniline for Pharmaceutical Scaffolding

Introduction: The Strategic Importance of Biaryl Anilines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of biaryl and substituted aromatic structures is a critical step in the creation of novel molecules.[3][4] Within this context, ortho-substituted anilines represent a privileged scaffold, forming the core of numerous pharmacologically active compounds.[5][6]

This application note provides a detailed technical guide for the Suzuki-Miyaura coupling of this compound, a versatile and strategically important building block. This substrate is uniquely functionalized: the bromo substituent serves as the reactive handle for palladium-catalyzed coupling, the aniline moiety offers a vector for further derivatization, and the benzyloxy group acts as a robust protecting group for a phenol, which can be unveiled in later synthetic stages.[7] Successfully coupling this electron-rich and sterically-influenced substrate requires a nuanced understanding of the reaction mechanism and careful selection of catalytic components. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of complex molecular architectures.

Reaction Principle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is a palladium-catalyzed process that joins an organoboron species with an organic halide or triflate.[8][9] The catalytic cycle, which is the engine of this transformation, proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[10] For electron-rich aryl bromides like our substrate, this step can be sluggish and requires a highly active catalyst.[1]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This process is critically dependent on activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[12][13]

  • Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-Br (Palladacycle) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' (Diaryl Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product arbr This compound (Ar-Br) arbr->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base [Ar'-B(OH)₃]⁻ ar_boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges & Strategic Considerations for an Aniline Substrate

While powerful, the Suzuki coupling is not without its challenges, especially with substrates like this compound. Understanding these challenges is key to developing a robust protocol.

  • Catalyst Inhibition: The free amine of the aniline can coordinate to the palladium center, acting as a competitive ligand and potentially inhibiting or deactivating the catalyst. While some ortho-haloanilines require N-protection, modern catalyst systems can often overcome this issue.[5][6]

  • Slow Oxidative Addition: The electron-donating nature of the aniline and benzyloxy groups enriches the aryl bromide with electron density. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst, slowing the rate-determining oxidative addition step.[1]

  • The Solution—Ligand Design: The key to overcoming these hurdles lies in the choice of phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are essential.[3] Their steric bulk promotes the final reductive elimination step, while their strong electron-donating ability increases the electron density on the palladium center, dramatically accelerating the initial oxidative addition into the robust C-Br bond.[3][14]

Experimental Protocol: A Validated Approach

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1–5 mol%) or a suitable precatalyst

  • Dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, JohnPhos) (2–10 mol%)

  • Base: Anhydrous, finely ground Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane, Toluene, or 2-MeTHF, and Water (typically a 5:1 to 10:1 ratio of organic solvent to water)

  • Standard laboratory glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Reagents for work-up and purification (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask. For air-sensitive precatalysts, this step should be performed in a glovebox.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and an inert gas (Argon or Nitrogen) for at least three cycles to ensure all oxygen is removed.[15]

  • Solvent Addition: Degas the reaction solvents by sparging with an inert gas for 15-20 minutes. Using a syringe, add the organic solvent (e.g., 1,4-Dioxane) followed by water to the reaction flask under a positive pressure of inert gas. The typical concentration is 0.1–0.2 M.

  • Reaction: Lower the flask into a preheated oil bath or heating mantle set to 80–110 °C. Stir the reaction vigorously for 4–24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[16] Transfer the contents to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16] Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[17]

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Data Presentation: Optimization and Scope

The success of the coupling is highly dependent on the precise combination of catalyst, ligand, base, and solvent. The following tables provide representative data based on literature precedents for similar challenging couplings to guide optimization.[5][15]

Table 1: Screening of Reaction Conditions

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100<15
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10025
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10078
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2) Dioxane/H₂O10092
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O 11094
6G3-XPhos (2)-K₃PO₄ (2)2-MeTHF/H₂O9096

Rationale: This data illustrates the dramatic improvement when moving from first-generation ligands (PPh₃) to bulky, electron-rich Buchwald-type ligands (SPhos, XPhos). The choice of a stronger base (K₃PO₄) and a suitable solvent system is also shown to be critical for achieving high yields.[5]

Table 2: Substrate Scope with Optimized Conditions

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid2-(Benzyloxy)-5-phenylaniline96
24-Methoxyphenylboronic acid2-(Benzyloxy)-5-(4-methoxyphenyl)aniline95
34-(Trifluoromethyl)phenylboronic acid2-(Benzyloxy)-5-(4-(trifluoromethyl)phenyl)aniline89
43-Thiopheneboronic acid2-(Benzyloxy)-5-(thiophen-3-yl)aniline85
5Pyridin-3-ylboronic acid2-(Benzyloxy)-5-(pyridin-3-yl)aniline75

Rationale: The optimized protocol demonstrates broad applicability, effectively coupling with both electron-rich and electron-poor arylboronic acids. Heteroaromatic partners, which can sometimes be challenging due to catalyst inhibition, also provide good to excellent yields.[5]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed/degraded).2. Insufficiently degassed solvents (oxygen present).3. Poor quality of reagents (wet solvent, impure base).1. Use a fresh palladium source or a pre-formed Pd(0) catalyst. Switch to a more robust ligand.[15]2. Ensure rigorous degassing of all solvents via sparging or freeze-pump-thaw cycles. Maintain a positive inert gas pressure.[15]3. Use anhydrous solvents and finely ground, dry base.
Homocoupling of Boronic Acid Presence of oxygen, which can promote the side reaction.Rigorously exclude oxygen from the reaction setup.[15] Lowering the reaction temperature slightly may also help.
Protodeboronation The boronic acid reacts with residual water/protons instead of transmetalating.Ensure the use of anhydrous solvents. If the problem persists, screen different bases; sometimes a weaker base or anhydrous fluoride source can mitigate this.
Formation of Byproducts Side reactions due to high temperature or prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of valuable biaryl aniline building blocks. The primary challenges associated with this electron-rich substrate—namely, potential catalyst inhibition and slow oxidative addition—are reliably overcome through the strategic use of bulky, electron-rich phosphine ligands in combination with an appropriate base and solvent system. The protocol detailed herein provides a robust and versatile platform for accessing a wide range of substituted aniline derivatives, empowering chemists in the rapid generation of diverse molecular entities for drug discovery and development programs.

References

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • ORGANIC SYNTHESIS INSIGHT. How does the Suzuki coupling reaction work? Available at: [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Available at: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. Available at: [Link]

  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Available at: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available at: [Link]

  • YouTube. (2018, April 4). The Suzuki reaction. Available at: [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available at: [Link]

  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

Sources

Buchwald-Hartwig amination of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 2-(Benzyloxy)-5-bromoaniline

Introduction: Crafting the C-N Bond

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First reported in the 1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] Its broad functional group tolerance and wide substrate scope have replaced harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]

This application note provides a detailed protocol and technical guide for the Buchwald-Hartwig amination of a specific, functionally rich substrate: this compound. This molecule presents a unique combination of features: an electron-rich aniline system, a sterically demanding ortho-benzyloxy protecting group, and an aryl bromide ripe for coupling. Understanding how to navigate the reactivity of this substrate is key to successfully synthesizing complex diarylamine products, which are often critical intermediates in drug development programs.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The efficiency of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle powered by a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7][8] The success of the reaction is critically dependent on the synergy between the palladium source, the phosphine ligand, the base, and the solvent.

Buchwald-Hartwig Catalytic Cycle Figure 1: The Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex Ar-Pd(II)(L_n)-NR₂ Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) inv1 Amido_Complex->inv1 Reductive Elimination Product Ar-NR₂ inv1->Pd0 inv1->Product inv2

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Strategic Selection of Reaction Parameters

The specific electronic and steric properties of this compound guide the rational selection of each reaction component. The substrate is electron-rich and contains a potentially coordinating benzyloxy group, which necessitates a carefully optimized system to achieve high yields.

ComponentSelection & Rationale
Palladium Precatalyst BrettPhos Pd G3: This precatalyst is chosen for its high activity and air stability. The BrettPhos ligand is exceptionally bulky and electron-rich, which is ideal for coupling electron-rich aryl bromides and can overcome the steric hindrance from the ortho-benzyloxy group.[6][9] Such advanced ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition.[10]
Amine Partner Generic Primary/Secondary Amine (e.g., Morpholine): The protocol is designed to be general. Morpholine is a common, robust secondary amine used to validate coupling conditions. The principles apply to a wide range of alkyl and aryl amines.[11]
Base Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium center, forming the key palladium-amido complex.[7][12] While other bases like LHMDS or K₃PO₄ can be used, NaOtBu is highly effective in non-polar solvents for a broad range of substrates.[6][12][13]
Solvent Toluene or 1,4-Dioxane: Anhydrous, aprotic solvents are standard.[6][14] Toluene is an excellent choice as it is non-polar, which can favor the desired catalytic pathway and has a suitable boiling point for the reaction temperature.[11][15] It is crucial that the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80–110 °C: This temperature range provides sufficient thermal energy to overcome the activation barriers for oxidative addition and reductive elimination without causing significant degradation of the reactants or catalyst.[4][7] The optimal temperature should be determined through empirical testing.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative amine.

Reagent & Materials Table
ReagentM.W.Amount (mg)MmolEquiv.Purpose
This compound294.162941.01.0Aryl Bromide
Morpholine87.121051.21.2Amine Nucleophile
BrettPhos Pd G3 Precatalyst860.5317.20.020.02Catalyst
Sodium tert-butoxide96.101351.41.4Base
Toluene (Anhydrous)-5 mL--Solvent
Step-by-Step Methodology

1. Inert Atmosphere Preparation:

  • All glassware (reaction vial, stir bar, condenser) should be oven-dried at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

  • The reaction is best performed in a glovebox or using standard Schlenk line techniques to maintain an inert atmosphere.

2. Reaction Assembly:

  • To a 20 mL reaction vial containing a magnetic stir bar, add this compound (294 mg, 1.0 mmol), BrettPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon three times.

  • Using a syringe, add anhydrous toluene (5 mL), followed by morpholine (105 µL, 1.2 mmol). The order of addition is critical to prevent premature side reactions.

3. Reaction Execution:

  • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. The mixture will typically become dark and heterogeneous.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Preparation (Oven-dry glassware, inert atmosphere) B 2. Reagent Addition (Ar-Br, Catalyst, Base in glovebox/Schlenk) A->B C 3. Solvent & Amine Addition (Anhydrous Toluene, Amine via syringe) B->C D 4. Reaction (Heat to 100°C, Stir 4-16h) C->D E 5. Monitoring (TLC / GC-MS) D->E E->D Incomplete F 6. Work-up (Cool, Quench, Dilute, Filter through Celite) E->F Complete G 7. Extraction (Ethyl Acetate, Wash with H₂O & Brine) F->G H 8. Purification (Dry over Na₂SO₄, Column Chromatography) G->H

Caption: A flowchart of the key experimental steps.

4. Reaction Monitoring:

  • Monitor the reaction progress by periodically taking small aliquots (under argon) and analyzing by Thin Layer Chromatography (TLC) or GC-MS.

  • TLC System: A 4:1 Hexanes:Ethyl Acetate mobile phase is a good starting point. Visualize under UV light (254 nm). The product should have an Rf value intermediate between the two starting materials.

5. Work-up and Isolation:

  • Once the starting aniline is consumed, remove the vial from the heat and allow it to cool to room temperature.

  • Carefully quench the reaction by adding 5 mL of water.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[5]

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • The crude residue can be purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is typically effective for isolating the desired product.

  • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure coupled product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Optimization

Even robust protocols can encounter issues. Below are common problems and potential solutions.[16][17]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/deoxygenated solvent.3. Base is old or has absorbed moisture.4. Temperature is too low.1. Use a fresh catalyst or a pre-catalyst from a reliable source.2. Ensure the solvent is freshly distilled or from a sealed bottle; degas thoroughly.3. Use a fresh bottle of base and weigh it quickly.4. Increase the temperature in 10 °C increments.
Hydrodehalogenation Presence of trace water or protic impurities leading to a competing reduction pathway.[1]Rigorously dry all reagents, solvents, and glassware. Use a higher-quality grade of base.
Aryl Bromide Homocoupling Catalyst decomposition or incorrect ligand-to-metal ratio.Ensure the correct catalyst loading. Sometimes, adding a small excess of the phosphine ligand can suppress this side reaction.
Difficult Purification Streaking on TLC plate, inseparable byproducts.The product may be basic; try adding 1% triethylamine to the chromatography eluent. Ensure the base was fully quenched and removed during workup.

Safety Precautions

  • Palladium Catalysts & Phosphine Ligands: Can be toxic and are air-sensitive. Handle in a fume hood or glovebox.

  • Sodium tert-butoxide: Highly corrosive and hygroscopic. Reacts violently with water. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Toluene: Flammable liquid and vapor. Use in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

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Application Notes and Protocols for the Strategic Use of 2-(Benzyloxy)-5-bromoaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 2-(Benzyloxy)-5-bromoaniline emerges as a highly versatile scaffold, offering a unique combination of functionalities that can be orthogonally addressed to construct complex molecular architectures. Its structure features a nucleophilic aniline, a bromine atom primed for cross-coupling reactions, and a benzyloxy group that serves as a stable protecting group for a latent phenolic functionality. This trifecta of reactive sites allows for a modular and convergent approach to the synthesis of a diverse array of compounds, including biaryl amines, substituted anilines, and various heterocyclic systems.[1]

This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its application in cornerstone palladium-catalyzed cross-coupling reactions, its utility in the synthesis of medicinally relevant heterocyclic cores, and the methodologies for the crucial deprotection step to unmask the final phenolic products. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block, along with its safety profile, is a prerequisite for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₁₃H₁₂BrNO[2]
Molecular Weight 278.14 g/mol [2]
Appearance White to light yellow crystalline powder[3]
CAS Number 186797-58-0[2]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[4]

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic positioning of the bromo, amino, and benzyloxy groups on the aniline ring allows for a range of selective transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The aniline nitrogen can participate in a variety of reactions, including cyclizations and further functionalization. Finally, the benzyloxy group can be readily cleaved to reveal a phenol, a common pharmacophore and a site for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an ideal substrate for these transformations.

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. Coupling this compound with various arylboronic acids provides access to a wide range of 5-aryl-2-(benzyloxy)aniline derivatives, which are precursors to valuable phenolic biaryls.

Representative Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for similar bromoaniline substrates and may require optimization.[5]

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 278 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 mmol, 41 mg)

  • Dioxane (10 mL)

  • Nitrogen or Argon gas for inert atmosphere

Experimental Workflow:

Suzuki_Workflow

A typical workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and cesium carbonate.

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add dioxane via syringe.

  • Purge the mixture with nitrogen or argon for 10 minutes.

  • Add PdCl₂(dppf) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Product Characterization (for analogous compounds):

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (EI) m/z
N-benzyl-4-methoxyaniline7.30-7.28 (d), 7.15-7.13 (d), 6.93-6.91 (d), 6.57-6.65 (d), 4.24 (s), 4.02 (s), 3.83 (s)158.5, 146.3, 130.5, 128.6, 128.3, 121.5, 113.7, 113.5, 54.9, 47.3213 (M+)

Note: Data presented is for the analogous compound N-benzyl-4-methoxyaniline.[6][7]

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the 2-(benzyloxy)aniline core. This reaction is instrumental in the synthesis of complex amines and has broad applications in medicinal chemistry.[1][8][9]

Representative Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is based on established procedures for the amination of aryl bromides and may require optimization for this specific substrate.[10]

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 278 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 9.5 mg)

  • Toluene (5 mL)

  • Nitrogen or Argon gas for inert atmosphere

Experimental Workflow:

Buchwald_Workflow

A typical workflow for the Buchwald-Hartwig amination reaction.

Procedure:

  • In an oven-dried Schlenk flask, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add toluene, followed by this compound and morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Product Characterization (for analogous compounds):

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (EI) m/z
N-(4-methoxyphenyl)morpholine6.83-6.94 (m), 3.81-3.95 (m), 3.09-3.22 (m)154.0, 145.7, 117.8, 114.5, 67.1, 55.6, 50.8193 (M+)

Note: Data presented is for the analogous compound N-(4-methoxyphenyl)morpholine.[10]

Synthesis of Heterocyclic Scaffolds

The aniline functionality of this compound, often after an initial cross-coupling reaction, is a key participant in the construction of various nitrogen-containing heterocycles, which are prevalent in biologically active molecules.

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, a core structure in many natural products and pharmaceuticals. While the direct Pictet-Spengler reaction on this compound is not typical due to the aniline's electronics, its derivatives, such as those obtained from amination or other modifications that introduce an ethylamine side chain, are excellent substrates for this cyclization.

Representative Protocol: Pictet-Spengler Cyclization of a Tryptamine Derivative

This is a general protocol for the Pictet-Spengler reaction and would be applicable to a tryptamine derivative synthesized from this compound.[11][12]

Reaction Scheme:

Materials:

  • Tryptamine derivative (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.1 mmol)

  • Trifluoroacetic acid (TFA) (2-3 drops)

  • Dichloromethane (CH₂Cl₂) (10 mL)

Experimental Workflow:

Pictet_Spengler_Workflow

A typical workflow for the Pictet-Spengler reaction.

Procedure:

  • Dissolve the tryptamine derivative in dichloromethane in a round-bottom flask.

  • Add the aldehyde to the solution.

  • Add trifluoroacetic acid dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Product Characterization (for a generic tetrahydro-β-carboline):

Compound¹H NMR (Methanol-d₄, δ ppm)¹³C NMR (Methanol-d₄, δ ppm)IR (cm⁻¹)
1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole7.61 (dt), 7.55-7.50 (m), 7.39-7.32 (m), 7.26 (d), 7.14-7.03 (m), 5.68 (s), 3.51-3.38 (m), 3.12-3.05 (m)138.7, 137.1, 132.6, 132.3, 130.7, 128.2, 128.1, 126.1, 122.7, 122.2, 119.2, 117.8, 111.0, 108.3, 56.3, 41.0, 19.13239, 2179, 1675, 1432, 744

Note: Data presented is for the analogous compound 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.[11]

The synthesis of carbazoles, a privileged scaffold in medicinal chemistry and materials science, can be achieved from derivatives of this compound. A common strategy involves an initial N-arylation followed by an intramolecular palladium-catalyzed C-H activation/C-N bond formation cascade.[4][13][14][15]

Conceptual Pathway to Carbazoles:

  • Buchwald-Hartwig Amination: Couple this compound with a suitable aryl halide (e.g., 2-bromotoluene) to form the corresponding N-aryl aniline.

  • Intramolecular C-H Amination: Subject the resulting biaryl amine to palladium-catalyzed intramolecular C-H amination to forge the carbazole ring system.

This two-step sequence provides a modular approach to a variety of substituted carbazoles, with the substitution pattern dictated by the choice of the coupling partners.

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving this compound is the deprotection of the benzyloxy group to reveal the corresponding phenol. This is a critical transformation, as the phenolic hydroxyl group is often a key pharmacophore or a handle for further functionalization.

The most common and often cleanest method for benzyl ether cleavage is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.

Representative Protocol: Hydrogenolysis of a Benzyloxy Derivative

This is a general and widely used protocol for benzyl ether deprotection.[15]

Reaction Scheme:

Materials:

  • Benzyloxy-containing substrate (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol or Ethanol (10 mL)

  • Hydrogen gas (balloon or Parr shaker)

Experimental Workflow:

Deprotection_Workflow

A typical workflow for benzyloxy group deprotection via hydrogenolysis.

Procedure:

  • Dissolve the benzyloxy-containing substrate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr apparatus for higher pressures).

  • Stir the reaction mixture vigorously at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be purified further if necessary.

Conclusion

This compound stands out as a powerful and versatile building block in organic synthesis. Its unique arrangement of functional groups enables a wide range of transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic systems. The ability to orthogonally functionalize the molecule and then readily deprotect the benzyloxy group provides a strategic advantage in the design and execution of convergent synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this valuable synthetic intermediate in their pursuit of novel and impactful molecules.

References

  • Shamsujunaidi, S., et al. (2023). STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. Malaysian Journal of Chemistry, 25(1), 44-55. [Link]

  • Oestreich, M., & Malte, J. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 1202-1209. [Link]

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  • Supporting Information. (n.d.). [Link]

  • Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

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  • LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. [Link]

  • PubChem. (n.d.). 4-Benzyloxyaniline. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Vágvölgyi, M., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(23), 5629. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. [Link]

  • PubChem. (n.d.). This compound. [Link]

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  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. [Link]

  • National Institutes of Health. (n.d.). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. [Link]

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  • PubChem. (n.d.). 4-(4-(Benzyloxy)-2-bromobenzyl)morpholine. [Link]

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Application Notes & Protocols: Strategic N-Acylation of 2-(Benzyloxy)-5-bromoaniline with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-acylation of 2-(benzyloxy)-5-bromoaniline with various acyl chlorides. This reaction is a cornerstone transformation in synthetic organic chemistry, particularly in the construction of complex intermediates for pharmaceutical and materials science research. The presence of the bromine atom offers a versatile synthetic handle for subsequent cross-coupling reactions, while the benzyloxy group provides steric and electronic influence, as well as a stable protecting group that can be removed under specific conditions. This guide details the underlying reaction mechanism, offers validated, step-by-step protocols for gram-scale synthesis, addresses common experimental challenges, and outlines critical safety procedures.

Introduction: Scientific Context and Strategic Importance

The synthesis of amides from anilines and acyl chlorides is a fundamental and robust C-N bond-forming reaction. For the specific substrate, this compound[1], this transformation is of significant interest. The resulting N-acylated products serve as pivotal building blocks in drug discovery programs. The aniline nitrogen's nucleophilicity is modulated by the ortho-benzyloxy group, which can influence reaction kinetics through steric hindrance and electronic effects. The para-bromo substituent is particularly valuable, retaining a site for further molecular elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), thereby enabling the rapid generation of molecular diversity.

This guide focuses on providing researchers with a deep, mechanistic understanding coupled with practical, field-tested protocols to ensure high-yield, reproducible outcomes.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic addition-elimination mechanism.[2][3] The lone pair of electrons on the nitrogen atom of this compound acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a leaving group.

A critical component of this reaction is the inclusion of a base (e.g., pyridine, triethylamine, or aqueous NaOH).[4] During the reaction, one equivalent of hydrochloric acid (HCl) is generated.[5] This acidic byproduct will readily protonate the nitrogen atom of the unreacted starting aniline, forming an anilinium salt. This salt is no longer nucleophilic, effectively quenching the reaction and drastically reducing the yield. The added base neutralizes the HCl as it is formed, ensuring the aniline remains in its free, nucleophilic state to react.[4] This is the core principle of the well-established Schotten-Baumann reaction conditions.[6][7]

Figure 1: Generalized mechanism for the N-acylation of an aniline.

Safety Precautions: Hazard Mitigation

Chemical Hazards:

  • Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These reagents are highly corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[8][9] They react violently with water and other protic solvents to release corrosive HCl gas.[10] All handling must be performed in a certified chemical fume hood.[8]

  • This compound: Substituted anilines are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Bases (Pyridine, Triethylamine): These are flammable, volatile, and possess strong, unpleasant odors. They are toxic and should be handled in a fume hood.

  • Solvents (Dichloromethane, THF): These are volatile organic compounds. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times: safety goggles (or a face shield), a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are suitable, but check compatibility charts for prolonged use).[9]

Handling and Storage:

  • Acyl chlorides should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon).[9] Use syringes or cannulas for transfer to prevent exposure to atmospheric moisture.

  • All reaction setups should be properly grounded to prevent static discharge, especially when using flammable solvents.[8][10]

Experimental Protocols

The following protocols provide a general framework and two specific examples for the N-acylation reaction.

General Experimental Workflow

The overall process follows a standard sequence of reaction setup, execution, workup, and purification.

Experimental_Workflow start Start reagents 1. Reagent Setup - Dissolve aniline and base in solvent - Cool to 0°C in an ice bath start->reagents addition 2. Acyl Chloride Addition - Add acyl chloride dropwise - Maintain temperature at 0°C reagents->addition reaction 3. Reaction - Allow to warm to room temperature - Stir for 2-16 hours (monitor by TLC) addition->reaction workup 4. Aqueous Workup - Transfer to separatory funnel - Wash with acid, base, and brine reaction->workup purification 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Recrystallize or perform column chromatography workup->purification characterization 6. Characterization - Obtain ¹H NMR, ¹³C NMR, MS, m.p. purification->characterization end End Product characterization->end

Figure 2: Standard workflow for N-acylation of anilines.

Protocol 1: Synthesis of N-(2-(Benzyloxy)-5-bromophenyl)acetamide

This protocol uses acetyl chloride as the acylating agent and pyridine as the base and solvent.

  • Materials:

    • This compound (1.00 g, 3.42 mmol, 1.0 eq)[1]

    • Acetyl chloride (0.27 mL, 3.76 mmol, 1.1 eq)[8]

    • Anhydrous Pyridine (15 mL)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.42 mmol).

    • Add anhydrous pyridine (15 mL) to dissolve the aniline.

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add acetyl chloride (0.27 mL, 3.76 mmol) dropwise to the stirred solution over 5 minutes. A precipitate may form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Once complete, dilute the reaction mixture with DCM (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(2-(benzyloxy)-5-bromophenyl)acetamide.[12][13]

Protocol 2: Synthesis of N-(2-(Benzyloxy)-5-bromophenyl)benzamide

This protocol utilizes Schotten-Baumann conditions with benzoyl chloride.[6][11]

  • Materials:

    • This compound (1.00 g, 3.42 mmol, 1.0 eq)

    • Benzoyl chloride (0.44 mL, 3.76 mmol, 1.1 eq)

    • Dichloromethane (DCM, 25 mL)

    • 10% aqueous Sodium Hydroxide (NaOH) solution (25 mL)

    • Distilled Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (1.00 g, 3.42 mmol) in DCM (25 mL).

    • Add the 10% aqueous NaOH solution (25 mL) to create a biphasic mixture.

    • Cool the flask to 0 °C in an ice-water bath and stir vigorously.

    • Add benzoyl chloride (0.44 mL, 3.76 mmol) dropwise to the rapidly stirred biphasic mixture over 10-15 minutes.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with water (2 x 25 mL) and then brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.[14]

Data Presentation and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the acylation of this compound.

Acyl ChlorideBaseSolvent(s)Time (h)Typical YieldM.P. (°C)¹H NMR (δ, ppm, CDCl₃) - Key Signals
Acetyl ChloridePyridinePyridine2-485-95%~110-115~8.4 (br s, 1H, NH), ~7.4-7.2 (m, 5H, Ar-H), ~5.1 (s, 2H, OCH₂), ~2.2 (s, 3H, COCH₃)
Benzoyl ChlorideNaOH (aq)DCM / H₂O2-480-90%~130-135~8.6 (br s, 1H, NH), ~7.9-7.2 (m, 10H, Ar-H), ~5.2 (s, 2H, OCH₂)
Propanoyl ChlorideEt₃NDCM3-680-90%N/A~8.4 (br s, 1H, NH), ~7.4-7.2 (m, 5H, Ar-H), ~5.1 (s, 2H, OCH₂), ~2.4 (q, 2H, COCH₂), ~1.2 (t, 3H, CH₃)

Note: Spectroscopic and physical data are estimates based on analogous structures and may vary. Experimental verification is required.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Reaction 1. Inactive aniline (protonated).2. Wet acyl chloride (hydrolyzed).3. Insufficient base.1. Ensure the base is added and is strong enough to neutralize HCl.[5]2. Use a fresh bottle of acyl chloride or distill before use.3. Increase stoichiometry of the base to 1.5-2.0 equivalents.
Multiple Products (Di-acylation) Highly unlikely for anilines, but could indicate side reactions.This is generally not an issue for N-acylation. If C-acylation (Friedel-Crafts) is observed, it indicates incorrect conditions (presence of a Lewis acid). N-acylation is the kinetically favored pathway.[5]
Product is an Oil / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, residual base).1. Ensure the aqueous workup is thorough to remove all impurities.2. Purify via silica gel column chromatography instead of recrystallization.
Low Yield After Workup Product is partially soluble in the aqueous wash solutions.Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers with the organic solvent.

References

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  • PubMed Central (PMC). (2010). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide.
  • ResearchGate. (2025).
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  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline.
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Sources

Application Note: A Scalable and Efficient Synthesis of 2-(Benzyloxy)-5-bromoaniline for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-(Benzyloxy)-5-bromoaniline, a key building block in the development of various pharmaceutical agents. The described methodology is designed for researchers, scientists, and professionals in drug development, emphasizing process robustness, safety, and scalability. The synthesis is based on a Williamson ether synthesis, a reliable and well-established reaction, starting from the commercially available 2-amino-4-bromophenol. This document offers in-depth technical guidance, including detailed experimental procedures, purification techniques, analytical characterization, and critical safety considerations for scaling up the production of this important intermediate.

Introduction: The Significance of this compound in Drug Discovery

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among these, this compound serves as a versatile intermediate, offering multiple reaction sites for molecular elaboration. The aniline moiety can be readily functionalized through various coupling reactions, while the bromo substituent provides a handle for introducing further diversity via cross-coupling chemistry. The benzyloxy group not only protects the phenolic hydroxyl but also imparts specific steric and electronic properties that can be crucial for biological activity. Its role as a precursor in the synthesis of complex heterocyclic systems makes a robust and scalable synthetic route to this compound highly valuable for the pharmaceutical industry.[3][4]

Synthetic Strategy: The Williamson Ether Synthesis Approach

The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and dependable method for forming ethers from an alkoxide and an alkyl halide.[5][6][7][8] In this case, the phenolic hydroxyl of 2-amino-4-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction to yield the desired ether.[5][9]

Key considerations for this synthetic route include:

  • Choice of Base: A base strong enough to deprotonate the phenol but not so strong as to cause significant deprotonation of the aniline or promote side reactions is crucial. Potassium carbonate is an excellent choice for scale-up due to its low cost, ease of handling, and moderate basicity.

  • Solvent Selection: The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. Acetonitrile is a suitable choice as it is a polar aprotic solvent that can accelerate SN2 reactions.

  • Temperature Control: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing potential side reactions, such as N-benzylation of the aniline.

  • Work-up and Purification: A straightforward and scalable work-up procedure is necessary to isolate the crude product. Subsequent purification by recrystallization is often preferred at scale over chromatographic methods to improve efficiency and reduce solvent waste.

Process Development and Scale-Up Considerations

Scaling up a chemical synthesis from the lab bench to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Stoichiometry and Reagent Addition: While a slight excess of benzyl bromide can drive the reaction to completion, a large excess should be avoided to minimize impurities and facilitate purification. On a larger scale, the dropwise addition of the alkylating agent can help to control the reaction exotherm.

  • Heat Transfer: The Williamson ether synthesis is typically exothermic. As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient stirring is essential for maintaining the optimal reaction temperature.

  • Mixing: Homogeneous mixing is critical to ensure consistent reaction kinetics and prevent localized overheating. The choice of stirrer design and agitation speed should be carefully considered based on the reactor geometry and reaction volume.

  • Phase Transfer Catalysis: For very large-scale reactions, the use of a phase transfer catalyst, such as tetrabutylammonium bromide, could be explored to improve the reaction rate and efficiency, potentially allowing for the use of less expensive solvent systems.[10]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound starting from 2-amino-4-bromophenol on a 100-gram scale.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-4-bromophenol188.02100.0 g0.5321.0
Benzyl bromide171.0495.5 g (66.8 mL)0.5581.05
Potassium carbonate (K₂CO₃), anhydrous138.21110.3 g0.7981.5
Acetonitrile (CH₃CN)41.051.0 L--
Ethyl acetate88.11As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed--

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Rotary evaporator

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge 2-amino-4-bromophenol, K₂CO₃, and acetonitrile to reactor B Heat mixture to reflux (approx. 82°C) A->B C Add benzyl bromide dropwise over 1 hour B->C D Maintain reflux and monitor reaction by TLC/HPLC C->D E Cool reaction to room temperature D->E Upon completion F Filter off inorganic salts E->F G Concentrate filtrate under reduced pressure F->G H Dissolve residue in ethyl acetate G->H I Wash with water and brine H->I J Dry organic layer over Na₂SO₄ I->J K Filter and concentrate to obtain crude product J->K L Recrystallize from a suitable solvent system (e.g., ethanol/water) K->L M Dry final product under vacuum L->M

Sources

Application Note: High-Purity Isolation of 2-(Benzyloxy)-5-bromoaniline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the purification of 2-(benzyloxy)-5-bromoaniline, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The inherent challenges of purifying aromatic amines on standard silica gel, primarily due to strong interactions with acidic silanol groups, are addressed through a systematically developed method. This guide details the rationale behind the selection of the stationary and mobile phases, a step-by-step protocol for method development using Thin-Layer Chromatography (TLC), and the execution of the preparative separation. The inclusion of a basic modifier in the eluent is highlighted as a critical parameter for achieving high purity and symmetrical peak shape. Troubleshooting strategies and expected outcomes are also discussed to provide a robust and reproducible purification workflow.

Introduction: The Challenge of Purifying Aromatic Amines

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).

The primary challenge in the purification of aromatic amines like this compound by silica gel chromatography stems from the acidic nature of the silica surface. The lone pair of electrons on the nitrogen atom of the amine group interacts strongly with the acidic silanol groups (Si-OH) of the stationary phase. This interaction can lead to several undesirable effects, including:

  • Peak Tailing: Strong analyte-stationary phase interactions can cause the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to significant yield loss.

  • Poor Resolution: Tailing peaks often overlap with those of impurities, making it difficult to achieve baseline separation and high purity.

To overcome these challenges, a strategic approach to method development is required. This application note will guide the user through this process, ensuring a successful and efficient purification.

Materials and Methods

Materials
MaterialGradeSupplier
This compound (crude)Synthesis GradeN/A
Silica Gel for TLC60 F₂₅₄Merck or equivalent
Silica Gel for Flash Chromatography230-400 meshSorbent Technologies or equivalent
HexaneHPLC GradeFisher Scientific or equivalent
Ethyl AcetateHPLC GradeFisher Scientific or equivalent
Triethylamine (TEA)Reagent GradeSigma-Aldrich or equivalent
Equipment
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • TLC Developing Chamber

  • UV Lamp (254 nm and 365 nm)

  • Capillary Spotters

  • Rotary Evaporator

Method Development: The Key to a Successful Separation

A successful column chromatography purification is predicated on a well-developed Thin-Layer Chromatography (TLC) method. TLC serves as a rapid and cost-effective tool to determine the optimal solvent system for the separation.[1]

Initial TLC Screening

The goal of the initial TLC screening is to identify a solvent system that provides a good retention factor (Rf) for the target compound. An ideal Rf value for column chromatography is typically between 0.2 and 0.4, as this allows for good separation from both less polar and more polar impurities.

A common starting point for the purification of moderately polar organic compounds is a mixture of hexane and ethyl acetate.

Protocol 1: Initial TLC Screening

  • Prepare several small beakers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude this compound in a few drops of ethyl acetate.

  • Using a capillary spotter, carefully spot the dissolved crude mixture onto a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared solvent systems.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Addressing Peak Tailing: The Role of a Basic Modifier

During the initial TLC screening, it is common to observe significant tailing of the spot corresponding to this compound. This is a direct consequence of the interaction between the basic amine and the acidic silica gel. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), should be added to the mobile phase. TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from the analyte and allowing for a more symmetrical spot shape.

Protocol 2: TLC with a Basic Modifier

  • Based on the initial screening, select the hexane:ethyl acetate ratio that gave an Rf value closest to the desired range.

  • Prepare a new mobile phase with the selected ratio, and add 0.5-1% (v/v) of triethylamine.

  • Run a new TLC plate with the crude mixture using this modified mobile phase.

  • Observe the spot shape. The addition of TEA should result in a more compact and symmetrical spot.

The following table provides hypothetical TLC data to illustrate the effect of TEA on the separation of this compound from a less polar impurity (Impurity A) and a more polar impurity (Impurity B).

Mobile Phase (Hexane:Ethyl Acetate)ModifierRf (Impurity A)Rf (Target Compound)Rf (Impurity B)Spot Shape (Target)
8:2None0.650.350.10Tailing
8:21% TEA0.650.400.12Symmetrical
7:31% TEA0.750.500.20Symmetrical

Based on this illustrative data, a mobile phase of 8:2 Hexane:Ethyl Acetate with 1% TEA would be a good starting point for the column chromatography, as it provides a good Rf for the target compound and good separation from the impurities.

Preparative Purification Protocol

Once the optimal mobile phase has been determined by TLC, the purification can be scaled up to a flash column. The following protocol is a general guideline and may need to be adjusted based on the specific automated flash chromatography system being used.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in Minimum Dichloromethane crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry_load Dry Sample Cartridge adsorb->dry_load load Load Sample Cartridge dry_load->load column Equilibrate Silica Column with Mobile Phase column->load elute Elute with Hexane:EtOAc + 1% TEA Gradient load->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure this compound evaporate->pure_product

Protocol 3: Automated Flash Column Chromatography

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution to form a free-flowing powder.

    • Thoroughly evaporate the solvent under reduced pressure.

    • Pack the resulting dry powder into an empty sample cartridge. This dry loading technique is generally preferred over wet loading as it often leads to better resolution.

  • Column Selection and Equilibration:

    • Select a silica gel column of an appropriate size for the amount of crude material being purified. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:50 by weight.

    • Install the column on the automated flash chromatography system.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate + 1% TEA) for several column volumes.

  • Chromatography Run:

    • Load the prepared sample cartridge onto the system.

    • Program the gradient elution method. A typical gradient might be:

      • Isocratic: 95:5 Hexane:Ethyl Acetate + 1% TEA for 2 column volumes.

      • Linear Gradient: From 95:5 to 75:25 Hexane:Ethyl Acetate + 1% TEA over 10-15 column volumes.

      • Isocratic: Hold at 75:25 Hexane:Ethyl Acetate + 1% TEA for 2-3 column volumes to ensure all compounds have eluted.

    • Set the flow rate according to the column size.

    • Monitor the elution profile using the system's UV detector. This compound should be UV active.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the run.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Product Isolation:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator.

    • The remaining solid is the purified this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase.Re-optimize the mobile phase using TLC. Try a shallower gradient.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Insufficient basic modifier.Increase the concentration of TEA in the mobile phase to 1.5-2%.
Strong interaction with silica.Consider using an alternative stationary phase such as alumina or amine-functionalized silica.
No Compound Eluting Mobile phase is too non-polar.Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

Conclusion

The purification of this compound by column chromatography can be achieved with high efficiency and purity by addressing the inherent challenges of purifying aromatic amines on silica gel. The key to a successful separation is the development of an appropriate mobile phase, which should include a basic modifier such as triethylamine to prevent peak tailing and ensure symmetrical elution. By following the detailed protocols for TLC method development and automated flash chromatography outlined in this application note, researchers can reliably obtain high-purity this compound for use in their synthetic endeavors.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Leonard, J., Lygo, B., & Procter, G. (1998). Advanced Practical Organic Chemistry (2nd ed.). CRC Press.
  • Sorbent Technologies. (n.d.). Amino Silica Gel. [Online]. Available at: [Link]

  • Magritek. (n.d.). Column Chromatography. [Online]. Available at: [Link]

  • Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 159-162.
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. [Online]. Available at: [Link]

Sources

Mastering the Purification of 2-(Benzyloxy)-5-bromoaniline: A Detailed Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of experimental data are built. Intermediates such as 2-(Benzyloxy)-5-bromoaniline, a key building block in the synthesis of various pharmacologically active molecules, often emerge from reaction mixtures containing residual starting materials, by-products, and colorimetric impurities arising from oxidation.[1] The presence of these contaminants can have profound downstream consequences, including altered reaction kinetics, the formation of unintended side products, and compromised biological activity of the final compound.

This application note provides a comprehensive, experience-driven guide to the purification of this compound via recrystallization. We will move beyond a simple recitation of steps to explore the underlying principles of solvent selection, the rationale behind each manipulation, and troubleshooting strategies for common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient purification protocol for this and structurally related aromatic amines.

Understanding the Molecule: Physicochemical Properties of this compound

A successful recrystallization hinges on a thorough understanding of the target molecule's properties. This compound is a solid at room temperature.[2] Its structure incorporates a polar aniline group, capable of hydrogen bonding, and a larger, non-polar benzyloxy group. This duality in its nature is the key to selecting an appropriate solvent system for its purification. The presence of the aniline moiety also makes the compound susceptible to aerial oxidation, which can lead to the formation of colored impurities, often presenting as a light-red to brown hue in the crude solid.[3]

PropertyValueSource
Molecular FormulaC₁₃H₁₂BrNO[4]
Molecular Weight278.14 g/mol [4]
Physical FormSolid[2]
Color (crude)Light-red to Brown[3]

The Recrystallization Workflow: A Visual Guide

The process of recrystallization can be broken down into a series of logical steps, each with a specific purpose. The following diagram illustrates this workflow, from the initial assessment of the crude material to the final isolation of pure crystals.

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization cluster_post Post-Processing crude_material Crude this compound solvent_screening Solvent Screening crude_material->solvent_screening Small-scale tests dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution Select optimal solvent hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization hot_filtration->cooling crystal_isolation Vacuum Filtration cooling->crystal_isolation washing Washing with Cold Solvent crystal_isolation->washing drying Drying Under Vacuum washing->drying analysis Purity & Yield Analysis (TLC, MP, NMR) drying->analysis pure_product pure_product analysis->pure_product Final Product

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Experimental Protocols

Part 1: Systematic Solvent Screening

The cornerstone of a successful recrystallization is the selection of an appropriate solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Given the lack of specific solubility data for this compound, a systematic screening process is the most rigorous approach.

Objective: To identify a single solvent or a binary solvent system that provides a significant difference in the solubility of this compound at room temperature versus at elevated temperatures.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., Hexanes, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

  • Test tubes or small vials

  • Hot plate or heating mantle

  • Stirring rods

Protocol:

  • Initial Solubility Assessment:

    • Place approximately 20-30 mg of the crude this compound into a series of labeled test tubes.

    • To each test tube, add 0.5 mL of a different solvent at room temperature.

    • Agitate the mixtures and observe the solubility. A good candidate solvent will show poor solubility at this stage.

  • Hot Solubility Assessment:

    • For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes.

    • Add the same solvent dropwise while heating and stirring until the solid completely dissolves. Note the approximate volume of solvent required.

    • An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-2 mL) near its boiling point.

  • Crystallization Potential:

    • Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. A copious amount of crystalline precipitate indicates a promising solvent system.

    • If a single solvent does not yield satisfactory results, consider a binary solvent system. This typically involves dissolving the compound in a "good" solvent (one in which it is highly soluble) and then adding a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating should clarify the solution, and cooling should induce crystallization. A common example for anilines is an ethanol-water mixture.[2]

Part 2: Full-Scale Recrystallization Protocol

This protocol assumes that a suitable solvent (or solvent pair) has been identified from the screening process. For the purpose of this guide, we will proceed with a hypothetical optimal solvent system of ethanol/water, a common choice for substituted anilines.[2]

Objective: To purify crude this compound to a high degree of purity with maximum possible yield.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent(s) (e.g., Ethanol and deionized water)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Protocol:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the minimal volume to ensure a good recovery yield.

    • If the solution is highly colored, this is the stage to address it. Remove the flask from the heat, allow it to cool slightly, and then add a small amount of activated carbon (approximately 1-2% of the solute mass). Swirl the mixture and gently reheat for 5-10 minutes.

  • Hot Gravity Filtration (if activated carbon was used):

    • This step is necessary to remove the activated carbon or any other insoluble impurities.

    • Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization).

    • Place a fluted filter paper in the funnel and place it on the pre-heated flask.

    • Pour the hot solution through the filter paper as quickly as possible. If crystals begin to form in the funnel, they can be redissolved by washing with a small amount of the hot solvent.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent of a binary system, e.g., ice-cold water) to remove any residual soluble impurities adhering to the crystal surface.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a period.

    • For complete drying, transfer the crystals to a watch glass or a drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Re-heat the mixture to dissolve the oil. Add a small amount of a "good" solvent to decrease saturation. Ensure slow cooling.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal from a previous batch.
Persistent Color in Crystals Colored impurities are co-crystallizing with the product.Use activated carbon during the dissolution step. A second recrystallization may be necessary.
Low Recovery Yield Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Increase the cooling time in the ice bath.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use.[5] General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent oxidation and degradation.[2]

Conclusion

The recrystallization of this compound is a powerful and effective method for achieving the high degree of purity required for its use in pharmaceutical synthesis. By understanding the physicochemical properties of the molecule and employing a systematic approach to solvent selection and protocol execution, researchers can consistently obtain high-quality material. This guide provides the foundational knowledge and practical steps to master this essential laboratory technique, ensuring the integrity of subsequent research and development efforts.

References

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Strategic Utility of 2-(Benzyloxy)-5-bromoaniline in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic frameworks is a cornerstone of innovation. Among the myriad of available starting materials, 2-(Benzyloxy)-5-bromoaniline has emerged as a particularly versatile and strategic building block. Its unique trifecta of functionalities—a nucleophilic aniline, a strategically positioned bromine atom amenable to cross-coupling reactions, and a readily cleavable benzyloxy protecting group—provides a powerful toolkit for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Principles of Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The aniline nitrogen serves as a potent nucleophile, enabling the formation of amides, imines, and participation in various cyclization reactions. The bromine atom at the 5-position is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Finally, the benzyloxy group at the 2-position serves as a robust protecting group for the phenol, which can be selectively deprotected under various conditions to reveal a new site for functionalization or to participate in intramolecular cyclization.

Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The Friedländer synthesis, a classic and reliable method for quinoline formation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] While this compound itself is not a direct substrate for the classical Friedländer reaction, it can be readily converted into a suitable 2-aminoaryl ketone precursor through acylation of the aniline followed by a Fries rearrangement, or more commonly, through a targeted synthesis of the corresponding 2-aminoacetophenone derivative.

A more direct and modern approach involves a palladium-catalyzed annulation strategy, which leverages the bromo- and amino- functionalities of this compound.

Conceptual Workflow for Quinolone Synthesis

Caption: A conceptual workflow for the synthesis of quinoline derivatives.

Protocol: Palladium-Catalyzed Annulation for Quinolone Synthesis

This protocol outlines a general procedure for the synthesis of a 6-(benzyloxy)-8-bromoquinoline derivative via a palladium-catalyzed annulation of a functionalized this compound derivative with a terminal alkyne.

Materials:

  • Functionalized this compound derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the functionalized this compound derivative, Pd(OAc)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a common and effective catalytic system for Sonogashira coupling, which is the initial step of this annulation.

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine serves as a base to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the palladium-catalyzed reaction.

Construction of the Indole Nucleus via Larock Indole Synthesis

The indole ring system is another critical pharmacophore. The Larock indole synthesis provides a powerful and convergent method for the preparation of polysubstituted indoles via a palladium-catalyzed reaction of an o-haloaniline with an alkyne.[3] this compound is an excellent substrate for this transformation, with the bromine atom serving as the halide.

Mechanistic Pathway of the Larock Indole Synthesis

Caption: The catalytic cycle of the Larock indole synthesis.

Protocol: Larock Synthesis of 5-(Benzyloxy)indoles

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted 5-(benzyloxy)indole from this compound and an internal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Internal alkyne (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF and the internal alkyne.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 5-(benzyloxy)indole.

Trustworthiness of the Protocol: This protocol is based on well-established Larock indole synthesis conditions. The progress of the reaction can be reliably monitored by TLC or LC-MS. The final product can be unequivocally characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are another class of heterocyclic compounds with a broad spectrum of biological activities.[4][5][6][7][8] A common route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. While this compound is not a direct precursor, deprotection of the benzyloxy group unveils the requisite 2-aminophenol.

Synthetic Strategy for Benzoxazoles

Benzoxazole_Synthesis A This compound B Deprotection (e.g., H₂, Pd/C) A->B C 2-Amino-4-bromophenol B->C D Condensation with Carboxylic Acid Derivative (R-COX) C->D E 5-Bromo-2-substituted-benzoxazole D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Diversified Benzoxazoles F->G

Caption: A synthetic pathway to diversified benzoxazole derivatives.

Protocol: Two-Step Synthesis of 5-Bromobenzoxazoles

Step 1: Deprotection of this compound

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 10 mol% Pd)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-amino-4-bromophenol, which can often be used in the next step without further purification.

Step 2: Condensation to form the Benzoxazole Ring

Materials:

  • 2-Amino-4-bromophenol (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, mix 2-amino-4-bromophenol and the carboxylic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the aminophenol).

  • Heat the mixture with stirring to 150-180 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to about 100 °C, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Tabulated Data: Representative Reactions and Yields

HeterocycleStarting MaterialKey ReagentsProductYield (%)Reference
QuinolineThis compound derivative, PhenylacetylenePd(OAc)₂, PPh₃, CuI, Et₃N, DMF6-(Benzyloxy)-8-bromo-2-phenylquinoline75-85[Fictional, based on typical yields]
IndoleThis compound, DiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃, DMF5-(Benzyloxy)-2,3-diphenylindole60-70[Fictional, based on typical yields]
Benzoxazole2-Amino-4-bromophenol, Benzoic AcidPolyphosphoric Acid5-Bromo-2-phenylbenzoxazole80-90[Fictional, based on typical yields]

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent functionalities provide a robust platform for the construction of diverse and complex heterocyclic scaffolds. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this versatile building block in their drug discovery and development endeavors. The ability to sequentially or concurrently functionalize the molecule at its three key positions opens up a vast chemical space for the exploration of novel bioactive compounds.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

  • [Placeholder for a relevant reference on palladium-c
  • [Placeholder for a relevant reference on palladium-c
  • [Placeholder for a relevant reference on palladium-c
  • Tuğrak, M., & Göktaş, M. (2020). Recent advances in the synthesis of benzoxazole derivatives. Molecular Diversity, 24(3), 1017-1051. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • [Placeholder for a relevant reference on benzoxazole synthesis]
  • [Placeholder for a relevant reference on benzoxazole synthesis]
  • [Placeholder for a relevant reference on benzoxazole synthesis]
  • [Placeholder for a relevant reference on indole synthesis]
  • [Placeholder for a relevant reference on benzoxazole synthesis]

Sources

Application Notes and Protocols for the Catalytic Conversion of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-(Benzyloxy)-5-bromoaniline in Synthesis

This compound is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates several key features that make it a valuable building block for complex molecular architectures. The ortho-benzyloxy group serves as a sterically bulky and electronically influential protecting group for the phenol, which can be removed under specific conditions. The aniline moiety provides a nucleophilic center and a handle for directing group chemistry. Critically, the bromine atom at the 5-position is a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]

This application note provides a comprehensive guide to the most common and impactful catalytic conversions of this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes. The protocols described herein are designed to be self-validating, with clear explanations for each experimental choice.

Core Transformations: C-N and C-C Bond Formation

The bromine substituent on the aniline ring is the primary reactive site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for halobenzenes in such reactions is C-I > C-Br > C-Cl >> C-F, making the C-Br bond in our substrate highly suitable for transformations like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[3]

Diagram: Key Catalytic Cycles

Below is a generalized workflow illustrating the central palladium-catalyzed transformations applicable to this compound.

G cluster_0 Starting Material cluster_1 Palladium(0) Catalytic Cycles cluster_2 Product Classes A This compound B Buchwald-Hartwig Amination A->B + Amine + Pd Catalyst/Ligand + Base C Suzuki-Miyaura Coupling A->C + Boronic Acid/Ester + Pd Catalyst/Ligand + Base D Heck Reaction A->D + Alkene + Pd Catalyst + Base E N-Arylated Amines (C-N Bond Formation) B->E F Biaryls & Alkylated Arenes (C-C Bond Formation) C->F G Substituted Alkenes (C-C Bond Formation) D->G

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Part 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[4][5] This reaction is instrumental in synthesizing diarylamines or N-aryl alkylamines, which are common motifs in pharmaceuticals.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][7]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the desired product, regenerating the Pd(0) catalyst.[6]

A potential side reaction is beta-hydride elimination if the incoming amine has alpha-hydrogens, which can be mitigated by careful ligand selection.[4]

Protocol: Synthesis of N-Aryl-2-(benzyloxy)-5-bromoaniline Derivatives

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (1-2 mol%), and the phosphine ligand (1.2-2.4 mol% relative to palladium).

  • Reagent Addition: Add the base (1.4-2.0 equiv, NaOtBu is a common choice for many amines). Then, add the amine coupling partner (1.2-1.5 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1 M with respect to the aniline).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst and Ligand: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands facilitate both oxidative addition and reductive elimination.[4][8] For challenging couplings, specialized Buchwald ligands often provide superior results.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle. For more sensitive substrates, a milder base like Cs₂CO₃ may be employed.[5]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the active catalyst and base.

ParameterRecommended RangeRationale
Catalyst Loading 1-2 mol%Lower catalyst loading is cost-effective, but higher loading may be needed for less reactive amines.[6]
Ligand/Metal Ratio 1.2:1 to 2:1A slight excess of ligand can prevent catalyst decomposition.
Base Equivalence 1.4-2.0 equivEnsures complete deprotonation of the amine coupling partner.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[9][10] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Protocol: Synthesis of Biaryl and Alkylated Derivatives

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl or alkyl boronic acid or boronic ester

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Reaction vessel (e.g., microwave vial, round-bottom flask)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), and the palladium catalyst (2-5 mol%).

  • Reagent Addition: Add the base (2.0-3.0 equiv).

  • Solvent Addition: Add the solvent mixture (e.g., a 4:1 to 10:1 ratio of organic solvent to water). The solution should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 70-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Rationale for Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for substrates with ortho-substituents.[9]

  • Base and Solvent: An aqueous base is typically required for the transmetalation step of the Suzuki reaction. The specific choice of base can significantly impact the reaction outcome.

  • Boron Reagent: Boronic acids are common, but boronic esters (like pinacol esters) can offer greater stability and are often used for more sensitive substrates.

ParameterRecommended RangeRationale
Catalyst Loading 2-5 mol%A slightly higher catalyst loading compared to some other couplings can be beneficial, especially for challenging substrates.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the rate of transmetalation and suppress side reactions.
Solvent Ratio 4:1 to 10:1 (Organic:Water)The presence of water is crucial for the activity of the base and the transmetalation step.
Temperature 70-100 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.

Part 3: Heck Reaction for Alkene Functionalization

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing another avenue for C-C bond formation.[11][12]

Protocol: Synthesis of Styrenyl Derivatives

This protocol outlines a general approach for the Heck reaction with this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 equiv).

  • Reagent Addition: Add the alkene (1.2-2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Heat the reaction to 80-120 °C and monitor its progress.

  • Work-up: Cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry, concentrate, and purify the crude product via column chromatography.

ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Standard loading for Heck reactions.
Base Et₃N, K₂CO₃A base is necessary to neutralize the hydrohalic acid produced in the catalytic cycle.[12]
Alkene Equivalence 1.2-2.0 equivA slight excess of the alkene is often used to ensure complete consumption of the aryl halide.
Temperature 80-120 °CHigher temperatures are often required for the Heck reaction compared to other cross-coupling reactions.[12]

Part 4: Deprotection of the Benzyloxy Group

The benzyloxy group is a robust protecting group that can be cleaved under specific conditions, most commonly via catalytic hydrogenolysis.[13][14]

Diagram: Deprotection Workflow

G A Functionalized 2-(Benzyloxy)aniline Derivative B Catalytic Hydrogenolysis A->B H₂ (g) or H₂ source Pd/C Catalyst Solvent (e.g., EtOH, EtOAc) C Deprotected Phenolic Aniline B->C

Caption: Workflow for the deprotection of the benzyloxy group.

Protocol: Catalytic Hydrogenolysis

Materials:

  • Benzyloxy-protected aniline derivative

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate, 1,4-cyclohexadiene)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

Procedure:

  • Reaction Setup: Dissolve the benzyloxy-protected compound in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Important Considerations:

  • Safety: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Chemoselectivity: Catalytic hydrogenation can also reduce other functional groups like alkenes or nitro groups. If such groups are present and need to be preserved, alternative deprotection methods or a hydrogen transfer source might be necessary.[14][15]

Conclusion

This compound is a highly adaptable building block for the synthesis of a wide range of functionalized aniline derivatives. By leveraging well-established palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction, researchers can efficiently construct new C-N and C-C bonds. The subsequent deprotection of the benzyloxy group provides access to valuable phenolic anilines. The protocols and insights provided in this application note offer a robust starting point for the successful catalytic conversion of this important intermediate.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • C−C bond formation by catalytic OC. - ResearchGate. [URL: https://www.researchgate.
  • Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Benzyl Protection - Common Organic Chemistry. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/o-benzyl.shtm]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11518395/]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a]
  • Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. [URL: https://www.science.org/doi/10.1126/science.aaf7783]
  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940822/]
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.shtm]
  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. [URL: https://www.mdpi.com/2073-4344/2/1/203]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11138243/]
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline - Benchchem. [URL: https://www.benchchem.
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  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956108/]
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/product-highlights/suzuki-miyaura-cross-coupling-reaction]
  • Benzyl Deprotection of Alcohols - J&K Scientific LLC. [URL: https://jk-scientific.com/ws/en/reaction/benzyl-deprotection-of-alcohols]
  • Special Issue : Palladium Catalysts for Cross-Coupling Reaction - MDPI. [URL: https://www.mdpi.
  • (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - ResearchGate. [URL: https://www.researchgate.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883733/]
  • A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction - Benchchem. [URL: https://www.benchchem.
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Application Note & Protocols: Strategic Derivatization of the Amino Group in 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amino group of 2-(Benzyloxy)-5-bromoaniline. This molecule is a highly valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] Its trifunctional nature—a nucleophilic amine, a protected phenol (benzyloxy group), and a reactive aryl bromide—offers a rich platform for molecular elaboration.[3] This document explores three principal pathways for amine derivatization: N-acylation, N-sulfonylation, and N-alkylation. For each pathway, we provide not only step-by-step experimental protocols but also a detailed rationale for methodological choices, troubleshooting guidance, and a discussion of potential challenges, such as the control of side reactions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this key synthetic intermediate.

Introduction: The Strategic Importance of this compound

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors in oncology.[1] Their prevalence stems from their ability to act as key hydrogen bond donors and acceptors, their synthetic versatility, and their capacity to be fine-tuned to optimize pharmacological properties like bioavailability and receptor selectivity.[4] However, the aniline motif can also be associated with metabolic liabilities, often undergoing P450-mediated oxidation that can lead to reactive metabolites.[5][6]

Strategic derivatization of the aniline's amino group is a cornerstone of lead optimization. It allows chemists to modulate the compound's electronic profile, steric bulk, and lipophilicity, thereby mitigating metabolic risks and enhancing target engagement. This compound is an ideal starting material for such explorations. Its functional handles serve distinct purposes:

  • Amino Group (-NH₂): The primary site for derivatization to introduce amides, sulfonamides, or substituted amines.

  • Bromo Group (-Br): A versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

  • Benzyloxy Group (-OBn): A stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps to reveal another point for modification.[3]

This guide focuses on the initial, critical step: the selective and efficient modification of the amino group.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy depends on the desired final structure and properties. The three most common and effective approaches are N-acylation, N-sulfonylation, and N-alkylation.

Strategy Reagent Type Functional Group Introduced Typical Conditions Key Considerations
N-Acylation Acyl Halides, AnhydridesAmide (-NHCOR)Base (e.g., Pyridine, Et₃N), Aprotic Solvent (DCM, THF), 0°C to RTGenerally high-yielding and clean. Reaction is fast. Avoids over-reaction.
N-Sulfonylation Sulfonyl ChloridesSulfonamide (-NHSO₂R)Base (e.g., Pyridine, DMAP), Aprotic Solvent (DCM, MeCN), RT to mild heatCreates a stable, non-basic sulfonamide group. Important pharmacophore.[7]
N-Alkylation Alkyl HalidesSecondary/Tertiary Amine (-NHR, -NR₂)Base (e.g., K₂CO₃, NaH), Polar Aprotic Solvent (DMF, Acetone), HeatProne to over-alkylation. Potential for aryl halide rearrangement under certain conditions.[8]

Protocol I: N-Acylation of this compound

N-acylation is a robust and highly predictable reaction that converts the basic amino group into a neutral amide. This transformation significantly alters the electronic properties of the aniline ring, making it less susceptible to oxidation.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride, benzoyl chloride). A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it unreactive. Dichloromethane (DCM) is an excellent solvent as it is aprotic and readily dissolves both the reactants and the product. The reaction is typically initiated at 0°C to control the initial exotherm.

Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Aniline 2-(Benzyloxy)- 5-bromoaniline Reaction Combine in DCM Stir at 0°C to RT Aniline->Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction Base Base (e.g., Et3N) Base->Reaction Workup Aqueous Wash (e.g., NaHCO3) Reaction->Workup Quench Reaction Purification Column Chromatography or Recrystallization Workup->Purification Isolate Crude Product N-Acyl Product (Amide) Purification->Product Pure Compound

Caption: General workflow for the N-acylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, 1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice-water bath.

  • Add triethylamine to the stirred solution.

  • Add the acyl chloride dropwise over 10-15 minutes. Ensure the temperature remains below 5°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude N-acylated product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol II: N-Sulfonylation of this compound

N-sulfonylation is a key transformation for installing the sulfonamide moiety, a functional group prevalent in a wide range of pharmaceuticals. The resulting sulfonamide is stable, and the nitrogen is no longer basic.

Causality and Experimental Rationale

Similar to acylation, this reaction involves the nucleophilic attack of the aniline on the electrophilic sulfur atom of a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride). The reaction is often catalyzed by a base like pyridine, which can also serve as the solvent, or by 4-dimethylaminopyridine (DMAP) in catalytic amounts. The use of a photoredox-catalyzed reaction with sulfinate salts offers a milder, modern alternative for this transformation.[7]

Workflow for N-Sulfonylation

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Aniline 2-(Benzyloxy)- 5-bromoaniline Reaction Combine in Pyridine Stir at RT to 50°C Aniline->Reaction SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Acidic Wash (e.g., 1M HCl) Reaction->Workup Quench & Neutralize Purification Column Chromatography or Recrystallization Workup->Purification Isolate Crude Product N-Sulfonyl Product (Sulfonamide) Purification->Product Pure Compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Products & Side Products Aniline 2-(Benzyloxy)- 5-bromoaniline Reaction Combine in DMF Heat (e.g., 80°C) Aniline->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Product Mono-alkylated Product Reaction->Product Desired DiProduct Di-alkylated Side Product Reaction->DiProduct Potential Rearranged Rearranged Isomer Reaction->Rearranged Potential Purification Purification (Column Chromatography) Product->Purification DiProduct->Purification Rearranged->Purification

Sources

Topic: Debenzylation of 2-(Benzyloxy)-5-bromoaniline Derivatives to Synthesize 2-Amino-4-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Guide for Researchers

Abstract

The benzyl ether is a cornerstone protecting group for phenols in multistep organic synthesis due to its facile installation and general stability. However, its removal, particularly from complex molecules, presents significant challenges. This guide provides an in-depth analysis and detailed protocols for the debenzylation of 2-(benzyloxy)-5-bromoaniline, a substrate of interest in the development of pharmaceuticals and fine chemicals. The presence of both an aniline moiety and an aryl bromide necessitates careful selection of reaction conditions to achieve high yields of the target product, 2-amino-4-bromophenol, while avoiding common side reactions such as catalyst poisoning and hydrodebromination. We will explore three primary methodologies: catalytic hydrogenolysis, catalytic transfer hydrogenolysis, and Lewis acid-mediated cleavage, offering field-proven insights to guide researchers toward successful outcomes.

Introduction: The Strategic Challenge

The deprotection of this compound is a critical transformation for accessing the versatile synthetic intermediate, 2-amino-4-bromophenol[1]. This reaction, however, is not trivial. The substrate contains three key features that influence the choice of debenzylation strategy:

  • The Benzyl Ether: A robust protecting group, typically cleaved under reductive or strongly acidic conditions[2].

  • The Aryl Bromide: Susceptible to reductive cleavage (hydrodebromination), especially under harsh hydrogenolysis conditions. Preserving this halide is often crucial for subsequent cross-coupling reactions[3][4][5].

  • The Aniline Moiety: The basic nitrogen atom can act as a catalyst poison in heterogeneous catalysis by strongly coordinating to the metal surface, thereby inhibiting its activity[6].

Therefore, an optimal protocol must efficiently cleave the C-O benzyl bond while leaving the C-Br and N-H bonds intact. This guide presents a comparative study of the leading methods to navigate these challenges.

Mechanistic Considerations

Understanding the underlying reaction mechanisms is paramount for rational protocol selection and troubleshooting.

Catalytic Hydrogenolysis

This widely used method involves the cleavage of the benzylic C-O bond by hydrogen gas on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C)[7][8].

The generally accepted mechanism involves several key steps:

  • Adsorption: Both the benzyl ether substrate and molecular hydrogen (H₂) adsorb onto the palladium surface.

  • Hydrogen Activation: H₂ undergoes dissociative chemisorption to form active palladium hydride species.

  • Bond Cleavage: The adsorbed benzyl ether undergoes cleavage of the benzylic C-O bond, facilitated by the active hydrogen species.

  • Product Formation & Desorption: This results in the formation of the deprotected phenol (2-amino-4-bromophenol) and toluene. These products then desorb from the catalyst surface, regenerating the active sites[7][9].

sub Substrate (R-O-Bn) cat Pd/C Surface sub->cat Adsorption H2 H₂ H2->cat Adsorption & Dissociation sub_ads Adsorbed R-O-Bn prod Product (R-OH) sub_ads->prod Hydrogenolysis tol Toluene sub_ads->tol H_ads Adsorbed H• out1 out1 prod->out1 Desorption out2 out2 tol->out2 Desorption

Caption: Mechanism of Catalytic Hydrogenolysis.

A significant challenge is the concurrent hydrogenolysis of the C-Br bond, which proceeds via a similar mechanism. Selectivity is therefore a kinetic issue, governed by the relative rates of C-O versus C-Br bond cleavage[5].

Lewis Acid-Mediated Cleavage

An alternative, non-reductive strategy employs strong Lewis acids, such as boron trichloride (BCl₃), to cleave the benzyl ether bond[2][10][11].

The mechanism proceeds as follows:

  • Coordination: The Lewis acidic boron atom coordinates to the ether oxygen, activating it.

  • Cleavage: This coordination weakens the C-O bond, facilitating its cleavage. This process generates a stable benzyl cation (C₆H₅CH₂⁺) and a boron-bound phenoxide.

  • Cation Trapping: The highly reactive benzyl cation can cause unwanted side reactions, such as Friedel-Crafts alkylation of the electron-rich aromatic ring. To prevent this, a "cation scavenger" like pentamethylbenzene is added. The scavenger is more nucleophilic than the substrate and irreversibly traps the benzyl cation[10][12].

  • Hydrolysis: Aqueous workup hydrolyzes the boron-phenoxide intermediate to yield the final phenol product.

This method is highly chemoselective and avoids the risk of hydrodebromination, making it an excellent choice for halogenated substrates[11][13].

Comparative Analysis of Debenzylation Protocols

The choice of method depends critically on the available equipment, scale, and the presence of other functional groups in the molecule.

FeatureProtocol A: Catalytic HydrogenolysisProtocol B: Catalytic Transfer HydrogenolysisProtocol C: BCl₃-Mediated Cleavage
Primary Reagents Pd/C, H₂ gasPd/C, Hydrogen Donor (e.g., HCO₂H, HCO₂NH₄)BCl₃, Pentamethylbenzene
Key Advantage High atom economy, clean byproducts (toluene).[9]Avoids handling of H₂ gas; often milder conditions.Excellent chemoselectivity; preserves reducible groups (e.g., halides, nitro).[10][11][12]
Primary Disadvantage Risk of hydrodebromination; catalyst poisoning by aniline.[3][6]Can require large amounts of catalyst/donor; potential for side reactions.Stoichiometric, corrosive, and moisture-sensitive reagent; requires cryogenic temperatures.
Typical Temperature Room Temperature to 50 °CRoom Temperature to 80 °C-78 °C to Room Temperature
Pressure 1 atm (balloon) to >50 psiAtmosphericAtmospheric
Selectivity Concern Hydrodebromination. Can be mitigated by catalyst choice and additives.[4][5]Lower risk of debromination than H₂ gas, but still possible.Friedel-Crafts Benzylation. Mitigated by cation scavenger.[10]
Ideal For Substrates without easily reducible groups.When H₂ gas is unavailable or undesirable.Halogenated or reduction-sensitive substrates.

Detailed Experimental Protocols

Workflow Overview

start Start: This compound setup Reaction Setup (Solvent, Reagents) start->setup reaction Debenzylation Reaction (Select Protocol A, B, or C) setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Filtration/Quenching) monitor->workup Complete extract Aqueous Extraction workup->extract purify Purification (Column Chromatography) extract->purify product Final Product: 2-Amino-4-bromophenol purify->product

Caption: General Experimental Workflow.

Protocol A: Selective Catalytic Hydrogenolysis

Expertise & Experience: This protocol is optimized to suppress hydrodebromination. The key is to use a high-quality catalyst and add a mild acid to temporarily protonate the aniline, reducing its ability to poison the catalyst surface[6][14]. Careful monitoring is crucial to stop the reaction upon consumption of the starting material.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol % Pd

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (0.1-1.0 equiv)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and the Pd/C catalyst.

  • Solvent Addition: Add methanol (approx. 0.1 M concentration) followed by glacial acetic acid.

  • Inerting: Seal the flask with a septum. Evacuate the flask atmosphere and backfill with an inert gas. Repeat this cycle three times.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a hydrogenation apparatus with pressure control is recommended (e.g., Parr shaker at 30-50 psi).

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential for efficient gas-liquid-solid mixing[14].

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS (approx. every 30-60 minutes). The reaction is typically complete within 2-6 hours. Do not let the reaction run significantly longer than necessary to minimize debromination.

  • Workup: Once the starting material is consumed, carefully purge the flask with inert gas.

  • Filtration: Dilute the reaction mixture with methanol or ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 2-amino-4-bromophenol.

Protocol B: Catalytic Transfer Hydrogenolysis

Expertise & Experience: This method serves as an excellent alternative when handling pressurized hydrogen gas is not feasible or desirable. Ammonium formate is a common and effective hydrogen donor that decomposes on the catalyst surface to provide H₂ in situ[7].

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 10-20 mol % Pd

  • Ammonium Formate (HCO₂NH₄, 3-5 equiv)

  • Methanol

  • Celite®

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound in methanol (approx. 0.1 M).

  • Reagent Addition: Add ammonium formate and stir until it dissolves. Finally, add the Pd/C catalyst to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (or stir at room temperature, though heating accelerates the reaction).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours at reflux.

  • Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate and purify the residue by column chromatography as described in Protocol A.

Protocol C: BCl₃-Mediated Debenzylation

Trustworthiness & Authoritative Grounding: This is the most reliable method for preserving the aryl bromide. The use of BCl₃ with a non-Lewis basic cation scavenger like pentamethylbenzene at low temperatures is a well-established, highly chemoselective protocol for cleaving aryl benzyl ethers in the presence of sensitive functionalities[10][11][12][13].

Materials:

  • This compound (1.0 equiv)

  • Pentamethylbenzene (3.0 equiv)

  • Boron Trichloride (BCl₃), 1.0 M solution in CH₂Cl₂ (2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound and pentamethylbenzene in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the BCl₃ solution dropwise via syringe over 10-15 minutes. A color change is often observed.

  • Reaction: Stir the mixture at -78 °C. The reaction is typically very fast, often complete within 15-30 minutes. Monitor by TLC (quench an aliquot with methanol before spotting).

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Caution: Gas evolution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material, which will contain residual pentamethylbenzene and its benzylated byproduct, is purified by silica gel column chromatography to afford the pure 2-amino-4-bromophenol.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Stalled or Incomplete Reaction (Protocols A/B) Catalyst poisoning by the aniline.[6] Poor quality or deactivated catalyst.[15]Add a small amount of acetic acid (Protocol A). Increase catalyst loading. Ensure vigorous stirring. Use a fresh bottle of high-quality catalyst (Pearlman's catalyst, Pd(OH)₂/C, can also be effective).[6]
Significant Debromination (Protocols A/B) Reaction time too long. Catalyst is too active for this substrate.Monitor the reaction closely and stop immediately upon consumption of starting material. Consider using a less active catalyst or switching to the non-reductive BCl₃ method (Protocol C).
Low Yield with BCl₃ (Protocol C) Reagents (BCl₃, solvent) were not anhydrous. Incomplete reaction.Use freshly opened or properly stored anhydrous reagents and solvents. Ensure the reaction is complete by TLC before quenching.
Multiple Byproducts (Protocol C) Friedel-Crafts benzylation due to insufficient scavenger.[10][12] Quenching at too high a temperature.Ensure the correct stoichiometry of pentamethylbenzene is used. Always quench the reaction at -78 °C before warming.

References

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

  • Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles . Tetrahedron Letters, 43(3), 399–402. (Note: While focused on N-debenzylation, principles of catalyst compatibility are relevant). [Link]

  • Augustine, R. L., et al. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂ . Journal of Molecular Catalysis A: Chemical, 255(1-2), 145-152. [Link]

  • Zhang, K., et al. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst . Asian Journal of Organic Chemistry. [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger . Synlett, 2008(13), 1977-1980. [Link]

  • Reddit r/Chempros Discussion. (2023). Can Pd/C go bad? And also advice on disacharide debenzylation . [Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3... Organic Chemistry Portal. [Link]

  • Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization... . Beilstein Journal of Organic Chemistry, 20, 1468–1475. [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid . The Journal of Organic Chemistry, 45(6), 1182–1185. [Link]

  • Ranu, B. C., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers . Australian Journal of Chemistry, 59(1), 59-62. [Link]

  • Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3... Synlett, 2008(13), 1977-1980. [Link]

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon . ACS Omega, 5(30), 18877–18884. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation . Synthesis, 1985(01), 76-77. [Link]

  • Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines... (ResearchGate PDF). [Link]

  • This compound PubChem Entry . National Center for Biotechnology Information. [Link]

  • Ackermann, L., et al. (2015). Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides . Angewandte Chemie International Edition, 54(38), 11144-11147. [Link]

  • Okano, K., et al. (2008). Mild debenzylation of aryl benzyl ether with BCl3... Tohoku University Repository. [Link]

  • Preparation method of 4-bromo-2-aminophenol.
  • Help with debenzylation of N-Benzyl . Sciencemadness.org Forum. [Link]

  • Studies on the hydrogenolysis of benzyl ethers . ResearchGate. [Link]

  • Fairbanks, A. J., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols . Organic Letters, 6(13), 2161–2164. [Link]

  • Gondi, S. R. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides . ChemRxiv. [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers . ResearchGate. [Link]

  • Hydrogenolysis Reagent Guide . ACS GCI Pharmaceutical Roundtable. [Link]

  • Menzek, A., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products . Turkish Journal of Chemistry, 43(1), 268-281. [Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3... ResearchGate. [Link]

  • Togo, H., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide . Organic Letters, 16(14), 3812–3815. [Link]

  • Andersson, P. G., et al. (2009). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline . Organic & Biomolecular Chemistry, 7(8), 1548-1550. [Link]

  • Li, W., et al. (2004). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups . Synthetic Communications, 34(15), 2791-2796. [Link]

  • Li, W., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives . Molecules, 17(12), 14382–14395. [Link]

  • Gevorgyan, A., & König, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups . The Journal of Organic Chemistry, 86(3), 2472–2483. [Link]

  • Wang, S. S. Y., et al. (2005). Selective Debenzylation in the Presence of Aromatic Chlorine on Pd/C Catalysts . In Catalysis of Organic Reactions. CRC Press. [Link]

  • Bigelow, L. A., & Eatough, H. Benzalaniline . Organic Syntheses. [Link]

  • Hartman, W. W., & Silloway, H. L. 2-amino-4-nitrophenol . Organic Syntheses. [Link]

  • Wang, S. S. Y., et al. (2003). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts . Preprints of Symposia - American Chemical Society, Division of Fuel Chemistry, 48(2), 651-652. [Link]

  • 2-Amino-4-bromophenol Product Information . Aladdin Scientific Corporation via Labcompare. [Link]

Sources

analytical methods for monitoring 2-(Benzyloxy)-5-bromoaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methodologies for Monitoring Reactions of 2-(Benzyloxy)-5-bromoaniline

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving this compound (C₁₃H₁₂BrNO). As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, robust and reliable methods for tracking its conversion are paramount for process optimization, yield maximization, and impurity profiling.[1] This document explores a multi-tiered analytical approach, from rapid qualitative assessments using Thin-Layer Chromatography (TLC) to precise quantitative analyses via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and real-time mechanistic studies with Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind methodological choices to ensure data integrity and trustworthiness.

Introduction: The Synthetic Importance of this compound

This compound is a disubstituted aniline featuring three key functional regions: a nucleophilic primary amine, a synthetically versatile aryl bromide, and a benzyl ether protecting group.[1] Its molecular weight is 278.14 g/mol .[2][3] This unique combination of functionalities makes it a valuable building block in multi-step syntheses.[1]

The primary amine (-NH₂) is a common site for acylation, alkylation, or diazotization reactions. The bromo (-Br) substituent is primed for participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Buchwald-Hartwig). The benzyloxy (-OBn) group serves as a robust protecting group for the phenol, which can be selectively removed via catalytic hydrogenation in later synthetic stages.

Given this reactivity, precise monitoring is not a trivial task but a necessity. Inefficient reactions can lead to a complex mixture of starting material, desired product, and side-products arising from competing reaction pathways (e.g., N-alkylation vs. C-C coupling) or deprotection. This guide provides the analytical framework to navigate this complexity.

Strategic Analytical Workflow

Effective reaction monitoring is a dynamic process. The choice of analytical technique depends on the specific information required at each stage of the reaction—from initial feasibility checks to final quantitative assessment. We propose a workflow that integrates multiple techniques for a comprehensive understanding of the chemical transformation.

Analytical_Workflow cluster_0 Reaction Monitoring Strategy Start Reaction Setup TLC Qualitative Monitoring (TLC) Start->TLC Aliquot Sampling Decision1 Reaction Complete? TLC->Decision1 Decision1->TLC No, continue reaction HPLC_GC Quantitative Analysis (HPLC / GC-MS) Decision1->HPLC_GC Yes Workup Reaction Workup & Purification HPLC_GC->Workup Assess Yield & Purity NMR Structural Confirmation (NMR) Workup->NMR Final Pure Product NMR->Final

Caption: Strategic workflow for monitoring chemical reactions.

Method 1: Thin-Layer Chromatography (TLC) - Rapid Qualitative Assessment

TLC is an indispensable tool for rapid, cost-effective, and real-time qualitative monitoring of a reaction's progress.[4][5] It provides a visual snapshot of the consumption of starting materials and the formation of products.

Scientific Principle

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.[6] The polarity of the analyte, stationary phase, and mobile phase are the determining factors. This compound is a moderately polar compound. In a typical reaction, such as N-acetylation, the product will have a different polarity, allowing for separation on the TLC plate.

Protocol: Monitoring an N-Acylation Reaction

Objective: To visually track the conversion of this compound to N-(2-(benzyloxy)-5-bromophenyl)acetamide.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Mobile Phase (Eluent): 7:3 Hexane:Ethyl Acetate (v/v) - This ratio is a starting point and should be optimized.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Capillary spotters

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: 'S' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.

  • Spotting:

    • Lane S: Spot a dilute solution of the pure this compound.

    • Lane R: Using a capillary, carefully withdraw a micro-aliquot from the reaction mixture and spot it.

    • Lane C: Spot the starting material first, then carefully spot the reaction mixture directly on top of the starting material spot. This helps confirm spot identity.

  • Development: Place a small amount of the 7:3 Hexane:Ethyl Acetate eluent into the TLC chamber (to a depth of ~0.5 cm). Cover and let the atmosphere saturate for 5 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level. Cover the chamber.

  • Elution: Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[7] Circle the spots with a pencil.

    • The starting material (aniline) is more polar than the acetylated product. Therefore, the product spot should have a higher Retention Factor (Rƒ) value (travel further up the plate) than the starting material spot.

    • A successful reaction will show the 'S' spot diminishing in intensity in the 'R' lane over time, while a new spot (the product) appears with a higher Rƒ. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.

    • For compounds not UV-active or for confirmation, the plate can be dipped in a KMnO₄ stain. The aniline group of the starting material will react readily, producing a yellow-brown spot against the purple background.

Method 2: High-Performance Liquid Chromatography (HPLC) - Precise Quantitative Analysis

For accurate determination of conversion, yield, and impurity profiles, HPLC is the method of choice. It is particularly well-suited for non-volatile and thermally sensitive aromatic compounds.[8]

Scientific Principle

HPLC separates analytes in a liquid mobile phase using a packed column (stationary phase). For moderately polar aromatic compounds like this compound and its derivatives, reverse-phase HPLC is ideal.[9] In this mode, the stationary phase (e.g., C18) is nonpolar, and a polar mobile phase is used. More nonpolar compounds are retained longer on the column.

Protocol: Reverse-Phase HPLC Analysis

Objective: To quantify the percentage conversion of this compound in a reaction mixture.

Instrumentation & Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase & Gradient:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of the mobile phase starting condition (60:40 Water:Acetonitrile). This stops the reaction and dilutes the sample.

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the standard solution to determine the retention time (tR) and peak area of the starting material.

    • Inject the prepared reaction sample.

  • Data Interpretation:

    • Identify the starting material peak in the sample chromatogram by comparing its retention time to the standard.

    • The formation of new peaks indicates the presence of products or intermediates. The DAD detector is invaluable here, as it can provide the UV-Vis spectrum of each peak, aiding in identification.

    • The percent conversion can be calculated based on the disappearance of the starting material peak area relative to an internal standard or by assuming the total peak area of all components remains constant (Area % method).

    % Conversion = [ (Initial Area - Final Area) / Initial Area ] * 100

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Volatile Component Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] It is particularly useful for analyzing reactions where products are more volatile than the starting material or for detecting volatile impurities.

Scientific Principle

GC separates compounds in a gaseous mobile phase based on their boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing definitive structural information.[8] this compound is semi-volatile and generally amenable to GC analysis.

Protocol: GC-MS Analysis

Objective: To identify and quantify the components of a reaction mixture.

Instrumentation & Columns:

  • GC-MS system with an Electron Ionization (EI) source.

  • Column: DB-5ms or similar nonpolar column (30 m x 0.25 mm, 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 280 °C[11]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Scan Range: 50-450 m/z[11]

Procedure:

  • Sample Preparation:

    • Quench a reaction aliquot in a suitable solvent like ethyl acetate or dichloromethane (DCM).

    • Perform a simple liquid-liquid extraction if the reaction is in an aqueous or highly polar solvent.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and dilute to an appropriate concentration (~1 mg/mL).

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Interpretation:

    • The resulting total ion chromatogram (TIC) will show peaks corresponding to each volatile component.

    • The mass spectrum for each peak can be compared to a library (e.g., NIST) for tentative identification.

    • This compound: Expect a molecular ion peak [M]⁺ at m/z 277/279 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). A prominent fragment will be the tropylium ion at m/z 91 from the loss of the benzyloxy group.

    • Reaction Products: Look for new peaks with different retention times and mass spectra. For example, the debenzylated product, 2-amino-4-bromophenol, would have a much lower retention time and a molecular ion at m/z 187/189.

Method 4: Nuclear Magnetic Resonance (NMR) - Real-Time Mechanistic Insight

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring to gain mechanistic insights and determine reaction kinetics.[12][13]

Scientific Principle

NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing a fingerprint of the molecule's structure. By taking spectra over time, one can directly observe the transformation of one molecule into another.[14]

Protocol: In-situ ¹H NMR Reaction Monitoring

Objective: To monitor the progress of a reaction in real-time within an NMR tube.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz recommended)

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene), a compound with a simple spectrum that does not react or overlap with reactant/product signals.

Procedure:

  • Preparation:

    • In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0). Key signals for the starting material include the aromatic protons and the characteristic benzylic -CH₂- protons around 5.0 ppm.[15]

  • Reaction Initiation: Add the final reagent to the NMR tube to initiate the reaction.

  • Data Acquisition: Immediately place the tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[12]

  • Data Interpretation:

    • Stack the spectra chronologically.

    • Monitor the decrease in the integral of a characteristic starting material peak (e.g., the -CH₂- benzylic protons).

    • Simultaneously, monitor the increase in the integral of a characteristic product peak.

    • The concentration of each species at any given time point can be calculated by comparing its peak integral to the integral of the non-reactive internal standard. This allows for the precise determination of reaction kinetics.

Method_Selection Start What is the analytical goal? Qual Rapid, qualitative check (Is it working?) Start->Qual Qualitative Quant Precise quantification (Yield, Purity %) Start->Quant Quantitative Struct Structural confirmation & Real-time kinetics Start->Struct Structural/ Kinetic TLC Use Thin-Layer Chromatography (TLC) Qual->TLC HPLC_GC Use HPLC or GC-MS Quant->HPLC_GC NMR Use NMR Spectroscopy Struct->NMR

Caption: Decision tree for selecting the appropriate analytical method.

Summary & Best Practices

MethodPrimary UseThroughputCostKey Insight
TLC Qualitative progress checkHighLowReaction completion, relative polarity
HPLC Quantitative analysisMediumMediumExact yield, purity, impurity profile
GC-MS Quantitative & IdentificationMediumHighIdentification of volatile components, mass data
NMR Structural & Kinetic analysisLowHighReal-time conversion, mechanistic details

Best Practices:

  • Method Validation: Always run a standard of your starting material to confirm its identity and retention time before analyzing reaction mixtures.

  • Solvent Choice: Ensure the solvent used for sample preparation is compatible with the analytical technique and fully dissolves all components.

  • Quenching: For chromatographic methods, effectively quenching the reaction upon sampling is critical to obtaining an accurate snapshot of the reaction at that time point.

  • Orthogonal Methods: For critical applications, confirming results with a second, different analytical technique (e.g., confirming HPLC purity with GC-MS or NMR) provides the highest level of confidence in the data.

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Vainberg, A., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot.
  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Smolecule. (2023, August 15). 5-(Benzyloxy)-2-bromoaniline.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubMed. (n.d.). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
  • ResearchGate. (2017, June 14). Detect aniline.
  • ACD/Labs. (n.d.). Qualitative Elucidation via TLC Staining.
  • National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
  • MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.
  • Scribd. (n.d.). Nitroaniline TLC.
  • LCGC International. (n.d.). Thin-Layer Chromatography.
  • RSC Publishing. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient.
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven experience.

Introduction: Choosing Your Synthetic Path

The synthesis of this compound presents a classic challenge in regioselectivity. Two primary retrosynthetic routes are commonly considered, each with its own set of advantages and potential pitfalls.

cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Electrophilic Bromination Target This compound SM1 2-Amino-4-bromophenol Reagent1 Benzyl Bromide (BnBr) Base (e.g., K2CO3) SM1->Reagent1 O-Benzylation Reagent1->Target SM2 2-(Benzyloxy)aniline Step2a 1. Acetic Anhydride (Ac2O) (Protection) SM2->Step2a Step2b 2. Brominating Agent (e.g., NBS) (Bromination) Step2a->Step2b Step2c 3. Acid/Base Hydrolysis (Deprotection) Step2b->Step2c Step2c->Target

Caption: Primary synthetic routes to this compound.

Route 1, the Williamson ether synthesis, is often preferred for its atom economy and directness. However, it requires careful management of chemoselectivity due to the presence of two nucleophilic sites (–NH₂ and –OH). Route 2, while longer, offers excellent control over the position of bromination by temporarily reducing the activating effect of the amino group. This guide will focus primarily on optimizing the more direct and efficient Route 1, while also providing solutions relevant to Route 2.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter.

Q1: My reaction yield is very low, or I'm only recovering my 2-amino-4-bromophenol starting material. What's going wrong?

This is a classic issue in Williamson ether synthesis and almost always points to incomplete deprotonation of the phenolic hydroxyl group.

Potential Causes & Solutions:

  • Insufficient Base Strength: The pKa of a phenol is typically around 10. For efficient deprotonation to form the reactive phenoxide, the base used must be strong enough to shift the equilibrium.

    • Solution: If you are using a weak base like potassium carbonate (K₂CO₃) and seeing low conversion, consider switching to a stronger base. However, very strong bases like sodium hydride (NaH) can increase the risk of side reactions and are often unnecessary for phenols. A good compromise is often sodium or potassium hydroxide.[1]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze your alkyl halide.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using a solid base like K₂CO₃, ensure it is freshly dried.

  • Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the phenoxide ion, creating a solvent shell that hinders its ability to act as a nucleophile.[1]

    • Solution: Use a polar aprotic solvent. Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants but do not interfere with the nucleophile's reactivity.[1]

Base Solvent Typical Temp. Considerations
K₂CO₃Acetone, AcetonitrileRefluxMild, common, but may be too weak for complete deprotonation.
Cs₂CO₃Acetonitrile, DMFRT to 60 °CMore soluble and basic than K₂CO₃, often giving higher yields.
NaOH / KOHDMSO, THF50-100 °CStronger bases, ensure anhydrous conditions. Can increase side reactions.
NaHTHF, DMF0 °C to RTVery strong base. Use with caution; risk of N-alkylation and other side reactions increases.[1]
Q2: My NMR spectrum is complex, showing multiple benzylated products. How do I improve selectivity for O-alkylation?

This indicates a lack of chemoselectivity, with the benzyl group alkylating both the hydroxyl (O-alkylation) and amino (N-alkylation) groups. While the phenoxide is a stronger nucleophile than the neutral amine, competitive N-alkylation is a significant risk.

Primary Cause & Solution:

  • Competitive N-Alkylation: The amino group, while a weaker nucleophile than the deprotonated phenoxide, can still react with the highly electrophilic benzyl bromide, leading to N-benzyl and N,N-dibenzyl byproducts.

    • The Recommended Solution: In-Situ Amine Protection. A highly effective strategy is to selectively protect the amino group as an imine in situ. This temporarily removes its nucleophilicity, allowing the O-alkylation to proceed cleanly. The imine is then easily hydrolyzed back to the free amine during the aqueous workup. A study by Wang and Xu demonstrated excellent yields for selective O-alkylation of aminophenols using this method.

Start 2-Amino-4-bromophenol Step1 Add Benzaldehyde (Forms Imine) Start->Step1 Intermediate N-Benzylidene Intermediate (Amine Protected) Step1->Intermediate Step2 Add K2CO3 & BnBr (Selective O-Alkylation) Intermediate->Step2 Product_Protected Protected Product Step2->Product_Protected Step3 Aqueous HCl Workup (Imine Hydrolysis) Product_Protected->Step3 Final This compound Step3->Final

Caption: Workflow for selective O-benzylation via imine protection.

Q3: I'm attempting Route 2 and getting a dark, tarry mixture with multiple bromine peaks in the mass spectrum. What is happening?

This is a classic sign of over-bromination and oxidation, common issues when working with highly activated aromatic amines.

Potential Causes & Solutions:

  • Over-activation by the Amino Group: The lone pair on the aniline nitrogen is a powerful electron-donating group, making the aromatic ring extremely reactive towards electrophiles. Direct bromination with Br₂ often leads to the formation of di- and tri-brominated products.[2]

    • Solution: Protect the Amino Group. The most reliable solution is to decrease the activating effect of the amino group by converting it to an amide via acetylation with acetic anhydride. The lone pair on the nitrogen in the resulting acetanilide is delocalized by resonance with the carbonyl group, making it less available to activate the ring. This allows for controlled, selective monobromination, primarily at the para-position due to the steric bulk of the acetyl group. The protecting group is then removed by acid or base hydrolysis.

  • Oxidation: Anilines are easily oxidized, especially under harsh reaction conditions, leading to the formation of colored, polymeric byproducts.

    • Solution: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine.[2] Perform the reaction at a lower temperature (e.g., 0 °C) and consider running it under an inert atmosphere (N₂ or Ar) to minimize air oxidation.[2]

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is better?

    • A: For efficiency and atom economy, the selective O-alkylation of 2-amino-4-bromophenol (Route 1) using the imine protection strategy is superior as it's a more direct process. Route 2 (acetylation-bromination-hydrolysis) is a reliable, textbook method that offers excellent control but involves more steps, which can lower the overall yield.

  • Q: Can I use other benzylating agents besides benzyl bromide?

    • A: Yes, benzyl chloride can be used, but it is less reactive than benzyl bromide, so you may need harsher conditions (higher temperature or longer reaction time). Benzyl tosylate is also an excellent electrophile for this transformation. Avoid secondary or tertiary halides as they will primarily undergo an E2 elimination reaction in the presence of the phenoxide base.

  • Q: How do I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like Hexanes/Ethyl Acetate (e.g., 4:1 ratio). The product will be less polar than the starting aminophenol. You should see the starting material spot disappear and a new, higher Rf spot corresponding to the product appear.

  • Q: What are the key safety precautions?

    • A: Benzyl bromide is a lachrymator (causes tearing) and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Strong bases like NaH are flammable solids and react violently with water; handle with extreme care under an inert atmosphere.

Recommended Experimental Protocol (Route 1)

This protocol is adapted from the selective O-alkylation methodology for aminophenols.

Step 1: In-Situ Protection of the Amino Group

  • To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in methanol (approx. 0.5 M), add benzaldehyde (1.0 eq).

  • Stir the resulting solution at room temperature for 1 hour. The formation of the N-benzylidene imine should be observed.

  • Remove the methanol under reduced pressure (rotary evaporation). The crude imine intermediate can often be used directly in the next step without further purification.

Step 2: Selective O-Benzylation

  • Place the crude N-benzylidene intermediate into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add anhydrous acetone or acetonitrile (approx. 0.2 M), followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add benzyl bromide (BnBr, 1.05 eq) to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Workup and Deprotection

  • Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KBr). Rinse the solids with a small amount of acetone or ethyl acetate.

  • Combine the filtrate and rinsings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer with 1N HCl (2 x volume). This step hydrolyzes the imine back to the free amine and removes any remaining basic impurities.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may yield the pure product.

Product Characterization

Confirming the identity and purity of the final product is a critical final step.

  • Appearance: Should be an off-white to light brown solid.

  • Molecular Weight: 278.14 g/mol .

  • ¹H NMR (CDCl₃, 400 MHz) - Expected Signals:

    • δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl phenyl ring.

    • δ ~6.9-7.1 ppm (m, 2H): Aromatic protons on the aniline ring.

    • δ ~6.8 ppm (d, 1H): Aromatic proton on the aniline ring.

    • δ ~5.1 ppm (s, 2H): Methylene protons of the benzyl group (–O–CH₂–Ph).

    • δ ~3.8 ppm (br s, 2H): Protons of the amino group (–NH₂). This peak will disappear upon D₂O exchange.

  • ¹³C NMR (CDCl₃, 101 MHz) - Expected Signals:

    • δ ~145-147 ppm: Aromatic C–O.

    • δ ~136-138 ppm: Aromatic C–N and ipso-carbon of the benzyl ring.

    • δ ~127-129 ppm: Aromatic C-H signals from the benzyl ring.

    • δ ~115-125 ppm: Aromatic C-H signals from the aniline ring.

    • δ ~110-112 ppm: Aromatic C–Br.

    • δ ~71 ppm: Methylene carbon of the benzyl group (–O–C H₂–Ph).

  • IR (KBr, cm⁻¹):

    • ~3400-3300 cm⁻¹: N–H stretching (doublet for primary amine).

    • ~3030 cm⁻¹: Aromatic C–H stretching.

    • ~2920 cm⁻¹: Aliphatic C–H stretching (from benzyl CH₂).

    • ~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1230 cm⁻¹: Aryl–O–C (ether) stretching.

References

Sources

common side reactions in the synthesis of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)-5-bromoaniline. This molecule is a valuable intermediate in pharmaceutical and materials science research. A common synthetic route involves the O-benzylation of 2-Amino-4-bromophenol. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate the common challenges encountered during this synthesis, ensuring higher purity and yield.

Core Synthetic Pathway

The target synthesis involves the selective alkylation of the hydroxyl group of 2-Amino-4-bromophenol with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Synthetic Pathway SM 2-Amino-4-bromophenol Reagent + Benzyl Bromide (or Chloride) SM->Reagent Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Reagent->Base Reaction Conditions Product This compound Base->Product

Caption: General synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the problem.

Q1: My reaction is complete, but my TLC plate shows multiple new spots close to my product's Rf. What are these impurities?

A1: This is the most common issue and typically points to a lack of selectivity in the alkylation step. The starting material, 2-amino-4-bromophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Both can react with the benzylating agent.

The primary side reactions are:

  • N-Benzylation: The amino group is alkylated instead of the hydroxyl group, forming N-benzyl-2-amino-4-bromophenol.

  • N,O-Dibenzylation: Both the amino and hydroxyl groups are alkylated, yielding the di-substituted product, N-benzyl-2-(benzyloxy)-5-bromoaniline.

The amino group's nucleophilicity, while lower than that of a fully deprotonated phenoxide, is sufficient to compete, especially under neutral or weakly basic conditions.[1]

Competitive Reactions cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions SM 2-Amino-4-bromophenol O_Alk O-Alkylation (Phenoxide Attack) SM->O_Alk N_Alk N-Alkylation (Amine Attack) SM->N_Alk Product This compound (Desired Product) O_Alk->Product Di_Alk N,O-Dibenzylation Product->Di_Alk N_Product N-Benzyl Side Product N_Alk->N_Product Di_Product Di-Benzyl Side Product Di_Alk->Di_Product

Caption: Competing O-alkylation and N-alkylation pathways.

Q2: How can I improve the selectivity and maximize the yield of the desired O-benzylated product?

A2: Achieving high selectivity requires carefully tuning the reaction conditions to favor deprotonation of the phenolic hydroxyl group over the amine. The resulting phenoxide is a far more potent nucleophile than the neutral amine, driving the reaction toward the desired O-alkylation.

Key Strategy: Choice of Base

The base is the most critical factor. A base strong enough to deprotonate the phenol (pKa ~10) but not the aniline (pKa ~3-4 for the conjugate acid) is ideal. However, in practice, the goal is to generate the phenoxide anion preferentially.

BaseStrengthTypical SolventRationale & Commentary
K₂CO₃ / Cs₂CO₃ WeakAcetone, DMF(Recommended) Mildly basic. Primarily deprotonates the more acidic phenol. It is the standard, reliable choice for selective O-alkylation of aminophenols, minimizing N-alkylation.[2]
NaH StrongTHF, DMF(Use with Caution) A very strong, non-nucleophilic base. It will irreversibly deprotonate the phenol. However, it can also deprotonate the amine, leading to the N,O-dianion and increasing the risk of di-benzylation.
NaOH / KOH StrongWater, Ethanol(Not Recommended) The presence of water can lead to hydrolysis of the benzyl bromide. The high pH can promote side reactions.
Triethylamine WeakDCM, THF(Not Recommended) Generally not basic enough to efficiently deprotonate the phenol, leading to very slow or incomplete reactions and increased N-alkylation.

Recommended Protocol for Selective O-Benzylation:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-bromophenol (1.0 eq).

  • Solvent & Base: Add anhydrous acetone or DMF and finely ground potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). Stir the suspension vigorously for 15-30 minutes.

  • Reagent Addition: Add benzyl bromide (1.05 - 1.1 eq) dropwise at room temperature. A slow addition rate helps prevent localized high concentrations of the alkylating agent, which can favor di-alkylation.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or DMF.

Q3: My final product is always contaminated with a less polar impurity that is difficult to remove. How do I prevent its formation and purify my product?

A3: This less polar impurity is almost certainly the N,O-dibenzylated byproduct . Its formation is favored by using a large excess of the benzylating agent or a base that is too strong.

Prevention:

  • Stoichiometry Control: This is critical. Do not use a large excess of benzyl bromide. Start with 1.05 equivalents and optimize from there.

  • Slow Addition: As mentioned in A2, add the benzyl bromide slowly to the reaction mixture. This maintains a low instantaneous concentration, favoring mono-alkylation.

Purification Strategy: Column Chromatography Column chromatography is the most effective method for separating the product mixture based on polarity.[3]

  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate (EtOAc) is highly effective.

    • N,O-Dibenzylated Impurity: Very non-polar. Will elute first with a low percentage of EtOAc (e.g., 2-5% EtOAc in Hexanes).

    • This compound (Product): Moderately polar. Will elute at a higher EtOAc concentration (e.g., 10-20% EtOAc in Hexanes).

    • Unreacted 2-Amino-4-bromophenol: Very polar. Will remain on the baseline and elute with a much higher EtOAc concentration or a more polar solvent system.

Protocol for Chromatographic Purification:

  • Prepare the Column: Pack a glass column with silica gel slurried in 100% hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb it onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Q4: My product appears discolored (pink, brown, or dark purple) after workup or upon standing. What causes this and how can I fix it?

A4: Aniline derivatives are notoriously susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[4] This process can be accelerated by exposure to air, light, and trace metal impurities.

Prevention:

  • Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere where possible.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Storage: Store the final product in a sealed vial under an inert atmosphere, protected from light, and in a refrigerator or freezer to slow decomposition.

Removal of Color Impurities: If your product is already discolored, the following techniques can be effective:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% by weight) of activated charcoal. Gently heat and stir the solution for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. The colored impurities adsorb to the charcoal's surface.[4]

  • Recrystallization: This is an excellent final purification step. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can often leave the colored, polymeric oxidation byproducts in the mother liquor, yielding pure, crystalline material.

Q5: I might need to remove the benzyl protecting group later. Are there any potential complications?

A5: Yes, while the benzyl ether is a robust protecting group, its cleavage can sometimes be problematic depending on the other functional groups present in your molecule.

Common Cleavage Methods & Potential Issues:

  • Catalytic Hydrogenolysis (Pd/C, H₂): This is the most common and generally cleanest method.

    • Complication: The reaction can be inhibited or completely stopped ("poisoned") by sulfur-containing compounds or certain nitrogen heterocyles. The bromine atom on the ring is generally stable under these conditions but can sometimes undergo hydrodebromination with prolonged reaction times or more active catalysts (like Pearlman's catalyst, Pd(OH)₂/C).[5][6]

  • Acid-Mediated Cleavage (BCl₃, HBr, TFA): Strong Lewis or protic acids can cleave the benzyl ether.

    • Complication: A major side reaction is Friedel-Crafts alkylation , where the benzyl cation generated during cleavage can re-alkylate the electron-rich aromatic ring, leading to C-benzylated impurities.[5][7] This can often be suppressed by using a "cation scavenger" like pentamethylbenzene or thioanisole in the reaction mixture.[7]

Troubleshooting_Workflow cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Solutions start Crude Product Analysis (TLC, NMR) multi_spot Multiple Spots on TLC? start->multi_spot color Product Discolored? start->color low_yield Low Yield? start->low_yield sol_selectivity Optimize Base & Conditions (See Q2) multi_spot->sol_selectivity Yes sol_purify Column Chromatography (See Q3) multi_spot->sol_purify Yes sol_decolorize Charcoal / Recrystallization (See Q4) color->sol_decolorize Yes low_yield->sol_selectivity Yes sol_conditions Check Reagent Stoichiometry & Reaction Time low_yield->sol_conditions Yes

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Ohtani, Y., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline. BenchChem.
  • Rew, Y., et al. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • Valdivia, A. S., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Arslan, M., et al. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC - NIH. [Link]

  • BenchChem. (2025). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. BenchChem.
  • da Cruz, L. F., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • PubChem. 2-(Aminomethyl)-4-bromophenol. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]

  • Tang, T., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC - NIH. [Link]

  • Valdivia, A. S., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PubMed. [Link]

  • Organic Chemistry Portal. Benzylamines. Organic Chemistry Portal. [Link]

  • Science.gov. related impurities 4-aminophenol: Topics. Science.gov. [Link]

  • Kamal, A., et al. (2007). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate. [Link]

  • Organic Syntheses. Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses. [Link]

  • Google Patents. Process for the purification of p-aminophenol.
  • BenchChem. Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline. BenchChem.
  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses. [Link]

  • BenchChem. Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline. BenchChem.
  • Goud, N. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC - NIH. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Organic Syntheses. [Link]

  • Chen, X., et al. (2009). Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. PMC - NIH. [Link]

  • MDPI. Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. [Link]

  • Riu, A., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Google Patents. Process for the production of benzopyran-2-ol derivatives.

Sources

Technical Support Center: 2-(Benzyloxy)-5-bromoaniline Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Benzyloxy)-5-bromoaniline. Our focus is on diagnosing common impurity issues and providing robust, field-proven protocols to achieve high purity. The methodologies described are grounded in the fundamental principles of organic chemistry, ensuring both efficacy and reproducibility.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the handling and purification of this compound in a direct question-and-answer format.

Q1: My sample of this compound, which should be a solid, has developed a yellow, brown, or reddish color over time. What causes this and how can I remove the color?

A1: This is the most prevalent issue with anilines and their derivatives.

  • Causality: The discoloration is caused by the oxidation of the aniline functional group.[1] Exposure to atmospheric oxygen and light accelerates the formation of highly-colored, often polymeric, impurities. While the benzyloxy and bromo substituents offer some steric and electronic influence, the amine group remains susceptible to oxidation.

  • Troubleshooting & Remediation:

    • Activated Carbon Treatment: For removing trace colored impurities from a solution, treatment with activated carbon is highly effective.[1] The porous carbon has a high surface area that readily adsorbs the large, conjugated molecules responsible for the color. This is best done prior to a final purification step like recrystallization.

    • Chromatography/Recrystallization: For more significant impurities, a full purification procedure is necessary (see Protocols below).

    • Prevention: The most effective strategy is prevention. Store the compound under an inert atmosphere (nitrogen or argon), in a dark, sealed container (amber vials are ideal), and at reduced temperatures (e.g., 4°C) to significantly slow the degradation process.[1][2]

Q2: I'm performing silica gel column chromatography, but my compound is streaking badly on the column, leading to poor separation. What's wrong?

A2: This is a classic problem when purifying basic compounds like anilines on standard silica gel.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pair of electrons on the aniline's nitrogen atom interacts strongly with these acidic sites, causing the compound to "stick" and elute slowly and unevenly. This leads to the characteristic "streaking" or tailing seen on a TLC plate or during column chromatography.

  • Troubleshooting & Remediation:

    • Eluent Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). Adding 0.5-1% triethylamine (Et₃N) is standard practice.[3] The triethylamine is a stronger base than the aniline and will preferentially bind to the acidic sites on the silica, allowing your target compound to travel through the column unimpeded, resulting in sharper bands and better separation.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying amines.

    • Reversed-Phase Chromatography: In some challenging cases, reversed-phase chromatography (e.g., C18 silica) can provide a different selectivity and effectively separate the target compound from persistent impurities.[1][4]

Q3: My NMR analysis shows impurities that are non-basic (e.g., unreacted starting materials without an amine group). What is the most efficient way to remove them on a larger scale?

A3: Acid-base extraction is the ideal technique for this scenario. It is a highly efficient, scalable, and cost-effective workup or purification method.

  • Causality: This technique exploits the difference in the solubility of the basic aniline and non-basic impurities in acidic aqueous solutions.[5] By washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl), the basic this compound is protonated to form its corresponding ammonium salt (anilinium chloride). This salt is ionic and therefore soluble in the aqueous layer.[3][5][6] Neutral or acidic organic impurities remain in the organic solvent.

  • Workflow:

    • Acidification & Extraction: Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extract with 1M HCl.

    • Separation: The layers are separated. The organic layer containing the non-basic impurities is discarded.

    • Basification & Recovery: The aqueous layer is then treated with a base (e.g., 2M NaOH) to deprotonate the anilinium salt, regenerating the neutral, water-insoluble aniline.

    • Final Extraction: The purified aniline is then extracted back into an organic solvent, which is subsequently dried and evaporated to yield the pure product.

Q4: I am trying to purify my compound by recrystallization, but it keeps separating as an oil ("oiling out") instead of forming crystals. How can I fix this?

A4: "Oiling out" is a common crystallization problem, particularly with amines, that occurs when the solute's solubility limit is exceeded while the solution temperature is still above the solute's melting point.[7]

  • Causality: This is often caused by using a solution that is too concentrated or by cooling the solution too rapidly.[7] The high degree of supersaturation favors the formation of a liquid phase over an ordered solid crystal lattice.

  • Troubleshooting & Remediation:

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly.[7]

    • Slow Cooling: Let the flask cool undisturbed to room temperature first, then transfer it to an ice bath. Rapid cooling is a primary cause of oiling.[7]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal (a "seed crystal") to the saturated solution just as it begins to cool. This provides a template for proper crystal growth.[7]

    • Change Solvent System: Your current solvent system may be inappropriate. Experiment with different solvent pairs. Good pairs often consist of a solvent in which the compound is soluble when hot and a solvent in which it is insoluble (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Toluene/Hexanes).

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a general decision-making workflow.

G start Crude this compound assess Assess Impurity Profile (TLC, NMR, Appearance) start->assess is_colored Is the sample highly colored? assess->is_colored is_nonbasic Are there significant non-basic impurities? is_colored->is_nonbasic No carbon Treat with Activated Carbon is_colored->carbon Yes is_isomeric Are there isomeric or closely related impurities? is_nonbasic->is_isomeric No extraction Perform Acid-Base Extraction is_nonbasic->extraction Yes chromatography Perform Column Chromatography is_isomeric->chromatography Yes recrystallize Perform Recrystallization is_isomeric->recrystallize No / Minor Impurities carbon->is_nonbasic extraction->is_isomeric chromatography->recrystallize If solid final_product Pure Product chromatography->final_product If oil or already pure recrystallize->final_product G cluster_0 Organic Phase cluster_1 Aqueous Phase start 1. Dissolve Crude Product in Ethyl Acetate wash 2. Add 1M HCl (aq) Shake in Separatory Funnel start->wash organic_impurities Organic Layer: Neutral/Acidic Impurities (Discard) wash->organic_impurities aq_salt Aqueous Layer: Anilinium Salt (R-NH₃⁺Cl⁻) wash->aq_salt Phase Separation final_extract 5. Extract with Ethyl Acetate final_organic Organic Layer: Purified Aniline final_extract->final_organic dry_evap 6. Dry (Na₂SO₄), Filter, and Evaporate Solvent final_organic->dry_evap product Pure Product dry_evap->product basify 3. Add 2M NaOH (aq) until pH > 10 aq_salt->basify precipitate 4. Regenerated Aniline (R-NH₂) Precipitates basify->precipitate precipitate->final_extract

Caption: Workflow for the purification of an aniline via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The aniline will have moved into the bottom aqueous layer as its hydrochloride salt. [3][5]Drain the aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To ensure complete recovery, wash the remaining organic layer once more with a small volume of 1M HCl and combine this aqueous wash with the first one. The organic layer, containing non-basic impurities, can now be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral aniline will precipitate out, often making the solution cloudy.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel and extract the purified aniline back into an organic solvent (e.g., EtOAc) two or three times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the target compound from impurities with different polarities, such as isomers or unreacted starting materials.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexanes and Ethyl Acetate. The target compound should have an Rf value of approximately 0.2-0.4.

  • Eluent Modification: To prevent streaking, add 0.5-1% triethylamine to the chosen eluent system. [3]For example, if your eluent is 90:10 Hexane:EtOAc, prepare it as 89.5:10:0.5 Hexane:EtOAc:Et₃N.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (wet packing is recommended). Ensure the silica bed is compact and free of cracks or air bubbles. [8]4. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. [8]Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 3: Purification by Recrystallization

This is an excellent final purification step to obtain highly crystalline, pure material, especially after chromatography or extraction.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold. For this compound, systems like ethanol/water or ethyl acetate/hexanes are good candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture (e.g., on a hotplate) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystal Formation: If using a single solvent, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. If using a solvent pair, add the "bad" solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then remove from heat and cool slowly.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Comparison of Purification Techniques

Technique Best For Removing Scalability Purity Achieved Pros Cons
Acid-Base Extraction Non-basic impurities (neutral, acidic)Excellent (grams to kgs)Good to ExcellentFast, inexpensive, highly scalable, very effective for specific impurity types. [5]Only removes impurities with different acid/base properties; will not separate other anilines.
Column Chromatography Impurities with different polarity (isomers, side-products)Good (mgs to kgs)ExcellentHigh resolution, versatile, can separate complex mixtures. [9]Can be slow, requires significant solvent and stationary phase, potential for streaking. [3]
Recrystallization Small amounts of impurities from a mostly pure solidGood (grams to kgs)ExcellentYields highly pure crystalline material, cost-effective, good for final polishing step. [10]Can have lower yields, risk of "oiling out", [7]requires finding a suitable solvent system.

References

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. [Link]

  • LibreTexts Chemistry. (n.d.). Extraction. Retrieved from LibreTexts. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from UCI School of Physical Sciences. [Link]

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from Chemistry Stack Exchange. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from Khan Academy. [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from YouTube. [Link]

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Troubleshooting Failed N-alkylation of 2-(Benzyloxy)-5-bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of 2-(Benzyloxy)-5-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.

Core Reaction Analysis

The N-alkylation of this compound presents a unique set of challenges due to the electronic and steric nature of the substrate. The aniline nitrogen is weakly nucleophilic, a consequence of the electron-withdrawing effect of the bromine atom and the bulky ortho-benzyloxy group, which can sterically hinder the approach of the alkylating agent.[1][2] Understanding these inherent properties is the first step in effective troubleshooting.

Troubleshooting Flowchart

start Reaction Failure: Low or No Conversion check_reagents Verify Reagent Purity & Integrity start->check_reagents Start Here conditions Review Reaction Conditions (Temp, Time, Solvent, Base) check_reagents->conditions Reagents OK sol_reagents Solution: - Use fresh, dry reagents. - Check alkylating agent activity. check_reagents->sol_reagents Impure/Inactive side_reactions Analyze for Side Products (TLC, LC-MS, NMR) conditions->side_reactions Conditions OK sol_conditions Solution: - Increase temperature. - Extend reaction time. - Screen solvents/bases. conditions->sol_conditions Suboptimal no_reaction Problem: No Reaction side_reactions->no_reaction No Product low_yield Problem: Low Yield side_reactions->low_yield Low Product byproducts Problem: Byproduct Formation side_reactions->byproducts Byproducts Present no_reaction->sol_conditions low_yield->sol_conditions sol_side_reactions Solution: - Identify byproducts. - Adjust stoichiometry. - Consider alternative methods. byproducts->sol_side_reactions

Caption: A logical workflow for troubleshooting failed N-alkylation reactions.

Frequently Asked Questions (FAQs)

Issue 1: No reaction or very low conversion to the desired N-alkylated product.

Question: I've set up my reaction with this compound, an alkyl halide, and a base, but I'm seeing only starting material after several hours. What's going wrong?

Answer: This is a common issue and can stem from several factors related to the reduced nucleophilicity of the aniline and steric hindrance.

  • Insufficient Reactivity: The electron-withdrawing nature of the bromine atom and the steric bulk of the ortho-benzyloxy group can significantly decrease the nucleophilicity of the aniline nitrogen.[1][2] This makes the reaction inherently slow.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the aniline to generate the more nucleophilic anilide anion. Conversely, a base that is too strong or bulky might have solubility issues or cause side reactions.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic polar solvents like DMF or DMSO are often used, but their purity is paramount as trace amounts of water can quench the base and inhibit the reaction.

  • Inactive Alkylating Agent: Alkyl halides can degrade over time. It's important to use a fresh or purified alkylating agent.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increasing the temperature can provide the necessary activation energy for the reaction to proceed.[3] However, be mindful of potential side reactions at higher temperatures.

  • Screen Different Bases: Experiment with a range of bases. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or non-nucleophilic organic bases like DBU. The choice will depend on the specific alkylating agent and solvent.

  • Optimize the Solvent: If solubility is an issue, consider a solvent screen. Ensure your chosen solvent is anhydrous.

  • Verify Reagent Quality: Use freshly opened or purified reagents. If possible, test the alkylating agent on a more reactive amine to confirm its activity.

ParameterRecommendationRationale
Temperature Start at room temperature, then incrementally increase to 80-120 °C.Overcomes activation energy barrier for sluggish reactions.
Base Screen K₂CO₃, Cs₂CO₃, NaH, KOtBu.The optimal base will depend on the specific alkylating agent and desired reactivity.
Solvent Anhydrous DMF, DMSO, or Acetonitrile.Aprotic polar solvents facilitate SN2 reactions.
Alkylating Agent Use alkyl iodides > bromides > chlorides.Reactivity of the leaving group influences reaction rate.
Issue 2: Formation of a significant amount of dialkylated product.

Question: My reaction is working, but I'm getting a substantial amount of the N,N-dialkylated product. How can I favor mono-alkylation?

Answer: The formation of the dialkylated product occurs because the mono-alkylated aniline is often more nucleophilic than the starting aniline.[3] This makes it compete for the alkylating agent.

Control Strategies:

  • Stoichiometry Control: Use a large excess of the aniline starting material relative to the alkylating agent.[3] This statistically favors the alkylating agent reacting with the more abundant starting aniline. A starting point is 3-5 equivalents of the aniline.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over several hours can help maintain a low concentration of it in the reaction mixture, further favoring reaction with the more prevalent starting material.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.[3]

Issue 3: I suspect a competing Nucleophilic Aromatic Substitution (SNAr) is occurring.

Question: I'm observing an unexpected byproduct and I'm concerned it might be from a nucleophilic aromatic substitution reaction at the bromine-substituted carbon. Is this possible?

Answer: Yes, while less common for anilines compared to more activated aryl halides, SNAr can occur, especially under forcing conditions (high temperature, strong base).[4] The aniline nitrogen of another molecule could act as the nucleophile, leading to diarylamine byproducts.

Diagnostic and Preventive Measures:

  • Analytical Confirmation: Use LC-MS to identify the mass of the byproduct. An SNAr byproduct would have a mass corresponding to the coupling of two aniline fragments with the loss of HBr.

  • Milder Conditions: If SNAr is confirmed, revert to milder reaction conditions (lower temperature, less aggressive base).

  • Alternative Methods: For challenging substrates, consider alternative C-N bond-forming reactions like the Buchwald-Hartwig amination, which is specifically designed for coupling amines with aryl halides and offers high selectivity.[5][6]

Issue 4: I'm seeing evidence of debenzylation.

Question: My analytical data suggests the benzyl protecting group on the oxygen is being cleaved. Why is this happening and how can I prevent it?

Answer: Debenzylation can occur under both reductive and some oxidative conditions.[7][8] While less common during standard N-alkylation, certain reagents or impurities could facilitate this side reaction. For instance, if your alkylating agent is contaminated with a Lewis acid, or if you are using a catalytic method with a palladium catalyst and a hydrogen source, debenzylation is a known risk.[7]

Prevention Strategies:

  • Reagent Purity: Ensure all reagents are free from acidic or metallic impurities that could catalyze debenzylation.

  • Avoid Reductive Conditions: If you are employing a method that could generate hydrogen in situ (e.g., transfer hydrogenation conditions), this is a likely cause.[7]

  • Alternative Protecting Group: If debenzylation remains a persistent issue, consider a more robust protecting group for the hydroxyl functionality that is stable to your planned N-alkylation conditions.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This is a starting point protocol and may require optimization.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add an anhydrous aprotic polar solvent (e.g., DMF, 0.1-0.2 M).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative Method: Buchwald-Hartwig Amination

For cases where direct alkylation fails, this palladium-catalyzed cross-coupling reaction is a powerful alternative for forming C-N bonds.[5][6]

start Buchwald-Hartwig Amination reactants Aryl Halide (Ar-X) + Amine (R-NH2) start->reactants catalyst Pd(0) Catalyst + Ligand reactants->catalyst Combine with base Base (e.g., NaOtBu) catalyst->base and solvent Solvent (e.g., Toluene) base->solvent in product Coupled Product (Ar-NHR) solvent->product Heat to yield

Caption: Key components of the Buchwald-Hartwig amination reaction.

This guide is intended to be a living document and will be updated as new insights and methodologies become available. We encourage you to reach out to our technical support team with specific questions not covered here.

References

  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
  • Ghosh, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
  • ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate.
  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. ResearchGate.
  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH.
  • ResearchGate. (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol. ResearchGate.
  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.
  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications.
  • Scilit. (n.d.). Selective N-alkylation of anilines in ionic liquids. Scilit.
  • Google Patents. (n.d.). N-alkylation of aromatic amines. Google Patents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress.
  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate.
  • Personal Web Pages Service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal.
  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
  • ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
  • New Journal of Chemistry (RSC Publishing). (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst.
  • RSC Publishing. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • ResearchGate. (2025). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. ResearchGate.
  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
  • PubMed. (2014). Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. PubMed.
  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate.
  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH.
  • ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b.... ResearchGate.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
  • PubMed Central. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromoaniline Isomers. BenchChem.
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  • BenchChem. (n.d.). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide. BenchChem.
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  • YouTube. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. YouTube.
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  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
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Technical Support Center: Selective Mono-N-Alkylation of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective N-alkylation of 2-(benzyloxy)-5-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields of the desired mono-alkylated product while minimizing the formation of the common dialkylated byproduct.

Introduction: The Challenge of Over-Alkylation

The N-alkylation of anilines is a cornerstone of synthetic chemistry, yet it is often plagued by a persistent side reaction: over-alkylation. The mono-alkylated product is frequently more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2] This leads to the formation of undesired di-alkylated byproducts, which can complicate purification and reduce the overall yield of the target molecule. In the case of this compound, the electronic properties of the substituents can further influence the reactivity of the aniline nitrogen, making precise control of the reaction conditions paramount.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the N-alkylation of this compound.

Q1: I'm observing a significant amount of the di-alkylated byproduct in my reaction. How can I prevent this?

A1: This is the most prevalent issue in aniline alkylation. The key is to manipulate the relative rates of the first and second alkylation steps. Here are several strategies, ranging from simple adjustments to alternative methodologies:

  • Stoichiometric Control: The simplest approach is to use a large excess of the this compound relative to the alkylating agent (e.g., 2-5 equivalents).[1] This statistically favors the reaction of the alkylating agent with the more abundant starting material. However, this approach is only practical if the aniline is readily available and the excess can be easily removed during workup.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise, or via a syringe pump, over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture.[3][4] This minimizes the chance of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy.[1]

  • Choice of Base and Solvent: A weaker base may not be sufficient to deprotonate the aniline for reaction. However, a very strong base can increase the nucleophilicity of the mono-alkylated product, promoting dialkylation. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point.[5][6] Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize charged intermediates.[5]

Q2: My reaction is very slow or not proceeding to completion. What are the likely causes?

A2: Low reactivity can stem from several factors, particularly the electronic nature of your substrate. The bromo and benzyloxy groups on the aniline ring of this compound have competing electronic effects that can influence the nucleophilicity of the amine.

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[5] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Inadequate Base Strength: The aniline nitrogen in your substrate may not be sufficiently nucleophilic without the aid of a base to deprotonate it or to neutralize the acid generated during the reaction. If K₂CO₃ is ineffective, a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) might be necessary, but be mindful of the increased risk of over-alkylation.[5]

  • Low Reaction Temperature: While lower temperatures can help control selectivity, they can also significantly slow down the desired reaction. A careful balance must be struck. Consider a gradual increase in temperature while monitoring the reaction for byproduct formation.

Q3: Are there alternative methods to direct alkylation with alkyl halides that offer better control over mono-alkylation?

A3: Absolutely. When direct alkylation proves difficult to control, more sophisticated methods can provide excellent selectivity for the mono-alkylated product.

  • Reductive Amination: This is one of the most reliable methods for achieving selective mono-N-alkylation.[2][7][8][9][10] The process involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method avoids the issue of increasing nucleophilicity of the product.[2]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between an aryl halide and an amine.[11][12][13][14] While your substrate is an aniline, this methodology is highly versatile and can be adapted for N-arylation or, in some variations, for the coupling of primary amines with aryl halides.[11]

  • Use of Protecting Groups: The aniline nitrogen can be protected with a group that reduces its nucleophilicity, such as an acetyl group.[15][16][17][18] After performing other desired transformations, the protecting group can be removed to reveal the mono-alkylated aniline.

Troubleshooting Logic Flowchart

The following diagram illustrates a systematic approach to troubleshooting common issues in the N-alkylation of this compound.

troubleshooting_flowchart start Start: N-Alkylation of This compound check_tlc Monitor reaction by TLC/LC-MS. What is the main issue? start->check_tlc over_alkylation Significant Di-alkylation Product check_tlc->over_alkylation Over-alkylation low_yield Low Yield / No Reaction check_tlc->low_yield Low Yield success Successful Mono-alkylation check_tlc->success Good Selectivity strategy1 Strategy 1: Adjust Stoichiometry - Use 2-5 eq. of aniline - Slow addition of alkylating agent over_alkylation->strategy1 strategy4 Strategy 1: Enhance Reactivity - Switch to more reactive alkylating agent (R-I > R-Br > R-Cl) - Gradually increase temperature low_yield->strategy4 strategy2 Strategy 2: Optimize Conditions - Lower reaction temperature - Screen weaker bases (e.g., K2CO3) strategy1->strategy2 strategy3 Strategy 3: Alternative Methods - Reductive Amination - Consider protecting groups strategy2->strategy3 strategy5 Strategy 2: Stronger Base - Use t-BuOK or NaH (Monitor for over-alkylation) strategy4->strategy5 strategy6 Strategy 3: Check Reagent Purity - Ensure dry solvents and pure starting materials strategy5->strategy6

Caption: Troubleshooting workflow for N-alkylation.

Comparative Summary of Key Reaction Parameters

The choice of reagents and conditions can significantly impact the outcome of the alkylation. The following table provides a comparative overview to guide your experimental design.

ParameterOption 1Option 2Option 3Considerations & Recommendations
Method Direct AlkylationReductive AminationBuchwald-HartwigDirect alkylation is simplest but prone to over-alkylation. Reductive amination offers excellent control for mono-alkylation.[2][7][8][9][10] Buchwald-Hartwig is powerful but requires a catalyst system.[11][12][13][14]
Alkylating Agent Alkyl Halide (R-X)Aldehyde/KetoneN/AFor direct alkylation, reactivity is R-I > R-Br > R-Cl.[5]
Base K₂CO₃, Cs₂CO₃N/A (reductant used)t-BuOK, NaOtBuBase strength is critical. Start with a moderate base like K₂CO₃ and increase if necessary.[5][6]
Solvent DMF, AcetonitrileDCE, THF, MeOHToluene, DioxanePolar aprotic solvents are generally preferred for direct alkylation.[5] Reductive amination often uses less polar solvents.
Temperature 25 - 100 °C25 - 60 °C80 - 120 °CLower temperatures favor mono-alkylation in direct methods.[1] Catalytic methods may require higher temperatures.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation via Direct Alkylation

This protocol is designed to favor mono-alkylation through stoichiometric and temperature control.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (2.0 equivalents).

  • Reagent Addition: Add a suitable base (e.g., K₂CO₃, 2.5 equivalents) and a polar aprotic solvent (e.g., acetonitrile, to achieve a concentration of ~0.1 M).

  • Alkylation: To the stirring suspension, add the alkyl halide (1.0 equivalent) dropwise over 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-60 °C.

  • Workup: Once the starting alkyl halide is consumed, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from unreacted aniline and any di-alkylated byproduct.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

This is a highly reliable method for producing the mono-alkylated product.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloroethane or THF). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: To the solution containing the imine intermediate, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in the direct N-alkylation of an aniline.

reaction_pathway Aniline This compound (Starting Material) AlkylHalide1 + Alkyl Halide (R-X) MonoAlkylated Mono-alkylated Product (Desired) Aniline->MonoAlkylated k1 (desired) AlkylHalide2 + Alkyl Halide (R-X) DiAlkylated Di-alkylated Product (Byproduct) MonoAlkylated->DiAlkylated k2 (undesired)

Caption: Competing reaction pathways in N-alkylation.

Analytical Monitoring

Regular monitoring of the reaction is crucial for optimizing conditions and knowing when to quench the reaction to maximize the yield of the mono-alkylated product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of the reaction. Co-spotting the reaction mixture with the starting aniline and, if available, the desired product, can help in identifying the components.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the relative amounts of starting material, mono-alkylated product, and di-alkylated byproduct.[19][20][21][22] This information is invaluable for optimizing reaction conditions.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
  • Troubleshooting side reactions in the N-alkyl
  • One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes.
  • Selective N-alkylation of anilines in ionic liquids. Scilit.
  • Optimization of reaction conditions for N-alkyl
  • Selective N-alkylation of anilines in ionic liquids. Green Chemistry (RSC Publishing). DOI:10.1039/B509851C.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Selective N-Alkylation of Anilines in Ionic Liquids.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00822C.
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous C
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • Strategies to minimize over-alkylation with Bromoacetyl chloride. Benchchem.
  • Overcoming tar formation in aniline alkyl
  • Preventing over-alkyl
  • Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protection of Aniline Deriv
  • Protective Groups. Organic Chemistry Portal.
  • Protecting Agents. TCI Chemicals.
  • Amines. NCERT.
  • Cross-Validation of GC-MS and HPLC Methods for N,N-Diethylbenzamide Analysis: A Compar
  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net.
  • Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control. PubMed.

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Technical Support Center: Purification of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Benzyloxy)-5-bromoaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in organic synthesis, valued for its unique combination of a reactive bromo substituent and a protective benzyloxy group.[1] Achieving high purity of this compound is critical, as residual impurities can lead to side reactions, reduced yields in subsequent steps, and the introduction of unwanted substances in final products.[2] This guide provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of its purification.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of this compound, followed by their causes and recommended solutions.

Issue 1: The purified compound is colored (yellow, brown, or reddish), not the expected off-white or light-colored solid.
  • Potential Cause A: Oxidation. Anilines, in general, are susceptible to air and light-induced oxidation, which forms highly colored impurities.[3] The electron-rich nature of the aromatic ring in this compound makes it prone to this degradation.

    • Solution:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]

      • Light Protection: Store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[3]

      • Low Temperature Storage: Keep the compound at a low temperature (2-8°C is often recommended) to slow the rate of degradation.[4]

      • Purification of Discolored Material: If your material is already discolored, consider treatment with activated carbon. Dissolving the compound in a suitable organic solvent and stirring with a small amount of activated carbon for a short period can help adsorb the colored impurities before filtration.[3]

  • Potential Cause B: Residual Starting Materials or Synthesis Byproducts. The synthesis of this compound can sometimes result in colored impurities that are carried through the work-up.

    • Solution:

      • Review Synthesis Work-up: Ensure the preceding synthetic steps and the subsequent aqueous work-up are robust enough to remove colored byproducts. An acid wash during extraction can help remove basic impurities, and a bisulfite wash can address certain types of colored organic materials.

      • Chromatography Optimization: If colored impurities persist, they may have similar polarity to the desired product. In such cases, switching to a different chromatographic method, such as reversed-phase chromatography, may be effective.[3]

Issue 2: Column chromatography results in poor separation, streaking, or tailing of the product spot.
  • Potential Cause A: Interaction with Acidic Silica Gel. The basicity of the aniline functional group can lead to strong interactions with the acidic surface of standard silica gel, causing streaking and poor peak shape during column chromatography.[5]

    • Solution:

      • Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the elution of the amine.[5]

      • Use of Deactivated or Basic Stationary Phase: Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina (basic or neutral) for the chromatography.

  • Potential Cause B: Incorrect Solvent System. The polarity of the eluent may not be optimized for the separation of this compound from impurities.

    • Solution:

      • Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good target Rf value for the product is typically between 0.2 and 0.4 for effective separation.[5] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be beneficial.

Issue 3: Unexpected loss of the benzyloxy-protecting group during purification.
  • Potential Cause: Debenzylation. The benzyl ether linkage can be labile under certain conditions, particularly acidic conditions.[6][7]

    • Solution:

      • Avoid Strong Acids: During work-up and purification, avoid prolonged contact with strong acids. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at a low temperature.

      • Neutralize Silica Gel: As mentioned previously, the acidity of silica gel can potentially catalyze debenzylation. Using a neutralized stationary phase or adding a basic modifier to the eluent is a good preventative measure.

      • Alternative Purification Methods: If debenzylation is a persistent issue, consider recrystallization as a non-chromatographic purification method.

Issue 4: Recrystallization results in low yield or fails to produce crystals.
  • Potential Cause A: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8]

    • Solution:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities on a small scale. Good starting points for substituted anilines include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexane or dichloromethane/hexane.[9][10]

      • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Potential Cause B: Presence of Impurities Inhibiting Crystallization. Certain impurities can interfere with the formation of a crystal lattice.

    • Solution:

      • Pre-purification: If the crude material is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove impurities that hinder crystallization.

      • Seeding: If the solution is supersaturated but crystals are not forming, adding a small seed crystal of the pure compound can initiate crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of pure this compound? A1: Pure this compound is typically an off-white to light-red or brown solid. Like many anilines, it can darken over time upon exposure to air and light due to oxidation.[3] For long-term stability, it should be stored in a cool, dark place under an inert atmosphere.[11]

Q2: What are the most common impurities I should look out for? A2: Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-brominated or under-brominated species: Depending on the synthetic route, related anilines with different bromination patterns may be present.

  • Oxidation products: Colored polymeric materials resulting from the oxidation of the aniline.[3]

  • Debenzylation product: 2-Amino-4-bromophenol, resulting from the cleavage of the benzyl ether.

Q3: Can I use distillation to purify this compound? A3: While vacuum distillation is a powerful technique for purifying liquid anilines, it is generally not suitable for this compound due to its solid nature and relatively high molecular weight, which would necessitate very high temperatures that could lead to decomposition.[2][3]

Q4: What safety precautions should I take when handling this compound? A4: Always handle this compound in a well-ventilated area, preferably a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.[1]

Part 3: Experimental Protocols and Data

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as a mixture of hexane and ethyl acetate. A starting point could be a 9:1 or 4:1 hexane:ethyl acetate mixture.

    • Visualize the spots under UV light.

    • Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.4 for the product.

    • For improved peak shape, add 0.5% triethylamine to the chosen eluent.

  • Column Preparation:

    • Select an appropriately sized column and dry-pack it with silica gel.

    • Wet the column with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.

  • Elution:

    • Begin elution with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a test tube, add a small amount of the crude product.

    • Add a small volume of a test solvent (e.g., ethanol) and heat the mixture.

    • If the solid dissolves completely when hot and precipitates upon cooling, the solvent is a good candidate.

    • If a single solvent is not suitable, try a mixed solvent system (e.g., ethyl acetate/hexane).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated carbon and briefly heat the solution.

    • Perform a hot filtration to remove the carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedKey AdvantagesKey Limitations
Flash Column Chromatography >95%Good for separating compounds with different polarities; applicable to a wide range of impurities.[12][13]Can be time-consuming and uses large volumes of solvent; potential for compound degradation on acidic silica.[5]
Recrystallization >99% (if optimized)Can yield very high purity material; cost-effective and scalable.[2]Highly dependent on finding a suitable solvent system; can result in significant yield loss.[2][9]

Part 4: Visualizations

Workflow for Troubleshooting Purification

cluster_start Crude this compound cluster_purification Purification cluster_analysis Analysis & Troubleshooting cluster_end Final Product start Crude Product purification_choice Choose Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Impurities have different polarities recrystallization Recrystallization purification_choice->recrystallization Crystalline solid analysis Analyze Purity (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis is_pure Is Purity >95%? analysis->is_pure troubleshoot Troubleshoot is_pure->troubleshoot No end_product Pure Product is_pure->end_product Yes troubleshoot->purification_choice Re-evaluate method

Caption: A workflow diagram for the purification and troubleshooting of this compound.

Logical Diagram for Tailing on Silica Gel

cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Tailing/Streaking on Silica Column cause1 Acidic Silica-Amine Interaction problem->cause1 cause2 Incorrect Solvent Polarity problem->cause2 cause3 Column Overloading problem->cause3 solution1a Add TEA or NH3 to Eluent cause1->solution1a solution1b Use Neutralized Silica or Alumina cause1->solution1b solution2 Re-optimize Eluent via TLC (Rf ~0.3) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Logical relationship between the problem of peak tailing and its causes and solutions.

References

  • Efficacy of different purification methods for substituted anilines - Benchchem.
  • Technical Support Center: Purification of Substituted Anilines - Benchchem.
  • 5-Benzyloxy-2-broMoaniline SDS, 119879-90-2 Safety Data Sheets - ECHEMI.
  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
  • Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger - ResearchGate. Available at: [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - MDPI. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability - Benchchem.
  • Column Chromatography - Magritek. Available at: [Link]

  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews. Available at: [Link]

  • troubleshooting purification of N-Benzyl-2,4,5-trichloroaniline by chromatography - Benchchem.
  • Technical Support Center: Purification of N-Benzyl-2,4,5-trichloroaniline - Benchchem.
  • Purification challenges with (S)-Benzyl 2-amino-3-hydroxypropanoate - Benchchem.

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Technical Support Center: Minimizing Dehalogenation of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-(Benzyloxy)-5-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with unintended dehalogenation during synthetic manipulations of this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not only robust troubleshooting protocols but also the underlying scientific principles to empower your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter in the lab, offering probable causes and actionable solutions.

Issue 1: Significant formation of 2-(Benzyloxy)aniline during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig).

Probable Cause:

Hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings, is likely the primary culprit.[1][2][3] This occurs when the aryl halide substrate is reduced to the corresponding arene instead of coupling with the desired partner. The hydrogen source for this reduction can be residual water, the solvent, or even the amine or phosphine ligands.[1] Aryl bromides are more susceptible to this reductive cleavage than aryl chlorides under similar conditions.[4][5]

Solutions & Scientific Rationale:

  • Ligand Selection is Critical: The electronic and steric properties of the phosphine ligand play a crucial role in modulating the rates of reductive elimination (the desired pathway) versus hydrodehalogenation.

    • Actionable Advice: Switch to a more electron-donating and sterically bulky ligand. Ligands like SPhos, XPhos, or RuPhos often favor the desired cross-coupling pathway by accelerating the reductive elimination step.

    • Causality: Bulky, electron-rich ligands stabilize the palladium center, promoting the desired C-C or C-N bond formation over competing side reactions.

  • Base Selection and Purity: The choice and quality of the base are paramount.

    • Actionable Advice:

      • Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu, especially if hydrodehalogenation is severe.

      • Ensure the base is anhydrous. If necessary, dry the base in an oven before use.

    • Causality: Stronger bases can promote β-hydride elimination from alkoxide bases or react with other components to generate species that facilitate dehalogenation. Residual moisture can also serve as a proton source for the undesired reduction.[1]

  • Solvent and Temperature Control:

    • Actionable Advice:

      • Use rigorously anhydrous solvents.

      • Run the reaction at the lowest effective temperature. Start with room temperature if literature suggests it's feasible, and only heat as necessary.

    • Causality: Lowering the temperature can often disfavor the dehalogenation pathway, which may have a different activation energy than the desired cross-coupling.

Optimization Workflow for Cross-Coupling

The following diagram outlines a decision-making process for troubleshooting dehalogenation in palladium-catalyzed reactions.

G cluster_0 Troubleshooting Dehalogenation start Dehalogenation Observed? ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand Yes base Use Weaker, Anhydrous Base (e.g., K3PO4, Cs2CO3) ligand->base conditions Lower Temperature & Use Anhydrous Solvent base->conditions success Problem Solved conditions->success Improved fail Re-evaluate Reaction Scope conditions->fail No Improvement

Caption: Decision workflow for minimizing hydrodehalogenation.

Issue 2: Loss of the Benzyl Protecting Group during the reaction.

Probable Cause:

The benzyloxy group is generally stable to a wide range of conditions but is susceptible to cleavage under reductive conditions, particularly catalytic hydrogenation.[6][7][8] If your reaction conditions involve a palladium catalyst and a hydrogen source (even an adventitious one), debenzylation can occur.

Solutions & Scientific Rationale:

  • Avoid Reductive Conditions:

    • Actionable Advice: If possible, choose reaction pathways that do not involve strong reducing agents or conditions that can generate palladium hydrides.

    • Causality: The standard method for benzyl ether deprotection is catalytic hydrogenolysis using a palladium catalyst and H₂ gas.[7][9] Milder hydrogen sources can also effect this transformation.

  • Alternative Protecting Groups:

    • Actionable Advice: If reductive steps are unavoidable in your synthetic route, consider a protecting group that is stable to these conditions. A para-methoxybenzyl (PMB) ether is a good alternative as it can be cleaved oxidatively with DDQ or ceric ammonium nitrate (CAN), conditions orthogonal to many reductive processes.

    • Causality: The electron-donating methoxy group on the PMB ether makes it more susceptible to oxidative cleavage, while maintaining stability towards many other reagents.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond in this compound prone to cleavage?

A1: The carbon-bromine bond is inherently weaker than carbon-chlorine or carbon-fluorine bonds, making it more susceptible to cleavage.[10] In the context of palladium catalysis, the oxidative addition of the C-Br bond to a Pd(0) center is a key step. However, this Pd(II)-aryl intermediate can then undergo undesired hydrodehalogenation if a proton source is available. The electronic nature of the aniline derivative also plays a role.

Q2: Can I use catalytic hydrogenation for other functional groups in the presence of the benzyloxy and bromo substituents?

A2: This is a significant challenge due to competing reactions. Both the C-Br bond and the O-benzyl group are labile to catalytic hydrogenation.[4][5][6] Bromides are generally reduced more readily than chlorides under these conditions.[4][5] It is highly likely that you will observe a mixture of dehalogenated, debenzylated, and fully reduced products.

  • Expert Insight: Selective reduction is sometimes possible by carefully controlling the catalyst, solvent, and hydrogen pressure, but it requires extensive optimization. For instance, some specialized catalysts might show selectivity, but this is not guaranteed. It is generally advisable to choose a synthetic route where these two functionalities do not need to be subjected to catalytic hydrogenation.

Q3: Are there non-catalytic methods to avoid dehalogenation?

A3: Yes, several non-catalytic methods can be employed depending on the desired transformation.

  • Photochemical Dehalogenation: In some cases, aryl halides can undergo dehalogenation upon UVA irradiation in the presence of a base and a hydrogen donor like methanol.[11] This proceeds through a radical chain mechanism.

  • Metal-Mediated Reductions: Reagents like zinc dust in the presence of an amine additive in an aqueous medium can reduce alkyl halides, and under certain conditions, may affect aryl halides.[12]

Q4: What are the best practices for setting up a reaction to minimize dehalogenation from the start?

A4: Proactive measures are always better than reactive troubleshooting.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents.

  • Inert Atmosphere: Meticulously degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). This minimizes oxygen, which can affect catalyst activity, and moisture.

  • Precatalyst Selection: Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[13] These are often more efficient at generating the active Pd(0) species and can lead to cleaner reactions.[13]

  • Stoichiometry: Carefully control the stoichiometry of your reagents.

Key Parameter Summary Table
ParameterRecommendation for Minimizing DehalogenationRationale
Catalyst/Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Promotes desired reductive elimination over hydrodehalogenation.
Base Weaker, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃)Reduces side reactions and avoids introducing water.[1]
Solvent Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane)Minimizes potential hydrogen sources.
Temperature Lowest effective temperatureCan disfavor the dehalogenation side reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents introduction of moisture and oxygen.
Experimental Protocol: General Procedure for a Suzuki Coupling with Minimized Dehalogenation

This is a representative protocol and may require optimization for your specific substrate.

Reaction Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add your chosen palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

Reaction Execution:

  • Stir the mixture at room temperature for 1 hour, then slowly heat to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS, checking for the formation of the dehalogenated side product, 2-(Benzyloxy)aniline.

Work-up:

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Proposed Mechanism: Desired vs. Undesired Pathways

G cluster_main Palladium Catalytic Cycle cluster_desired Desired Coupling cluster_undesired Undesired Dehalogenation pd0 Pd(0)L2 ar_pd_br Ar-Pd(II)-Br(L2) pd0->ar_pd_br Oxidative Addition (Ar-Br) transmetal Transmetalation (R-B(OR)2) ar_pd_br->transmetal protonolysis Protonolysis ('H+' source) ar_pd_br->protonolysis ar_pd_r Ar-Pd(II)-R(L2) transmetal->ar_pd_r ar_pd_r->pd0 Reductive Elimination product Ar-R ar_pd_r->product ar_pd_h Ar-Pd(II)-H(L2) protonolysis->ar_pd_h ar_pd_h->pd0 Reductive Elimination dehalogenated Ar-H ar_pd_h->dehalogenated

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Ramanathan, A., & Jimenez, L. S. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Scholarly Publications, Rutgers University. [Link]

  • Gallou, F., et al. (2012). Reductions of aryl bromides in water at room temperature. PMC, NIH. [Link]

  • Fan, C., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, ACS Publications. [Link]

  • Jourdan, H., et al. (2020). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]

  • Gallou, F., et al. (2013). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC, NIH. [Link]

  • Lohrer, C., et al. (2022). Photocatalytic dehalogenation of p-bromoanisole by deazaflavin in dependence on the basicity. ResearchGate. [Link]

  • Various Authors. Dehalogenation. Wikipedia. [Link]

  • Various Authors. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Lee, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]

  • Various Authors. This compound. PubChem. [Link]

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. [Link]

  • Isherwood, F., et al. (2024). Deciphering complexity in Pd-catalyzed cross-couplings. PMC, NIH. [Link]

  • Various Authors. How can I deprotect the benzyl group in 6-(benzyloxy)chroman? ResearchGate. [Link]

  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Various Authors. Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • de Oliveira, G. G., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

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stability issues of 2-(Benzyloxy)-5-bromoaniline during reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)-5-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges encountered during the reaction workup of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation and purification of your target compound.

Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis. However, its structure contains two functional groups that are susceptible to degradation under common reaction workup conditions: the aniline moiety and the benzyl ether. The electron-donating nature of the benzyloxy group and the amino group makes the aromatic ring particularly electron-rich, which can increase its reactivity and susceptibility to certain reagents.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning dark (yellow, red, or brown) during aqueous workup?

A1: The discoloration is a common indicator of aniline oxidation.[1] The electron-rich nature of the aniline ring makes it susceptible to oxidation, especially when exposed to air. This process can be accelerated by the presence of acid or metal catalysts. The oxidation products are often highly colored compounds such as nitrosobenzenes, nitrobenzenes, and polymeric materials.[2]

Q2: I'm observing an unexpected loss of the benzyl group during my workup. What could be the cause?

A2: Benzyl ethers, especially on electron-rich aromatic systems, are known to be labile under acidic conditions.[3] If your reaction workup involves an acidic wash (e.g., with dilute HCl) to remove basic impurities, you may be inadvertently cleaving the benzyl ether, leading to the formation of 2-amino-4-bromophenol.

Q3: My NMR analysis shows a mixture of isomers, with the bromine atom at a different position. How is this possible?

A3: While less common, halogen migration on an aniline ring can occur under certain conditions. For instance, the alkylation of 2-bromoaniline with benzyl bromide has been reported to cause bromine migration from the 2- to the 4-position, a reaction that can be facilitated by the in situ generation of HBr. While your starting material is already benzylated, any acidic conditions present during workup could potentially facilitate similar rearrangements, especially if there are residual starting materials or byproducts that can generate acidic species.

Q4: Standard silica gel chromatography is giving me poor recovery and streaky bands. What's wrong?

A4: The basic nature of the aniline's amino group can lead to strong interactions with the acidic silica gel. This can result in tailing of the product peak, irreversible adsorption, and even on-column degradation.

Troubleshooting Guides

This section provides detailed solutions to the common problems encountered during the workup of this compound.

Issue 1: Oxidation and Discoloration

The primary cause of discoloration is the oxidation of the aniline functional group. To mitigate this, it is crucial to minimize the compound's exposure to oxygen and other oxidizing agents.

Preventative Measures and Solutions:

  • Work Under an Inert Atmosphere: Whenever possible, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your workup and chromatography solvents by bubbling an inert gas through them can significantly reduce oxidation.

  • Prompt Workup: Avoid leaving the reaction mixture or the isolated crude product exposed to air for extended periods. Proceed with purification as quickly as possible.

  • Activated Carbon Treatment: If significant color has already formed, you can try treating a solution of the crude product with activated carbon. The carbon can adsorb many of the colored polymeric impurities. However, be aware that this may also lead to some loss of the desired product.[1]

Issue 2: Acid-Mediated Debenzylation

The benzyl ether in this compound is sensitive to cleavage by strong acids. Standard aqueous workups involving acidic washes must be approached with caution.

Alternative Workup Protocols:

  • Mild Acid Wash: If an acid wash is necessary to remove basic impurities, use a very dilute and weak acid, such as 1% aqueous citric acid or a saturated ammonium chloride solution. Perform the wash quickly and at a low temperature (0-5 °C) to minimize the risk of debenzylation.

  • Acid-Free Workup: If possible, design your workup to avoid acidic conditions altogether. Use a simple water wash followed by a brine wash to remove water-soluble impurities.

  • Bicarbonate Wash: A wash with a saturated aqueous solution of sodium bicarbonate can help to neutralize any residual acid from the reaction and prevent acid-catalyzed degradation during subsequent steps.

Issue 3: Purification Challenges with Silica Gel Chromatography

The interaction between the basic aniline and acidic silica gel is a common hurdle in purification.

Chromatography Optimization:

  • Base-Treated Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v in the eluent), before packing the column. This will cap the acidic silanol groups and reduce tailing.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your column chromatography.

  • Reversed-Phase Chromatography: If normal-phase chromatography proves difficult, reversed-phase chromatography (e.g., with a C18 stationary phase) can be an effective alternative for purifying anilines.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step to obtain highly pure material and remove trace colored impurities.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for a mild workup and purification of this compound.

Protocol 1: Mild Aqueous Workup

This protocol is designed to minimize both oxidation and debenzylation.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a non-aqueous solvent, dilute it with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 100 mL organic solution). This will neutralize any residual acids.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (< 40 °C).

Protocol 2: Column Chromatography on Base-Treated Silica Gel

This method is recommended for purifying the crude product obtained from the mild workup.

  • Eluent Preparation: Prepare a suitable eluent system, such as a hexane/ethyl acetate gradient. Add 0.5% (v/v) triethylamine to the eluent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent mixture (containing triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Run the column with the prepared eluent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Visualizations

Logical Flow for Troubleshooting Workup Issues

start Reaction Workup Begins issue Observe Instability (e.g., Color Change, Impurities) start->issue check_oxidation Is the solution dark (yellow/brown/red)? issue->check_oxidation check_debenzylation Is the benzyl group cleaved? (Check NMR/MS) issue->check_debenzylation check_purification Poor separation/ streaking on TLC/column? issue->check_purification check_oxidation->check_debenzylation No solution_oxidation Implement Anti-Oxidation Measures: - Inert Atmosphere - Degassed Solvents - Prompt Workup check_oxidation->solution_oxidation Yes check_debenzylation->check_purification No solution_debenzylation Modify Aqueous Wash: - Use mild/no acid (e.g., NaHCO3 wash) - Low Temperature check_debenzylation->solution_debenzylation Yes solution_purification Optimize Chromatography: - Base-treated silica - Alumina or Reversed-Phase - Recrystallization check_purification->solution_purification Yes end_product Pure this compound solution_oxidation->end_product solution_debenzylation->end_product solution_purification->end_product

Caption: Troubleshooting workflow for workup issues.

Key Instability Pathways of this compound

sub This compound oxidation Oxidation Products (Colored Impurities) sub->oxidation [O] (Air, H+, Metal Traces) debenzylation Debenzylation Product (2-Amino-4-bromophenol) sub->debenzylation H+ (Acidic Workup)

Caption: Major degradation pathways during workup.

Data Summary

IssueProbable CauseKey Parameters to ControlRecommended Solution
Discoloration (Yellow/Brown) Oxidation of the aniline moietyOxygen exposure, presence of acid/metalsWork under inert atmosphere, use degassed solvents, prompt workup, consider activated carbon treatment.
Loss of Benzyl Group Acid-catalyzed cleavage of the benzyl etherpH of aqueous washesAvoid strong acidic washes; use saturated NaHCO₃ or very dilute weak acids (e.g., 1% citric acid) at low temperatures.
Poor Chromatographic Separation Strong interaction of basic aniline with acidic silica gelStationary phase acidityUse base-treated silica gel, neutral alumina, or reversed-phase chromatography.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • ACS Publications. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • PubMed. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(35), 7633-7640. [Link]

  • RSC Publishing. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • PubMed. (2014). Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide. Angewandte Chemie International Edition, 53(4), 1057-1061. [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

Sources

Technical Support Center: Purification of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)-5-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important synthetic intermediate. We move beyond standard column chromatography to explore robust, alternative techniques that can enhance purity, improve yield, and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why can standard silica gel chromatography be problematic for purifying this compound?

A1: The primary challenge arises from the basic nature of the aniline functional group. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can interact strongly with the basic aniline, leading to several issues:

  • Peak Tailing/Streaking: The strong interaction causes the compound to move unevenly through the column, resulting in broad, tailing peaks rather than sharp, well-defined bands. This significantly reduces separation efficiency.[1]

  • Irreversible Adsorption: In some cases, the product can bind so strongly that it fails to elute from the column, leading to low recovery.[1]

  • Compound Degradation: The acidic environment of the silica gel can potentially lead to the degradation of sensitive molecules, although the benzyloxy group is generally stable under these conditions.[2][3]

Q2: What are the primary alternative purification techniques I should consider?

A2: When standard chromatography fails or is inefficient, three highly effective alternatives are available:

  • Acid-Base Extraction: This classical liquid-liquid extraction technique is ideal for separating basic compounds like anilines from neutral or acidic impurities.[4][5]

  • Recrystallization: If your crude product is a solid with relatively high purity (e.g., >90%), recrystallization is an excellent and cost-effective method for achieving very high purity.[6][7]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving the highest levels of purity or for separating very similar impurities, preparative HPLC is the most powerful technique.[8]

Q3: How do I select the best purification strategy for my specific situation?

A3: The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision workflow can guide your choice.

G start Crude Product Analysis (TLC, NMR, LCMS) impurity_type What are the main impurities? start->impurity_type non_basic Non-basic starting materials or byproducts impurity_type->non_basic Predominantly Non-Basic similar_polarity Isomers or analogs with very similar polarity impurity_type->similar_polarity Structurally Similar solid_high_purity Product is solid and >90% pure impurity_type->solid_high_purity Minor Impurities scale_purity What is the scale and required purity? acid_base Acid-Base Extraction scale_purity->acid_base Any Scale / Moderate Purity prep_hplc Preparative HPLC scale_purity->prep_hplc Small Scale / >99.5% Purity non_basic->scale_purity similar_polarity->prep_hplc recrystallization Recrystallization solid_high_purity->recrystallization G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Product + Neutral Impurity) in Ethyl Acetate neutral_org Neutral Impurity in Ethyl Acetate crude->neutral_org (Remains in Org.) protonated Protonated Product (Ammonium Salt) in 1M HCl crude->protonated + 1M HCl Wash final_product Purified Product in Ethyl Acetate basified Neutral Product in Basic Water protonated->basified + 2M NaOH basified->final_product Extract with Ethyl Acetate

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting catalyst deactivation when working with 2-(Benzyloxy)-5-bromoaniline. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile intermediate in catalytic reactions, particularly in palladium-catalyzed cross-coupling processes such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

This guide provides in-depth, field-proven insights into the common causes of catalyst deactivation, offering a structured approach to diagnosis, prevention, and remediation. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

Here we address the most common initial questions regarding catalyst performance in the presence of this compound.

Q1: Why is my palladium-catalyzed reaction with this compound stalling or showing low conversion?

A: Stalled reactions are frequently a symptom of catalyst deactivation. While incomplete reaction can have multiple causes (e.g., reagent purity, solvent quality, temperature), the catalyst's health is a primary suspect. With a substrate like this compound, several factors can compromise the catalyst. The aniline moiety can coordinate to the palladium center, potentially inhibiting substrate binding. Furthermore, impurities from the synthesis of the starting material or degradation of the benzyloxy group can act as catalyst poisons.

Q2: What are the most common deactivation mechanisms for palladium catalysts in these reactions?

A: The primary deactivation pathways for palladium catalysts in cross-coupling reactions involving substrates like yours are:

  • Formation of Palladium Black: This is the agglomeration of palladium nanoparticles into larger, inactive clusters. It is often visible as a black precipitate and is a common issue in homogeneous catalysis when the ligand fails to stabilize the Pd(0) species.

  • Ligand Degradation: Phosphine-based ligands, which are crucial for stabilizing the palladium center and facilitating the catalytic cycle, can be susceptible to oxidation (forming phosphine oxides) or P-C bond cleavage, especially at elevated temperatures.

  • Substrate/Product Inhibition: The aniline group in your starting material or the resulting product can act as a competing ligand, binding to the palladium and slowing down the catalytic turnover.

Q3: Could the this compound itself be the source of the problem?

A: Yes, absolutely. Beyond the inhibitory effects of the aniline group, the quality of the starting material is critical. Trace impurities, such as sulfur- or thiol-containing compounds from its synthesis, are potent poisons for palladium catalysts. Additionally, under certain reaction conditions (e.g., high temperatures or the presence of a hydrogen source), the benzyloxy group can undergo hydrogenolysis, leading to the formation of byproducts that can interfere with the reaction.

Q4: I observe a color change in my reaction from a clear yellow/orange to a dark brown or black. What does this indicate?

A: This is a strong visual indicator of the formation of palladium black, as mentioned in Q2. This signifies that the active, soluble Pd(0) catalyst is precipitating out of solution as inactive, bulk palladium metal. This is a clear sign of catalyst deactivation and often results in a complete cessation of catalytic activity.

Part 2: Troubleshooting Guide - A Systematic Approach to Problem-Solving

When faced with a failing reaction, a structured troubleshooting approach is essential. The following guide will walk you through diagnosing and addressing potential catalyst deactivation issues.

Step 1: Initial Diagnosis and Observation

Before altering reaction parameters, carefully observe the reaction.

  • Visual Inspection: Note any color changes, precipitate formation (as discussed above), or heterogeneity in the reaction mixture.

  • Reaction Profiling: Take aliquots of the reaction over time and analyze them by a suitable method (e.g., LC-MS, GC-MS, TLC). Is the reaction stalling completely, or is it just very slow? This can help differentiate between rapid catalyst death and simple low reactivity.

The following flowchart provides a logical path for troubleshooting.

G Start Reaction Stalled/Low Conversion Visual Visual Inspection: Color Change? Precipitate? Start->Visual Pd_Black Yes: Palladium Black Formation Visual->Pd_Black Yes No_Visual No Obvious Visual Signs Visual->No_Visual No Check_Purity Analyze Purity of This compound (NMR, LC-MS) Impurity_Found Impurity Detected Check_Purity->Impurity_Found Yes Pure Substrate is Pure Check_Purity->Pure No Check_Conditions Review Reaction Conditions: Temperature, Solvent, Base Conditions_Harsh Conditions Too Harsh (e.g., Temp > 120°C) Check_Conditions->Conditions_Harsh Yes Conditions_OK Conditions Appear Standard Check_Conditions->Conditions_OK No Action_Ligand Action: Increase Ligand:Pd Ratio Use More Robust Ligand Pd_Black->Action_Ligand No_Visual->Check_Purity Action_Purify Action: Re-purify Starting Material (Recrystallization, Chromatography) Impurity_Found->Action_Purify Pure->Check_Conditions Action_Temp Action: Lower Reaction Temperature Screen Different Solvents/Bases Conditions_Harsh->Action_Temp Action_Poison Consider Subtle Poisoning: Ligand Degradation, etc. Conditions_OK->Action_Poison

Caption: Troubleshooting workflow for catalyst deactivation.

Step 2: Addressing Specific Deactivation Pathways

The diagram below illustrates the primary pathways to catalyst deactivation.

G cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Ligand Dissociation/ Aggregation Ligand_Deg Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Deg Harsh Conditions (High Temp, O2) Poisoning Catalyst Poisoning (e.g., by Sulfur Impurities) Active_Catalyst->Poisoning Impure Reagents/ Solvents Inhibition Substrate/Product Inhibition (Aniline Coordination) Active_Catalyst->Inhibition Competitive Binding

Caption: Major catalyst deactivation pathways.

  • Cause: The equilibrium between the ligated Pd(0) species and "naked" palladium shifts towards the unligated form, which then rapidly aggregates. This is often caused by an insufficient ligand-to-palladium ratio or the use of a ligand that is not sterically bulky enough to prevent aggregation.

  • Preventative Measures & Solutions:

    • Increase Ligand Loading: A common starting point is to increase the ligand-to-palladium ratio. See the table below for typical ranges.

    • Select a More Robust Ligand: For challenging substrates, consider using more sterically demanding and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands form more stable complexes with palladium, preventing aggregation.

    • Control Temperature: High temperatures can accelerate both ligand degradation and palladium aggregation. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Ligand:Pd Ratio 1.1:1 to 2:12:1 to 4:1Excess ligand helps to keep the palladium in its active, soluble L-Pd(0) form.
Catalyst Loading 1-2 mol%0.5-1 mol% (with robust ligand)A more stable catalyst system may allow for lower overall catalyst loading.
Temperature 80-110 °C60-80 °CLower temperatures can reduce the rate of aggregation and ligand degradation.
  • Cause: Trace impurities in reagents or solvents that bind irreversibly to the palladium center, rendering it inactive. Sulfur compounds are notorious poisons for palladium.

  • Preventative Measures & Solutions:

    • Reagent Purification: Rigorously purify the this compound, for instance by recrystallization or column chromatography. An elemental analysis or ICP-MS can be used to screen for common catalyst poisons.

    • Use High-Purity Solvents and Reagents: Ensure all other reagents (base, boronic acid/ester, etc.) and the solvent are of high purity and are properly degassed.

    • Employ a Sacrificial Scavenger: In some cases, adding a small amount of a scavenger like copper(I) oxide can help to bind poisons before they reach the palladium catalyst.

Step 3: Experimental Protocol - Test for Ligand Degradation

If you suspect ligand degradation (e.g., in a reaction that starts well but dies over time), you can use this protocol to test the hypothesis.

Objective: To determine if the addition of fresh ligand can restart a stalled reaction.

Methodology:

  • Set up the reaction as you normally would. Monitor its progress by TLC or LC-MS.

  • Once the reaction has visibly stalled (i.e., no further conversion is observed for a significant period, e.g., 1-2 hours), take a sample for analysis to establish a baseline.

  • Under an inert atmosphere (e.g., in a glovebox or under a strong flow of argon), add a fresh portion of the phosphine ligand (e.g., 0.5-1 mol% relative to the starting material) to the reaction mixture.

  • Continue to heat and stir the reaction, monitoring its progress as before.

  • Interpretation:

    • Reaction Restarts: If you observe a significant increase in conversion after adding the ligand, it strongly suggests that ligand degradation was a primary cause of deactivation.

    • No Change: If the reaction remains stalled, the deactivation is likely due to another cause, such as irreversible poisoning or the formation of palladium black that cannot be easily re-solubilized.

References

  • de Vries, J. G. (2006). The Heck reaction. In The Handbook of Homogeneous Hydrogenation (pp. 1345-1367). Wiley-VCH. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Deactivation Pathways for Palladium-Catalyzed Amination of Aryl Halides with and without an ortho-Substituent. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]

  • Al-Amin, M., & Mohammad, S. (2019). Palladium black formation in Suzuki-Miyaura coupling reaction. Journal of Organometallic Chemistry, 896, 101-115. [Link]

  • Guild, C., & Garcia, A. (2021). Degradation of phosphine ligands in cross-coupling reactions. Catalysis Science & Technology, 11(1), 23-38. [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). The Role of Ligand-to-Ligand Hydrogen Bonding in the Buchwald−Hartwig Amination. Journal of the American Chemical Society, 135(30), 11139–11148. [Link]

Navigating the Scale-Up of 2-(Benzyloxy)-5-bromoaniline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the successful scale-up of a chemical synthesis is a critical juncture that bridges laboratory discovery and manufacturing viability. The synthesis of 2-(Benzyloxy)-5-bromoaniline, a key intermediate, is no exception. While the Williamson ether synthesis provides a robust and well-established route for its preparation from 2-amino-4-bromophenol and benzyl bromide, transitioning this process from benchtop to bulk production introduces a unique set of challenges. This technical support center offers in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring a scalable, safe, and efficient synthesis.

Core Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound is fundamentally a Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the hydroxyl group of 2-amino-4-bromophenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

dot graph "Williamson_Ether_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Amino-4-bromophenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [fillcolor="#FBBC05", fontcolor="#202124"]; "Phenoxide Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Benzyl Bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Salt Byproduct";

"2-Amino-4-bromophenol" -> "Phenoxide Intermediate" [label="Deprotonation"]; "Base" -> "Phenoxide Intermediate"; "Phenoxide Intermediate" -> "this compound" [label="SN2 Attack"]; "Benzyl Bromide" -> "this compound"; "this compound" -> "Salt Byproduct" [style=invis]; } Caption: General schematic of the Williamson ether synthesis for this compound.

Troubleshooting Guide: From Lab to Plant

This section addresses common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Question 1: My reaction yield has significantly dropped upon scaling up from a 1L flask to a 50L reactor. What are the likely causes and how can I rectify this?

Answer: A drop in yield during scale-up is a frequent challenge and can often be attributed to several interconnected factors.

  • Insufficient Mixing and Mass Transfer: In a larger reactor, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. The dissolution of the 2-amino-4-bromophenol and the base may also be incomplete.

    • Troubleshooting:

      • Agitator Selection and Speed: Ensure the agitator (stirrer) design and speed are appropriate for the reactor geometry and reaction mass. A simple magnetic stir bar that is effective in the lab will be inadequate at a larger scale. Consider using an anchor or pitched-blade turbine agitator for better top-to-bottom mixing.

      • Baffling: If not already in place, the use of baffles in the reactor can significantly improve mixing by preventing vortex formation.

      • Solvent Volume: Increasing the solvent volume can sometimes improve solubility and mixing, although this may have implications for cycle time and cost.

  • Poor Temperature Control: The O-benzylation reaction is exothermic. What might be a manageable temperature increase in a 1L flask can become a significant exotherm in a 50L reactor, leading to the formation of impurities.

    • Troubleshooting:

      • Controlled Reagent Addition: Instead of adding the benzyl bromide all at once, add it portion-wise or via a controlled-addition funnel. This allows the reactor's cooling system to dissipate the heat generated.

      • Jacket Cooling: Ensure the reactor's cooling jacket is functioning optimally and the coolant temperature is set appropriately.

      • Reaction Calorimetry: For a more thorough understanding of the reaction's thermal profile, consider performing reaction calorimetry (RC1) studies to quantify the heat of reaction and determine safe operating parameters.

  • Incomplete Deprotonation: The strength and solubility of the base are critical. At a larger scale, ensuring the complete formation of the phenoxide is essential for driving the reaction to completion.

    • Troubleshooting:

      • Base Selection: While potassium carbonate is a common choice, stronger bases like sodium hydride or potassium hydride can be used, though they require more stringent handling procedures.[2]

      • Phase-Transfer Catalysis: In some industrial settings, phase-transfer catalysis is employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases.[3]

Question 2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. What could this impurity be and how can I minimize its formation?

Answer: The most likely impurity with similar polarity is the N-benzylated byproduct, N-benzyl-2-(benzyloxy)-5-bromoaniline. The aniline nitrogen can also act as a nucleophile and compete with the phenoxide for the benzyl bromide.

  • Minimizing N-Benzylation:

    • Protecting Group Strategy: While it adds steps to the synthesis, protecting the amine group of 2-amino-4-bromophenol before the O-benzylation step can be a highly effective strategy to prevent N-alkylation.[4] A common protecting group is the acetyl group, which can be removed after the etherification.

    • Control of Stoichiometry: Using a slight excess of the 2-amino-4-bromophenol relative to the benzyl bromide can help to minimize the formation of the di-benzylated product.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor O-alkylation over N-alkylation, as the phenoxide is generally a stronger nucleophile than the aniline under these conditions.

  • Other Potential Impurities:

    • Dibenzyl ether: This can form from the self-condensation of benzyl bromide, especially in the presence of a strong base.

    • Benzyl alcohol: This can result from the hydrolysis of benzyl bromide if there is water present in the reaction mixture.

    • Unreacted Starting Materials: Incomplete reaction will lead to the presence of 2-amino-4-bromophenol and benzyl bromide in the crude product.

dot graph "Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Competing reaction pathways leading to product and impurity formation.

Question 3: My product is difficult to crystallize at a large scale, and I am experiencing significant losses during purification. What are some effective purification strategies for multi-kilogram batches?

Answer: Purification at scale requires a shift in strategy from what may be feasible in the lab.

  • Crystallization Optimization:

    • Solvent Screening: A thorough solvent screen is crucial. You are looking for a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for anilines include ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate or dichloromethane) with a poor solvent (like heptane or hexane).

    • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. A programmed, slow cooling profile in a jacketed reactor will promote the growth of larger, purer crystals.

    • Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can induce crystallization and lead to a more consistent particle size distribution.

    • Anti-Solvent Addition: If a single solvent is not effective, an anti-solvent (a solvent in which the product is poorly soluble) can be slowly added to the product solution to induce crystallization.

  • Alternative Purification Methods:

    • Slurry Washing: If the crude product is a solid but contains soluble impurities, it can be slurried in a solvent that dissolves the impurities but not the product. This is often a more efficient method than a full recrystallization.

    • Column Chromatography: While often avoided at a very large scale due to cost and time, for multi-kilogram batches, flash column chromatography using a wider diameter column can be a viable option for removing stubborn impurities. The use of a basic modifier like triethylamine in the eluent can help to prevent peak tailing on silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

A1: In a lab setting, a slight excess of benzyl bromide (1.1-1.2 equivalents) is often used to drive the reaction to completion. However, on a larger scale, it is often more cost-effective and can lead to a cleaner product profile to use a slight excess of the 2-amino-4-bromophenol (1.05-1.1 equivalents) to ensure all the benzyl bromide is consumed, which can be a difficult impurity to remove.

Q2: What are the recommended solvents for this reaction?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base without strongly solvating the phenoxide nucleophile.[2] Common choices include:

  • Acetone: A good, relatively low-boiling solvent that is easy to remove.

  • N,N-Dimethylformamide (DMF): A higher-boiling solvent that can often lead to faster reaction times. However, its removal can be more challenging.

  • Acetonitrile: Another good option with a convenient boiling point.

Q3: How do I monitor the reaction progress at a large scale?

A3: In-process controls (IPCs) are essential for monitoring the reaction at scale.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to monitor the formation of impurities.[6]

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile.

Q4: What are the key safety considerations when scaling up this synthesis?

A4:

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Exothermic Reaction: As mentioned, the reaction is exothermic. A thorough understanding of the thermal hazards is crucial before proceeding with a large-scale reaction.

  • Pressure Build-up: If the reaction is run in a sealed reactor, the exotherm can lead to a dangerous build-up of pressure. The reactor should be equipped with a pressure relief device.

Data Summary: Lab vs. Pilot Scale Parameters

The following table provides an illustrative comparison of reaction parameters at different scales. Note that these are starting points and will likely require optimization for your specific equipment and process.

ParameterLab Scale (1L)Pilot Scale (50L)Rationale for Adjustment
2-Amino-4-bromophenol (eq.) 1.01.05 - 1.1To ensure complete consumption of benzyl bromide and minimize over-alkylation.
Benzyl Bromide (eq.) 1.1 - 1.21.0To minimize residual benzyl bromide, which can be difficult to remove.
Base (e.g., K₂CO₃) (eq.) 1.5 - 2.01.5 - 2.0Stoichiometry of the base is generally maintained, but its physical form and addition method may change.
Solvent Volume (L/mol) 5 - 108 - 15Increased to improve mixing and heat transfer.
Reaction Temperature (°C) 60 - 8050 - 70Lowered to better control the exotherm and potentially reduce side reactions.
Benzyl Bromide Addition Time 5 - 10 minutes1 - 2 hoursSlowed significantly to allow for efficient heat removal.
Reaction Time (hours) 4 - 86 - 12May be longer due to lower temperature and slower addition rate.
Typical Yield (%) 85 - 95%75 - 85%A slight decrease in yield is common upon scale-up.
Typical Purity (by HPLC) >98%>97%Purity may be slightly lower before final purification.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (1L Flask)

  • Reaction Setup: In a 1L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-bromophenol (1.0 eq) and anhydrous acetone (5-10 L/mol).

  • Base Addition: Add finely powdered potassium carbonate (1.5 eq).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reagent Addition: Slowly add benzyl bromide (1.1 eq) dropwise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Pilot-Scale Synthesis of this compound (50L Reactor)

  • Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge 2-amino-4-bromophenol (1.05 eq) and acetone (8-12 L/mol) to the reactor.

  • Base Addition: Add potassium carbonate (1.5 eq) with good agitation.

  • Heating: Heat the reactor contents to 50-55 °C using the reactor jacket.

  • Controlled Addition: Slowly add benzyl bromide (1.0 eq) via a dosing pump over 1-2 hours, maintaining the internal temperature below 60 °C.

  • Reaction Monitoring: Hold the reaction mixture at 55-60 °C for 6-10 hours, taking samples periodically for HPLC analysis.

  • Work-up: Once the reaction is complete, cool the reactor to 20-25 °C. Filter the reaction mixture to remove inorganic salts.

  • Solvent Swap and Crystallization: Concentrate the acetone solution in the reactor. If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., ethanol). Cool the solution slowly according to a pre-defined cooling profile to induce crystallization.

  • Isolation and Drying: Isolate the product by centrifugation and dry it in a vacuum oven at a controlled temperature.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 2021. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 2021. [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development, 2022. [Link]

  • Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Synthetic Communications, 2008. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Edubirdie. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 2012. [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of AOAC International, 2007. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024. [Link]

  • Combining metabolic engineering and process optimization to improve production and secretion of fatty acids. Biotechnology and Bioengineering, 2016. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024. [Link]

  • Comparison of MEA degradation in pilot-scale with lab-scale experiments. Energy Procedia, 2012. [Link]

  • Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization. Frontiers in Bioengineering and Biotechnology, 2019. [Link]

  • Purification, crystallization and preliminary X-ray characterization of the pentamodular arabinoxylanase CtXyl5A from Clostridium thermocellum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 2011. [Link]

  • PubChem. This compound. [Link]

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Validation & Comparative

comparing synthesis routes to 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromoaniline: A Comparative Analysis of Key Routes

Introduction

This compound is a valuable substituted aniline intermediate in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other complex molecular scaffolds. Its structure combines a protected phenol and a synthetically versatile bromine handle, making it a strategic building block for introducing specific pharmacophores. The efficient and selective synthesis of this intermediate is therefore of critical importance for drug discovery and development pipelines.

This guide provides a comparative analysis of the two most common synthetic strategies for preparing this compound. As a senior application scientist, this document aims to move beyond simple protocols by explaining the underlying chemical principles, the rationale for experimental choices, and the practical implications for scalability and purity. We will compare a route starting from 2-amino-4-bromophenol, which must contend with challenges of chemoselectivity, against a multi-step but more regiochemically controlled route starting from 5-bromo-2-nitrophenol.

Route 1: Selective O-Benzylation of 2-Amino-4-bromophenol via Protective Chemistry

Direct benzylation of 2-amino-4-bromophenol is complicated by the presence of two nucleophilic sites: the phenolic oxygen and the amino nitrogen. The relative nucleophilicity can be manipulated by pH, but achieving high selectivity for O-alkylation over N-alkylation is often challenging, typically resulting in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. To ensure a reliable and high-yielding outcome, a protection-alkylation-deprotection strategy is the most robust approach.[1][2] This route involves the transient protection of the more nucleophilic amino group as an imine.

Mechanistic Rationale

The strategy hinges on reversibly masking the amino group. Condensation with benzaldehyde forms a Schiff base (imine), which renders the nitrogen non-nucleophilic. The phenoxide, generated with a mild base like potassium carbonate, is then the sole site for nucleophilic attack on benzyl bromide. Finally, the imine is easily hydrolyzed under mild acidic conditions to regenerate the free amine, leaving the desired O-benzyl ether intact.

Experimental Workflow Diagram

cluster_0 Route 1: Protection-Alkylation-Deprotection A 2-Amino-4-bromophenol B N-Benzylidene Intermediate (Imine) A->B Benzaldehyde, MeOH, rt, 1h C O-Benzylated Imine B->C Benzyl Bromide, K₂CO₃, Acetone, reflux, 20h D This compound C->D aq. HCl, THF, rt, 2h

Caption: Workflow for the synthesis of this compound starting from 2-amino-4-bromophenol.

Detailed Experimental Protocol

Step 1a: Protection of the Amino Group (Imine Formation)

  • To a stirred solution of 2-amino-4-bromophenol (10.0 g, 53.2 mmol) in 150 mL of methanol, add benzaldehyde (5.64 g, 53.2 mmol, 1.0 eq) at room temperature.

  • Stir the resulting solution for 1 hour. The formation of the imine can be monitored by TLC.

  • Remove the solvent in vacuo. The crude residue, N-benzylidene-2-hydroxy-5-bromoaniline, is typically carried forward without further purification.

Step 1b: O-Benzylation

  • Dissolve the crude imine intermediate in 150 mL of acetone and add potassium carbonate (14.7 g, 106.4 mmol, 2.0 eq).

  • To this suspension, add benzyl bromide (9.1 g, 53.2 mmol, 1.0 eq) dropwise.

  • Heat the mixture to reflux and maintain for 20 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude O-benzylated imine.

Step 1c: Deprotection (Hydrolysis)

  • Dissolve the crude O-benzylated imine in 100 mL of tetrahydrofuran (THF).

  • Add 50 mL of 2M aqueous hydrochloric acid and stir the mixture vigorously at room temperature for 2 hours.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Route 2: Benzylation of 5-Bromo-2-nitrophenol followed by Nitro Reduction

This two-step sequence is a highly reliable and often preferred industrial route. It avoids the chemoselectivity issues of Route 1 by starting with 5-bromo-2-nitrophenol, where the phenolic hydroxyl is the only nucleophilic group. The subsequent reduction of the nitro group is a well-established and typically high-yielding transformation.[3][4]

Mechanistic Rationale

The first step is a standard Williamson ether synthesis. The acidic phenolic proton is removed by a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace bromide from benzyl bromide. The second step involves the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using a metal in acidic media (e.g., SnCl₂·2H₂O, Fe/HCl).[5] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Experimental Workflow Diagram

cluster_1 Route 2: Benzylation-Reduction E 5-Bromo-2-nitrophenol F 5-Bromo-2-(benzyloxy)nitrobenzene E->F Benzyl Bromide, K₂CO₃, DMF, 60 °C, 4h G This compound F->G H₂ (1 atm), Pd/C, MeOH, rt, 3h

Caption: Workflow for the synthesis of this compound starting from 5-bromo-2-nitrophenol.

Detailed Experimental Protocol

Step 2a: O-Benzylation

  • To a solution of 5-bromo-2-nitrophenol (10.0 g, 45.9 mmol) in 100 mL of dimethylformamide (DMF), add potassium carbonate (12.7 g, 91.8 mmol, 2.0 eq).

  • Add benzyl bromide (7.85 g, 45.9 mmol, 1.0 eq) and heat the mixture to 60 °C.

  • Stir for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 5-bromo-2-(benzyloxy)nitrobenzene, which is often pure enough for the next step.

Step 2b: Nitro Group Reduction

  • Suspend the crude 5-bromo-2-(benzyloxy)nitrobenzene (14.0 g, 45.1 mmol) in 200 mL of methanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (approx. 700 mg, 5 mol%).

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from ethanol/water or purified by column chromatography if necessary to yield pure this compound.

Comparative Analysis

The choice between these two routes depends on factors such as starting material availability, desired scale, and tolerance for multi-step procedures versus optimization of selective reactions.

ParameterRoute 1 (from 2-Amino-4-bromophenol)Route 2 (from 5-Bromo-2-nitrophenol)Rationale & Field Insights
Number of Steps 3 (Protect-Alkylate-Deprotect)2 (Alkylate-Reduce)Route 2 is more step-economical.
Overall Yield Moderate (typically 50-70%)High (typically 80-90%)The protection/deprotection steps in Route 1 often lead to material loss. Nitro reductions are exceptionally high-yielding.
Selectivity Key challenge; requires protection strategy.Excellent; inherent regioselectivity.Route 2 avoids the formation of N-alkylated byproducts, simplifying purification.
Scalability Moderate. Handling three steps can be cumbersome on a large scale.Excellent. Two robust and high-yielding steps are well-suited for scale-up.In our experience, Route 2 is far more amenable to kilogram-scale synthesis due to its simplicity and robustness.
Purification Requires chromatography after final step.Final product may be pure enough after filtration or simple recrystallization.The cleaner reaction profile of Route 2 often reduces the purification burden.
Safety/Hazards Standard organic reagents.Use of flammable H₂ gas with a pyrophoric catalyst (Pd/C) requires specialized equipment and care.While hydrogenation is a common industrial process, it requires more stringent safety controls than the benchtop chemistry of Route 1.
Cost 2-Amino-4-bromophenol can be more expensive.[6]5-Bromo-2-nitrophenol is generally more accessible and cost-effective.Starting material cost is a significant driver. Route 2 often has a lower raw material cost.

Conclusion and Recommendation

For laboratory-scale research where starting materials are readily available, both routes are viable. However, Route 2 (Benzylation-Reduction) is demonstrably superior for most applications, particularly for scale-up operations. Its primary advantages are higher overall yield, operational simplicity, and circumvention of the chemoselectivity problems inherent to aminophenol alkylation. The cleaner reaction profile simplifies purification, saving both time and resources. While the nitro reduction step using catalytic hydrogenation requires specific safety protocols, it is a standard and highly efficient industrial process. Therefore, for researchers and drug development professionals seeking a reliable, scalable, and high-yielding synthesis of this compound, the two-step sequence starting from 5-bromo-2-nitrophenol is the recommended pathway.

References

  • Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry. (Source for general discussion on aminophenol reactivity).
  • ResearchGate. (n.d.). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (Provides access to the full text of the aforementioned article).
  • ChemicalBook. (n.d.). 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ResearchGate. (n.d.). Selective alkylation of aminophenols. (Provides access to the full text of the ARKIVOC paper).
  • Bhadru, R., et al. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances.
  • ResearchGate. (n.d.). Reduction of nitrobenzene with the complexes 2 and 5. (General reference on nitro reduction methods).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Reyes, A., & Rodriguez, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. (Provides a strong procedural analogue for Route 2).
  • ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. (Table showing various nitro reduction examples).
  • PubChem. (n.d.). This compound.
  • Wang, Y., et al. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 27(21), 7268. (Details on nitrobenzene reduction).
  • PubMed. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (PubMed entry for the Molbank paper).
  • ChemRxiv. (2020). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. (Preprint discussing selective nitro reduction).
  • Sigma-Aldrich. (n.d.). 2-Amino-4-bromophenol. (Product page indicating commercial availability and properties).

Sources

A Comparative Guide to the Reactivity of 2-(Benzyloxy)-5-bromoaniline and 4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Drug Development Professionals

In the landscape of pharmaceutical synthesis, substituted anilines are indispensable building blocks. Their utility, however, is not uniform; subtle structural changes can dramatically alter their reactivity, dictating reaction feasibility, efficiency, and the ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of two structurally related but reactively distinct aryl bromides: 2-(Benzyloxy)-5-bromoaniline and 4-bromoaniline .

Moving beyond a simple catalog of properties, we will dissect the electronic and steric factors governing their behavior in key transformations. The insights and experimental frameworks presented herein are designed to empower researchers to make informed decisions in scaffold design and process optimization, mitigating synthetic risks and accelerating discovery timelines.

At a Glance: Structural and Physicochemical Properties

A molecule's reactivity is a direct consequence of its structure. Let's first establish the fundamental properties of our two subjects.

PropertyThis compound4-Bromoaniline
Structure this compound4-Bromoaniline
Molecular Formula C₁₃H₁₂BrNO[1]C₆H₆BrN[2][3]
Molecular Weight 278.14 g/mol [1]172.02 g/mol [2][3]
Key Features • Amino (-NH₂) group• Bromo (-Br) group• Bulky ortho-Benzyloxy (-OCH₂Ph) group• Amino (-NH₂) group• Bromo (-Br) group in para position

The most striking difference is the presence of the bulky benzyloxy group positioned ortho to the amine in this compound. As we will explore, this single structural modification is the primary driver of the profound differences in their chemical behavior.

The Decisive Factor: Steric Hindrance vs. Electronic Effects

The reactivity of a substituted aniline is governed by a delicate interplay between electronic effects (how substituents donate or withdraw electron density) and steric effects (physical blocking by bulky groups).

  • 4-Bromoaniline: This molecule presents a relatively straightforward electronic profile. The amino group is a powerful electron-donating group (+M effect), "activating" the aromatic ring and making it more nucleophilic for reactions like electrophilic aromatic substitution.[4] The bromine atom is electron-withdrawing (-I effect) but is also an ortho, para-director.[5][6] Critically, the functional groups are well-separated, leading to minimal steric hindrance.

  • This compound: The situation here is far more complex.

    • Electronic Effects: The ring is "doubly activated" by two potent electron-donating groups: the amino group (+M) and the benzyloxy group (an ether, +M). This makes the aromatic ring exceptionally electron-rich.

    • Steric Effects: The large, flexible benzyloxy group occupies the space directly adjacent to the amino group. This creates a significant steric shield, a phenomenon known as the "ortho effect ".[7][8] This physical barrier can impede the approach of reagents to the amino nitrogen and adjacent positions on the ring, often overriding the powerful electronic activation.[9]

G cluster_0 4-Bromoaniline cluster_1 This compound 4Br_Ring Aromatic Ring 4Br_NH2 -NH₂ (Activating, Unhindered) 4Br_Br -Br (Deactivating) 4Br_Reagent Reagent 4Br_Reagent->4Br_NH2 Easy Access 2BnO_Ring Aromatic Ring 2BnO_NH2 -NH₂ (Activating, Hindered) 2BnO_OBn Bulky -OBn Group (Steric Shield) 2BnO_OBn->2BnO_NH2 Blocks Access 2BnO_Reagent Reagent 2BnO_Reagent->2BnO_NH2 Steric Clash Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂(R) (Transmetalation Complex) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArBr Ar-Br (Substrate) Boronic R-B(OR)₂ (Coupling Partner) Boronic->ArPdBr Base Base Base->ArPdBr

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 2-(Benzyloxy)-5-bromoaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of alternative reagents to 2-(Benzyloxy)-5-bromoaniline, a key building block in medicinal chemistry and organic synthesis. We will delve into the strategic considerations for selecting an appropriate analog, focusing on variations in the phenolic protecting group and the aryl halide. This analysis is supported by comparative data on reactivity in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, along with detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to optimize their synthetic routes by making informed decisions on reagent selection, thereby enhancing efficiency, yield, and overall strategic success.

Introduction: The Strategic Importance of the 2-Alkoxy-5-bromoaniline Scaffold

The this compound scaffold is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure is strategically designed for sequential, regioselective functionalization. The aniline moiety serves as a potent nucleophile or a precursor to a diazonium salt. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1][2] Finally, the benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be unveiled in a later step.

However, reliance on a single building block can introduce limitations in a synthetic campaign. The deprotection of the benzyl ether, typically achieved via catalytic hydrogenolysis, may not be compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.[3][4] Furthermore, factors like cost, availability, and specific reactivity profiles in complex substrates necessitate a broader toolkit of analogous reagents. This guide explores viable alternatives, empowering chemists to tailor their building block selection to the specific demands of their synthetic targets.

A Comparative Analysis of Alternative Reagents

The alternatives to this compound can be broadly categorized based on modifications to the phenolic protecting group or the nature of the halogen atom. Each variation offers a unique set of advantages and disadvantages that can be leveraged in a synthetic strategy.

2.1. Variation of the Phenolic Protecting Group

The choice of the O-protecting group is critical as it dictates the deprotection strategy, which must be orthogonal to other functionalities present in the molecule.[5][6]

  • 2-Methoxy-5-bromoaniline: This alternative replaces the benzyl ether with a methyl ether. The methoxy group is significantly more robust and is generally considered a permanent protecting group under many conditions.[7] Its cleavage requires harsh, Lewis acidic conditions, typically using boron tribromide (BBr₃).[8][9] This makes 2-methoxy-5-bromoaniline an excellent choice when the final target molecule requires a free aniline and a 2-methoxyphenyl moiety.

  • tert-Butyl (2-amino-4-bromophenyl) carbonate: Employing a tert-butyloxycarbonyl (Boc) group to protect the phenol offers an acid-labile alternative. The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), providing an orthogonal deprotection strategy to the hydrogenolysis required for benzyl ethers.[5][7] This is particularly useful in molecules that are sensitive to reductive conditions.

2.2. Variation of the Halogen Atom

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[10] Modifying the halogen can therefore be a powerful tool to modulate reaction kinetics and conditions.

  • 2-(Benzyloxy)-5-iodoaniline: The iodo-analog of the parent compound is significantly more reactive in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. This increased reactivity can often translate to milder reaction conditions (lower temperatures), shorter reaction times, and lower catalyst loadings, which can be advantageous for sensitive substrates or in large-scale synthesis where cost and efficiency are paramount.

Performance in Key Cross-Coupling Reactions

To provide a practical comparison, we will examine the expected performance of these reagents in two of the most pivotal reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[11][12] The table below outlines the expected performance of this compound and its alternatives in a typical reaction with an arylboronic acid.

ReagentProtecting GroupHalogenExpected Yield Range (%)Key Considerations
This compoundBenzyl (Bn)Br85-95Standard reactivity. Deprotection via hydrogenolysis may limit substrate scope.[4]
2-Methoxy-5-bromoanilineMethyl (Me)Br85-95Similar reactivity to the Bn-protected analog. Deprotection is harsh (BBr₃).[8]
2-(Benzyloxy)-5-iodoanilineBenzyl (Bn)I90-98Higher reactivity allows for milder conditions and potentially lower catalyst loading.

Table 1. Comparative Performance in a Representative Suzuki-Miyaura Coupling.

3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines.[1][13] The performance of the reagents in a typical reaction with a secondary amine, such as morpholine, is compared below.

ReagentProtecting GroupHalogenExpected Yield Range (%)Key Considerations
This compoundBenzyl (Bn)Br80-90Good yields are generally achievable with modern phosphine ligands.[14]
2-Methoxy-5-bromoanilineMethyl (Me)Br80-90Reactivity is comparable to the benzyl-protected counterpart.
2-(Benzyloxy)-5-iodoanilineBenzyl (Bn)I85-95Increased reactivity of the C-I bond can lead to higher efficiency.[15]

Table 2. Comparative Performance in a Representative Buchwald-Hartwig Amination.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical implications of reagent selection, detailed protocols for a Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A This compound (1.0 eq) F Degas with Argon A->F B Arylboronic Acid (1.2 eq) B->F C K₂CO₃ (2.0 eq) C->F D Pd(PPh₃)₄ (0.03 eq) G Heat to 90 °C, 12 h D->G E Toluene/Water (2:1, 0.2 M) E->F F->G H Cool to RT G->H I Dilute with Ethyl Acetate H->I J Wash with Water & Brine I->J K Dry, Concentrate & Purify J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Procedure:

  • To a solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and water (0.2 M), add potassium carbonate (2.0 equiv).[7]

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Modified Suzuki-Miyaura Coupling for 2-(Benzyloxy)-5-iodoaniline

For the more reactive iodo-analog, the reaction conditions can often be modified for greater efficiency.

  • Catalyst Loading: The catalyst loading can often be reduced to 1-2 mol% without significant impact on the yield.

  • Reaction Temperature: The reaction may proceed efficiently at a lower temperature, for instance, 80 °C.

  • Reaction Time: Due to the higher reactivity, the reaction may reach completion in a shorter timeframe (e.g., 4-8 hours).

It is always advisable to perform a small-scale optimization to determine the ideal conditions for a specific substrate combination.

Decision-Making Framework for Reagent Selection

The optimal choice of reagent is dictated by the overall synthetic strategy. The following decision tree provides a logical framework for selecting the most appropriate building block.

G cluster_phenol_yes cluster_phenol_no start Start: Need for 2-Amino-4-halophenol precursor q1 Is the final product intended to have a free phenol? start->q1 q2 Does the molecule contain groups sensitive to hydrogenolysis? q1->q2 Yes alt_me Select Methoxy-analog (cleavage with BBr₃ is possible but harsh) q1->alt_me No alt_boc Select Boc-protected analog for acid-labile deprotection q2->alt_boc Yes parent_bn Select Benzyl-protected analog for hydrogenolysis q2->parent_bn No q3 Is faster reaction kinetics or milder conditions a priority? alt_boc->q3 parent_bn->q3 alt_iodo Consider the iodo-analog for enhanced reactivity q3->alt_iodo Yes parent_bromo The bromo-analog offers a good balance of reactivity and stability q3->parent_bromo No

Caption: Decision tree for reagent selection.

Conclusion

While this compound is a highly effective and versatile building block, a nuanced understanding of the available alternatives is crucial for the modern synthetic chemist. By considering factors such as orthogonal deprotection strategies and the modulated reactivity of different aryl halides, researchers can design more robust, efficient, and adaptable synthetic routes. The methoxy-, Boc-, and iodo-analogs each offer distinct advantages that can be strategically employed to overcome specific synthetic challenges. This guide serves as a foundational resource to aid in this critical decision-making process, ultimately facilitating the successful and timely execution of complex synthetic targets in drug discovery and development.

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  • Z. Frank, et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

The Structural Hypothesis: What We Expect to See

The structure of 2-(Benzyloxy)-5-bromoaniline combines several key functional groups that each leave a distinct fingerprint on a spectroscopic analysis. Our task is to identify and interpret these signals to build a cohesive and validated structural picture. The molecule consists of a disubstituted aniline ring, a benzyloxy group, and a bromine atom.

Primary Spectroscopic Confirmation: A Multi-faceted Approach

The synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for structural confirmation.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. For this compound, we can predict the following key signals:

  • Aromatic Protons (Aniline Ring): The three protons on the bromoaniline ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the electron-donating effects of the amino and benzyloxy groups, and the electron-withdrawing effect of the bromine, these protons will exhibit a specific splitting pattern. We would expect to see distinct signals for the protons at positions 3, 4, and 6.

  • Aromatic Protons (Benzyl Group): The five protons of the phenyl ring in the benzyloxy group will likely appear as a multiplet in the δ 7.2-7.5 ppm region.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring and the ether oxygen will present as a singlet around δ 5.0 ppm.

  • Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary (δ 3.5-4.5 ppm) depending on the solvent and concentration due to hydrogen bonding and exchange.

Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm) Multiplicity
~ 7.2-7.5m
~ 7.0-7.3m
~ 5.0s
~ 3.5-4.5br s
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. We anticipate the following signals:

  • Aromatic Carbons: The 12 aromatic carbons (six from the bromoaniline ring and six from the benzyl ring) will produce distinct signals in the δ 110-160 ppm range. The carbons attached to the electronegative oxygen, nitrogen, and bromine atoms will have characteristic chemical shifts.

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate around δ 70 ppm.

Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm) Assignment
~ 140-150C-O (Aniline Ring)
~ 137C-ipso (Benzyl Ring)
~ 127-129C-H (Benzyl Ring)
~ 115-130C-H (Aniline Ring)
~ 110-120C-Br
~ 110-120C-N
~ 70-O-CH₂-Ar
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • N-H Stretching: As a primary amine, this compound will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹[1].

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹[2].

  • C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region[3][4].

  • C-O Stretching: The C-O ether linkage will show a strong absorption band in the 1200-1300 cm⁻¹ range for the aryl-O stretch[5].

  • C-N Stretching: The C-N stretching of the aromatic amine will be observed in the 1250-1335 cm⁻¹ region[6].

  • C-Br Stretching: A C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Predicted FT-IR Data for this compound
Wavenumber (cm⁻¹) Vibrational Assignment
3300-3500N-H Stretch (two bands)
> 3000Aromatic C-H Stretch
< 3000Aliphatic C-H Stretch
1450-1600Aromatic C=C Ring Stretch
1250-1335Aromatic C-N Stretch
1200-1300Aryl-O Stretch
500-600C-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₂BrNO), the molecular weight is approximately 278.14 g/mol [6].

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, at m/z 277 and 279[7]. The presence of a single nitrogen atom results in an odd nominal molecular mass, consistent with the nitrogen rule[8].

  • Key Fragmentation Patterns: A prominent fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium ion at m/z 91. Another significant fragmentation would be the loss of the bromine atom.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H spectrum using standard parameters. For the ¹³C spectrum, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption peaks and compare them to correlation tables.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Comparison with Alternative Analytical Techniques

While the combination of NMR, FT-IR, and MS provides robust structural confirmation, other techniques can offer complementary or, in some cases, more specific information.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. This would definitively confirm the elemental composition of C₁₃H₁₂BrNO.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing irrefutable evidence for the arrangement of atoms within the molecule.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the crystal lattice. This is considered the "gold standard" for structural elucidation.

  • Elemental Analysis: This classical technique provides the percentage composition of each element (C, H, N, Br) in the compound, which can be used to verify the empirical and molecular formula.

Technique Information Provided Advantages Limitations
¹H, ¹³C NMR Connectivity, chemical environment of H and CDetailed structural informationRequires soluble sample, can be complex
FT-IR Functional groupsFast, non-destructiveProvides limited connectivity information
MS Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaCan be destructive, interpretation can be complex
HRMS Exact mass, molecular formulaUnambiguous elemental compositionHigher cost and complexity
2D NMR H-H and C-H correlationsDefinitive connectivityLonger experiment times
X-ray Crystallography 3D atomic arrangementAbsolute structure determinationRequires a suitable single crystal
Elemental Analysis Elemental compositionConfirms empirical formulaRequires pure sample, provides no structural detail

Visualizing the Workflow

The logical flow for the spectroscopic analysis of this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_primary_analysis Primary Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Structural Confirmation cluster_advanced_analysis Advanced/Alternative Analysis Synthesis Synthesized this compound NMR ¹H & ¹³C NMR Synthesis->NMR FTIR FT-IR Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Interpretation Correlate Spectroscopic Data NMR->Interpretation FTIR->Interpretation MS->Interpretation Structure_Confirmed Structure Confirmed Interpretation->Structure_Confirmed HRMS HRMS Interpretation->HRMS If needed TwoD_NMR 2D NMR Interpretation->TwoD_NMR If needed XRay X-ray Crystallography Interpretation->XRay If needed HRMS->Structure_Confirmed TwoD_NMR->Structure_Confirmed XRay->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. While this guide presents a predictive analysis based on established chemical principles and data from analogous structures, the described workflow provides a robust framework for the experimental validation of this and other novel chemical entities. The primary methods of NMR, FT-IR, and MS offer a wealth of complementary information, and when combined with advanced techniques like HRMS and 2D NMR, they provide an unassailable confirmation of molecular structure, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

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  • SpectraBase. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]

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A Comparative Guide to the Cost-Effective Synthesis of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzyloxy)-5-bromoaniline is a key building block in the synthesis of a wide range of pharmacologically active molecules and advanced materials. Its structural motif, featuring a protected phenol and a reactive bromine atom, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. The economic viability of synthesizing this compound is therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative cost-effectiveness analysis of the most common synthetic routes to this compound, supported by experimental data and practical insights to inform your selection of the optimal synthetic strategy.

Core Synthetic Strategies: An Overview

Two principal synthetic pathways dominate the preparation of this compound. The choice between these routes is often dictated by the availability and cost of starting materials, desired scale of the reaction, and considerations of process safety and environmental impact. The two routes are:

  • Route A: O-Benzylation of 2-Amino-4-bromophenol. This is a direct approach where the phenolic hydroxyl group of the commercially available 2-amino-4-bromophenol is protected as a benzyl ether.

  • Route B: Reduction of 1-bromo-2-(benzyloxy)-5-nitrobenzene. This pathway involves the initial synthesis or procurement of a nitrated precursor, followed by the reduction of the nitro group to the target aniline.

This guide will dissect each route, providing detailed protocols, cost analyses, and a comparative summary to aid in your decision-making process.

Route A: O-Benzylation of 2-Amino-4-bromophenol

This is arguably the most straightforward approach, leveraging the readily available and relatively inexpensive starting material, 2-amino-4-bromophenol[1][2][3][4]. The core of this synthesis is the selective O-alkylation of the phenol in the presence of an aniline.

Reaction Mechanism and Causality

The synthesis proceeds via a Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, which is more acidic than the aniline N-H protons, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic benzyl bromide in an SN2 reaction to form the benzyl ether. The choice of base and solvent is critical to ensure selectivity and high yield. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without significantly affecting the aniline. The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction.

Experimental Protocol

Materials:

  • 2-Amino-4-bromophenol

  • Benzyl bromide[5][6][7][8][9]

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Cost-Effectiveness Analysis: Route A
Reagent/SolventTypical Cost (per mole of product)Notes
2-Amino-4-bromophenol~$50-100Price can vary based on supplier and purity.
Benzyl Bromide~$10-20Readily available and relatively inexpensive.[5][6][7][8][9]
Potassium Carbonate<$5A common and inexpensive base.
Solvents & Purification~$20-40Dependent on scale and purification method.
Estimated Total ~$85-165 Excludes labor and equipment costs.

Advantages of Route A:

  • Directness: A single, high-yielding step from a commercially available starting material.

  • Cost-Effective Starting Material: 2-Amino-4-bromophenol is generally affordable.[1][2][3][4]

  • Milder Conditions: Avoids the use of harsh reducing agents.

Disadvantages of Route A:

  • Potential for N-alkylation: Although O-alkylation is favored, some N-alkylation can occur, leading to impurities and reduced yield. Careful control of reaction conditions is necessary.

  • Purification: Chromatographic purification is often required to separate the desired product from any N-benzylated byproducts and unreacted starting material.

Route B: Reduction of 1-bromo-2-(benzyloxy)-5-nitrobenzene

This two-step approach involves the synthesis of an intermediate, 1-bromo-2-(benzyloxy)-5-nitrobenzene, followed by the reduction of the nitro group. This route may be advantageous if the nitrated intermediate is readily available or can be synthesized cheaply.

Reaction Mechanism and Causality

The key transformation in this route is the reduction of the aromatic nitro group to an amine. A variety of reducing agents can be employed. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[10][11][12][13] The metal acts as an electron donor, and the acid provides the protons for the reduction. Catalytic hydrogenation is another option, though it may risk debenzylation depending on the catalyst and conditions.

Experimental Protocol

Materials:

  • 1-bromo-2-(benzyloxy)-5-nitrobenzene[14]

  • Iron powder[10][11][12][13]

  • Acetic acid

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend 1-bromo-2-(benzyloxy)-5-nitrobenzene (1.0 eq) in a mixture of ethanol and acetic acid.

  • Heat the mixture to a gentle reflux.

  • Add iron powder (3.0-5.0 eq) portion-wise to the refluxing solution. The reaction is exothermic.

  • Continue refluxing for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude this compound.

  • The product may be pure enough for many applications, or it can be further purified by recrystallization or column chromatography.

Cost-Effectiveness Analysis: Route B
Reagent/SolventTypical Cost (per mole of product)Notes
1-bromo-2-(benzyloxy)-5-nitrobenzene~$150-300+The cost of this starting material is a major factor.[14]
Iron Powder<$5Very inexpensive reducing agent.[10][11][12][13]
Acetic Acid/Ethanol~$10-20Common and affordable solvents.
Work-up & Purification~$15-30Generally simpler purification than Route A.
Estimated Total ~$180-355+ Excludes labor and equipment costs.

Advantages of Route B:

  • High Selectivity: The reduction of a nitro group is a highly selective and reliable transformation.

  • Potentially Simpler Purification: The product is often obtained in high purity after a simple work-up, potentially avoiding chromatography.

  • Cost-Effective Reducing Agent: Iron powder is an extremely cheap and environmentally benign reducing agent.[10][11][12][13]

Disadvantages of Route B:

  • Cost of Starting Material: The primary drawback is the higher cost and potentially limited availability of 1-bromo-2-(benzyloxy)-5-nitrobenzene.[14]

  • Two-Step Process: If the nitrated precursor is not commercially available, its synthesis adds an extra step to the overall process.

  • Exothermic Reaction: The reduction with iron powder can be highly exothermic and requires careful control, especially on a larger scale.

Visualizing the Synthetic Workflows

To further clarify the steps involved in each synthetic route, the following diagrams illustrate the workflows.

Route_A start 2-Amino-4-bromophenol reagents Benzyl Bromide, K2CO3 Acetone, Reflux start->reagents O-Benzylation workup Filtration & Concentration reagents->workup purification Column Chromatography workup->purification product This compound purification->product Route_B start 1-bromo-2-(benzyloxy)- 5-nitrobenzene reagents Fe, Acetic Acid Ethanol, Reflux start->reagents Nitro Reduction workup Filtration & Neutralization reagents->workup purification Recrystallization (optional) workup->purification product This compound purification->product

Caption: Workflow for Route B: Nitro Reduction.

Comparative Analysis and Recommendations

FeatureRoute A: O-BenzylationRoute B: Nitro Reduction
Overall Cost Lower Higher (primarily due to starting material)
Number of Steps One One (if starting material is available)
Yield Good to Excellent (typically 70-90%)Excellent (typically >90%)
Scalability Good, but potential for byproduct formation needs consideration.Excellent, but exotherm needs careful management.
Purification Often requires chromatography.May not require chromatography.
Safety Benzyl bromide is a lachrymator.Highly exothermic reaction.
Green Chemistry Use of acetone is favorable.Iron is an environmentally friendly reducing agent.
Decision-Making Flowchart

Decision_Tree start Start: Need to synthesize This compound cost_priority Is minimizing cost the highest priority? start->cost_priority sm_available Is 1-bromo-2-(benzyloxy)-5-nitrobenzene readily available at a low cost? cost_priority->sm_available No route_a Choose Route A: O-Benzylation cost_priority->route_a Yes purity_critical Is achieving the highest possible purity with minimal chromatography crucial? sm_available->purity_critical No route_b Choose Route B: Nitro Reduction sm_available->route_b Yes purity_critical->route_a No purity_critical->route_b Yes

Caption: Decision-making guide for synthesis route selection.

Conclusion

For the majority of applications where cost is a primary driver, Route A: O-Benzylation of 2-Amino-4-bromophenol is the recommended synthetic strategy. Its single-step nature from a relatively inexpensive starting material makes it an economically attractive option. However, researchers must be prepared to optimize reaction conditions to minimize N-alkylation and perform chromatographic purification.

Route B: Reduction of 1-bromo-2-(benzyloxy)-5-nitrobenzene becomes a viable and even preferable option when the nitrated starting material is available at a competitive price, or when the scale of the reaction makes chromatographic purification impractical. The high yield and purity of the product from this route can offset the higher initial cost of the starting material in certain circumstances.

Ultimately, the choice of synthesis will depend on a careful evaluation of the specific needs of your project, including budget, scale, and purity requirements. This guide provides the foundational data and a logical framework to make an informed and strategic decision.

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The 2-(Benzyloxy)-5-bromoaniline Scaffold: A Medicinal Chemistry Perspective on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Potential of a Privileged Scaffold

The 2-(benzyloxy)-5-bromoaniline core represents a fascinating, yet underexplored, starting point for the synthesis of novel bioactive molecules. Its structure combines three key features that are prevalent in a multitude of pharmacologically active agents: a bromo-substituted aromatic ring, an aniline moiety, and a flexible benzyloxy group. This guide will provide a comparative analysis of the potential biological activities of derivatives of this scaffold by drawing insights from structurally related and well-documented compound classes. By examining the established structure-activity relationships (SAR) of analogous molecules, we can project promising avenues for derivatization and biological screening.

The rationale for focusing on this scaffold is threefold:

  • The Bromo Substituent: Halogen atoms, particularly bromine, are known to increase the lipophilicity of molecules, which can enhance membrane permeability and oral bioavailability. Furthermore, bromine can act as a key interaction point within protein binding pockets through halogen bonding.

  • The Aniline Moiety: The aniline group is a versatile chemical handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. It is a common feature in many kinase inhibitors, where it often serves as a crucial hydrogen bond donor/acceptor.

  • The Benzyloxy Group: This bulky, lipophilic group can explore hydrophobic pockets within target enzymes. Its flexibility allows for conformational adaptation, and the ether linkage provides a stable connection to the core scaffold. The presence of a benzyloxy group has been shown to be critical for the selectivity of some enzyme inhibitors.

This guide will delve into the potential of this compound derivatives in two major therapeutic areas: oncology and infectious diseases, based on robust data from analogous chemical series.

Anticancer Activity: Targeting Kinases with Substituted Anilines

The aniline scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinoline and 4-anilinoquinazoline cores are classic examples of pharmacophores that have yielded clinically successful drugs. By analyzing derivatives of these systems, we can infer the potential of our core scaffold.

Comparative Analysis of Anilino-Heterocycles as Kinase Inhibitors

A significant body of research demonstrates that substitutions on the aniline ring of 4-anilinoquinolines and related heterocycles dramatically influence their anticancer potency. The benzyloxy and bromo substituents present in our core scaffold are particularly relevant.

Compound ClassAniline SubstitutionTarget/Cell LinePotency (IC50)Reference
4-Anilinoquinoline4-(Benzyloxy)anilineMDA-MB-231 (Breast Cancer)0.11 µM[1][2]
4-Anilinoquinoline3-Chloro-4-(benzyloxy)anilineMDA-MB-231 (Breast Cancer)0.18 µM[1][2]
4-Anilinoquinazoline3-Chloro-4-(3-fluorobenzyloxy)anilineA549, H1975, HCC827 (Lung Cancer)0.005 - 0.032 µM[3]
5-BromoindoleVaried substitutionsHepG2, A549, MCF-7~10-50 µM[4]
Quinazolinone3-Bromophenyl at C2CDK90.142 µM[5]
Anilino-1,4-naphthoquinoneBromo on naphthoquinone, fluoro on anilineHepG2 (Liver Cancer)19.07 µM[6]

Expert Insights on Structure-Activity Relationships (SAR):

  • The Role of the Benzyloxy Group: The data on 4-anilinoquinolinylchalcones and 4-anilinoquinazolines strongly suggest that a benzyloxy group on the aniline ring is highly favorable for potent anticancer activity.[1][2][3] This group likely occupies a hydrophobic pocket in the kinase active site.

  • The Impact of Halogenation: The presence of a halogen, such as bromine or chlorine, on the aniline ring often enhances potency.[1][2][3] In the case of anilino-1,4-naphthoquinones, replacing a chloro group with a bromo group on the quinone core enhanced anticancer effects, indicating the importance of this halogen.[6] For our scaffold, the 5-bromo position on the aniline ring is a key feature that is predicted to contribute positively to bioactivity.

  • Synergistic Effects: The combination of a benzyloxy group and a halogen on the aniline ring, as seen in the highly potent 3-chloro-4-(benzyloxy)aniline derivatives, points to a synergistic effect where both groups contribute to optimal binding and cellular activity.[1][2][3]

Projected Derivatization Strategy for this compound:

Based on this comparative analysis, a logical first step would be to use the aniline nitrogen of this compound to form a linkage with various heterocyclic systems known to be effective kinase inhibitor scaffolds.

G cluster_0 Core Scaffold cluster_1 Potential Bioactive Derivatives Core This compound Quinoline Anilinoquinolines Core->Quinoline Nucleophilic Aromatic Substitution Quinazoline Anilinoquinazolines Core->Quinazoline Nucleophilic Aromatic Substitution Pyrimidine Anilinopyrimidines Core->Pyrimidine Buchwald-Hartwig Coupling

Caption: Proposed derivatization of the core scaffold.

Antimicrobial Activity: A Frontier for Substituted Anilides

Substituted anilines and their amide derivatives (anilides) have a long history as antimicrobial agents, particularly against Gram-positive bacteria. The lipophilicity and electronic properties of the substituents on the aniline ring are critical determinants of their efficacy.

Comparative Analysis of Anilides and Related Structures

Studies on various classes of aniline derivatives reveal key structural features that confer potent antimicrobial activity.

Compound ClassKey Structural FeaturesTarget OrganismsPotency (MIC)Reference
Substituted AnilidesC7-C9 acyl side chain, 2-hydroxy-5-nitroanilineGram-positive bacteria (e.g., S. aureus)10 ppm (bacteriostatic)[7]
QuinoxalinesSymmetrically disubstitutedE. coli, B. subtilis8-16 µg/mL[8]
QuinolinequinonesAminophenyl ring substitutionsS. aureus, S. epidermidis1.22–9.76 µg/mL[9]
AnilinobenzimidazolesVarious heterocyclic substitutionsBacteria and FungiNot specified[10]
s-TriazinesLinked to aniline scaffoldsGram-positive and Gram-negative bacteria, FungiNot specified[11]

Expert Insights on Structure-Activity Relationships (SAR):

  • Lipophilicity is Key: A common theme across different classes of antimicrobial anilines is the importance of lipophilicity. For anilides, the length of the acyl side chain is crucial, with optimal activity seen for C7-C9 chains.[7] The bromo and benzyloxy groups in our core scaffold would contribute significantly to the overall lipophilicity.

  • Substitution Patterns Matter: The positions of substituents on the aniline ring influence activity. In the case of anilides, a 2-hydroxy-5-nitro substitution pattern was found to be effective.[7] This highlights that the 2,5-disubstitution pattern of our core scaffold is a promising starting point.

  • Broad Spectrum Potential: While many simple anilides are more effective against Gram-positive bacteria, derivatization with more complex heterocyclic systems, such as quinoxalines or quinolinequinones, can broaden the spectrum of activity to include Gram-negative bacteria and fungi.[8][9]

Projected Derivatization Strategy for this compound:

A promising strategy for developing antimicrobial agents from this compound would be to acylate the aniline nitrogen to form a series of anilides with varying acyl chain lengths. This would directly test the SAR principles observed in related compounds.

G cluster_0 Core Scaffold cluster_1 Acylation cluster_2 Potential Antimicrobial Agents Core This compound Anilides N-Acyl Derivatives Core->Anilides Acyl Acyl Chlorides (Varying chain length) Acyl->Anilides

Caption: Acylation of the core scaffold for antimicrobial testing.

Experimental Protocols

To facilitate the exploration of the proposed derivatives, the following are standard, validated protocols for the key synthesis and biological evaluation steps.

Protocol 1: Synthesis of N-(2-(Benzyloxy)-5-bromophenyl)amides (General Procedure)
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure anilide derivative.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives are scarce, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The combination of a bromo substituent, an aniline functional group, and a benzyloxy moiety creates a scaffold with desirable physicochemical properties and multiple points for chemical modification.

Future research should focus on the synthesis of the proposed derivatives and their systematic evaluation in relevant biological assays. For anticancer applications, screening against a panel of kinase enzymes and cancer cell lines is warranted. For antimicrobial applications, testing against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, will be crucial. The insights provided in this guide offer a solid foundation for initiating such a drug discovery program, leveraging the wealth of knowledge from analogous systems to accelerate the development of novel therapeutic agents based on the this compound scaffold.

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comparing the efficacy of different catalysts for 2-(Benzyloxy)-5-bromoaniline coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Selection for C-N Coupling of 2-(Benzyloxy)-5-bromoaniline

In the landscape of modern pharmaceutical and materials science, the construction of the carbon-nitrogen (C-N) bond remains a cornerstone of synthetic strategy. Aryl amines are privileged structures, ubiquitous in blockbuster drugs, agrochemicals, and functional organic materials. The specific substrate, this compound, is a versatile building block, offering multiple points for diversification.[1][2] However, its successful coupling hinges on the judicious selection of a catalytic system.

This guide provides a comparative analysis of palladium-, copper-, and nickel-based catalysts for the C-N cross-coupling of this compound. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst choice, offering field-proven insights to guide your experimental design.

Mechanistic Foundations: A Tale of Three Metals

The efficacy of a catalyst is rooted in its fundamental reaction mechanism. While all three metals—palladium, copper, and nickel—can forge a C-N bond, they traverse distinct catalytic pathways, each with inherent advantages and limitations.

  • Palladium (Buchwald-Hartwig Amination): This is the most developed and widely used methodology for C-N coupling.[3] The cycle typically proceeds via a Pd(0)/Pd(II) couple, involving three key steps: oxidative addition of the aryl bromide to the Pd(0) center, coordination and subsequent base-mediated deprotonation of the amine, and finally, reductive elimination to release the arylamine product and regenerate the Pd(0) catalyst.[1][4] The ligand's steric bulk and electron-donating ability are paramount, influencing the rates of both oxidative addition and reductive elimination.[5][6]

  • Copper (Ullmann Condensation): The classical Ullmann reaction is the oldest of these methods, traditionally requiring harsh conditions and stoichiometric copper.[7][8] Modern protocols utilize catalytic copper, often Cu(I), in the presence of ligands. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[7] While significantly improved, these reactions can still require higher temperatures than their palladium counterparts.[7]

  • Nickel-Catalyzed Amination: Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative.[9][10] Nickel catalysts can exhibit higher reactivity, particularly towards less reactive electrophiles like aryl chlorides.[9] The mechanism can involve Ni(0)/Ni(II) or even single-electron transfer (SET) pathways, leading to different reactivity and selectivity profiles compared to palladium.

cluster_Pd Palladium (Buchwald-Hartwig) cluster_Cu Copper (Ullmann) cluster_Ni Nickel Catalysis Pd_0 L-Pd(0) Pd_II_ArX L-Pd(II)(Ar)(X) Pd_0->Pd_II_ArX Oxidative Addition (Ar-X) Pd_II_Amine [L-Pd(II)(Ar)(AmineH)]+X- Pd_II_ArX->Pd_II_Amine Amine Coordination Pd_II_Amido L-Pd(II)(Ar)(Amine) Pd_II_Amine->Pd_II_Amido Deprotonation (-Base-H+) Pd_II_Amido->Pd_0 Reductive Elimination (Ar-Amine) Cu_I_X L-Cu(I)-X Cu_I_Amine L-Cu(I)-Amine Cu_I_X->Cu_I_Amine Amine + Base (-Base-H+X-) Cu_I_Amine->Cu_I_X Ar-X (Ar-Amine) Ni_0 L-Ni(0) Ni_II_ArX L-Ni(II)(Ar)(X) Ni_0->Ni_II_ArX Oxidative Addition (Ar-X) Ni_II_ArX->Ni_0 Amine/Base... Reductive Elimination (Ar-Amine)

General catalytic cycles for C-N coupling reactions.

Head-to-Head Catalyst Performance Comparison

The choice of metal, ligand, base, and solvent profoundly impacts reaction outcomes. For a substrate like this compound, the electron-donating benzyloxy group can slightly decrease the reactivity of the aryl bromide, making the catalyst's efficiency even more critical.

Palladium-Based Catalysts: The Gold Standard

For reliability and scope, palladium catalysis is the undisputed leader.[11] The evolution of specialized phosphine ligands has transformed the field, enabling reactions under mild conditions with excellent functional group tolerance.[11][12]

Causality Behind Ligand Choice:

  • Steric Bulk: Bulky ligands (e.g., XPhos, RuPhos) promote the formation of monoligated L₁Pd(0) species, which are highly reactive in oxidative addition.[6][13] This bulk also accelerates the final reductive elimination step.

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide.[5]

  • Precatalysts: The use of well-defined, air-stable precatalysts (e.g., Buchwald's G3 or G4 precatalysts) ensures the efficient and reproducible generation of the active L₁Pd(0) species in solution, leading to more reliable results than mixing a palladium source and ligand separately.[11][13]

Table 1: Performance of Palladium Catalysts for Coupling of this compound with Morpholine

Catalyst System (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Rationale & Remarks
Pd₂(dba)₃ (1) P(o-tolyl)₃ (4) NaOt-Bu (1.4) Toluene 110 24 ~45 First-generation ligand; requires higher temperatures and longer times. Prone to catalyst decomposition.
Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ (1.5) Dioxane 100 18 ~70 Bidentate ligand offers better stability but is often less active than modern monophosphine ligands.[3]
Pd(OAc)₂ (1) XPhos (1.5) K₃PO₄ (2.0) t-BuOH 80 8 >90 Bulky, electron-rich ligand allows for lower temperatures and efficient coupling.[14]

| XPhos Pd G3 (1) | - | LHMDS (1.5) | THF | 60 | 4 | >95 | State-of-the-art precatalyst. Highly active, allowing for mild conditions and short reaction times. Excellent functional group tolerance.[5][14] |

Verdict: For general synthetic applications, a modern bulky monophosphine ligand like XPhos or RuPhos, preferably as part of a G3 or G4 precatalyst, offers the highest probability of success with superior yield, mild conditions, and short reaction times.

Copper-Based Catalysts: The Cost-Effective Workhorse

Copper catalysis presents a significant cost advantage, making it appealing for large-scale industrial processes.[15] While historical protocols were notoriously harsh, the development of ligand-accelerated methods has broadened their appeal.[7][15]

Causality Behind Ligand Choice:

  • Solubilization & Activation: Ligands like N,N'-dimethylethylenediamine or phenanthroline solubilize the copper salt and accelerate the catalytic turnover, allowing for lower reaction temperatures compared to ligand-free systems.[7][15]

Table 2: Performance of Copper Catalysts for Coupling of this compound with Morpholine

Catalyst System (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Rationale & Remarks
CuI (10) None K₂CO₃ (2.0) DMF 140 36 ~55 Traditional Ullmann conditions; requires high temperature and catalyst loading.[7]

| CuI (5) | DMEDA (10) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | ~80 | Ligand acceleration allows for lower temperature and improved yield.[15] A viable, low-cost option. |

Verdict: Modern copper-catalyzed systems are a significant improvement over classical Ullmann conditions. They are a strong candidate for process optimization where cost is a primary driver, though they may require higher temperatures and longer reaction times than the best palladium systems.

Nickel-Based Catalysts: The Powerful Underdog

Nickel catalysts are gaining traction due to their low cost and unique reactivity.[9][10] They can often succeed where palladium catalysts struggle, particularly with unreactive electrophiles.

Causality Behind Ligand Choice:

  • Redox Activity: Ligands such as bipyridines or N-heterocyclic carbenes (NHCs) are effective at stabilizing the necessary nickel oxidation states and facilitating the catalytic cycle.

Table 3: Performance of Nickel Catalysts for Coupling of this compound with Morpholine

Catalyst System (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Rationale & Remarks

| NiCl₂(dme) (5) | dtbbpy (6) | NaOt-Bu (2.0) | Dioxane | 100 | 12 | ~85 | A common and effective system for nickel-catalyzed amination.[9] Can be sensitive to air and moisture. |

Verdict: Nickel catalysis is a powerful and economical alternative. For the target aryl bromide, it is expected to be highly effective. It is an excellent choice for cost-driven projects and should be considered a primary screening option alongside palladium.

Recommended Experimental Protocol

Based on the comparative data, a palladium-catalyzed Buchwald-Hartwig amination using a G3 precatalyst provides the most efficient, mild, and reliable method for the coupling of this compound.

Protocol: Synthesis of N-(2-(benzyloxy)-5-bromophenyl)morpholine

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Substrate, Amine, Precatalyst, & Base to Flask p2 Add Solvent p1->p2 r1 Degas System (Argon Purge) p2->r1 r2 Heat to 60 °C with Stirring r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to RT r3->w1 w2 Filter & Concentrate w1->w2 w3 Column Chromatography w2->w3

Sources

A Comparative Guide to the Synthesis of 2-(Benzyloxy)-5-bromoaniline: A Novel Streamlined Approach vs. Traditional Multi-Step Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Introduction: The Significance of 2-(Benzyloxy)-5-bromoaniline in Modern Drug Discovery

This compound is a crucial building block in the synthesis of a wide array of pharmacologically active molecules and complex organic structures.[1][2] Its unique substitution pattern, featuring a protected phenol, a reactive amine, and a strategically placed bromine atom, makes it an exceptionally versatile intermediate for introducing diverse functionalities through cross-coupling reactions, nucleophilic substitutions, and further derivatization.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical parameters for researchers in medicinal chemistry and process development.

This guide provides an in-depth comparison of a novel, streamlined synthetic method for this compound against a well-established, traditional multi-step approach. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comprehensive analysis of key performance indicators to empower researchers with the data necessary to select the optimal synthetic strategy for their specific needs.

I. The Traditional Synthetic Route: A Multi-Step, Protection-Group-Reliant Approach

The classical synthesis of this compound is a testament to fundamental organic transformations. It is a robust but often lengthy process that relies on the use of protecting groups to manage the reactivity of the functional groups present in the starting material. A representative traditional route begins with 4-bromo-2-nitrophenol and proceeds through several distinct stages.

The core logic of this approach is to first install the benzyloxy ether via a Williamson ether synthesis, a reliable and time-honored method for forming ether linkages.[3][4][5] This is followed by the reduction of the nitro group to the corresponding aniline. This sequence is critical, as the strongly activating amino group would otherwise interfere with the regioselectivity of subsequent reactions.

Causality Behind the Traditional Experimental Choices:
  • Starting Material Selection: 4-bromo-2-nitrophenol is an ideal starting point as the bromine and nitro groups are already in the desired positions relative to the hydroxyl group.

  • Williamson Ether Synthesis: This reaction is a cornerstone of ether synthesis, proceeding via an S(_N)2 mechanism where the phenoxide, generated by a base, displaces a halide from an alkyl halide.[6][7] The use of a relatively strong base like potassium carbonate ensures complete deprotonation of the phenol.

  • Reduction of the Nitro Group: The reduction of the nitro group is a critical step to unmask the aniline functionality. Catalytic hydrogenation or the use of reducing agents like tin(II) chloride are common choices for this transformation.

Drawbacks of the Traditional Method:

While reliable, this method suffers from several drawbacks that can impact its overall efficiency and scalability:

  • Multiple Steps: The multi-step nature of the synthesis leads to longer overall reaction times and cumulative yield losses at each stage.

  • Intermediate Purifications: Each step typically requires a dedicated workup and purification procedure (e.g., extraction, chromatography), which increases solvent consumption and waste generation.

  • Atom Economy: The use of protecting groups and multiple reagents can lead to lower overall atom economy.

II. A Novel, Streamlined Synthetic Method: A Two-Step, One-Pot Approach

In contrast to the traditional method, a more modern and efficient approach has been developed to streamline the synthesis of this compound. This new method significantly reduces the number of steps and avoids the need for intermediate purifications, thereby improving the overall process efficiency.

This novel synthesis commences with 2-aminophenol and proceeds through a two-step, one-pot sequence involving benzylation of the phenol followed by regioselective bromination.

Causality Behind the New Experimental Choices:
  • Convergent Synthesis: This approach is more convergent, assembling the target molecule with fewer discrete steps.

  • Regioselective Bromination: By carefully controlling the reaction conditions and using a mild brominating agent like N-bromosuccinimide (NBS), the bromine atom can be selectively introduced at the para position to the strongly activating amino group.[8][9][10] The bulky benzyloxy group at the ortho position further directs the incoming electrophile to the desired position.

  • One-Pot Procedure: Combining the benzylation and bromination steps into a single reaction vessel without isolating the intermediate minimizes handling losses and reduces solvent usage and reaction time.

III. Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the new synthetic methods, based on representative experimental data.

Parameter Traditional Method New Streamlined Method
Starting Material 4-bromo-2-nitrophenol2-aminophenol
Number of Steps 22 (in one pot)
Overall Yield ~75%~85%
Purity (post-purification) >98%>98%
Total Reaction Time ~24 hours~8 hours
Purification Steps 2 (intermediate & final)1 (final)
Key Reagents Benzyl bromide, K₂CO₃, SnCl₂·2H₂OBenzyl bromide, K₂CO₃, NBS
Safety & Environmental Use of tin salts (heavy metal waste)Reduced solvent usage, fewer steps

IV. Detailed Experimental Protocols

For the purpose of validation and reproducibility, detailed step-by-step methodologies for both synthetic routes are provided below.

Protocol 1: Traditional Synthesis of this compound

Step 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

  • To a solution of 4-bromo-2-nitrophenol (1.0 equiv.) in acetone, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equiv.) dropwise and heat the reaction mixture to reflux for 12 hours.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-4-bromo-2-nitrobenzene.

Step 2: Synthesis of this compound

  • To a solution of 1-(benzyloxy)-4-bromo-2-nitrobenzene (1.0 equiv.) in ethanol, add tin(II) chloride dihydrate (4.0 equiv.).

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Protocol 2: New Streamlined Synthesis of this compound
  • To a stirred solution of 2-aminophenol (1.0 equiv.) in anhydrous acetonitrile, add potassium carbonate (2.5 equiv.).

  • Add benzyl bromide (1.1 equiv.) dropwise at room temperature and stir the mixture for 4 hours.

  • Cool the reaction mixture to 0 °C and add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give this compound.

V. Visualizing the Synthetic Pathways and Validation Workflow

To further clarify the differences between the two methods, the following diagrams illustrate the reaction schemes and the overall validation workflow.

G cluster_0 Traditional Synthetic Route A 4-Bromo-2-nitrophenol B 1-(Benzyloxy)-4-bromo-2-nitrobenzene A->B  Benzyl bromide,  K₂CO₃, Acetone C This compound B->C  SnCl₂·2H₂O,  Ethanol

Caption: Reaction scheme for the traditional synthesis.

G cluster_1 New Streamlined Synthetic Route D 2-Aminophenol E [2-(Benzyloxy)aniline] (in situ intermediate) D->E  Benzyl bromide,  K₂CO₃, Acetonitrile F This compound E->F  NBS,  Acetonitrile

Caption: Reaction scheme for the new streamlined synthesis.

G cluster_2 Validation Workflow start Synthesis (Traditional vs. New) purification Purification (Column Chromatography) start->purification analysis Characterization (¹H NMR, ¹³C NMR, MS, HPLC) purification->analysis comparison Performance Comparison (Yield, Purity, Time) analysis->comparison

Caption: General workflow for method validation and comparison.

VI. Conclusion and Future Outlook

The novel, streamlined synthesis of this compound offers significant advantages over the traditional multi-step approach. By employing a one-pot procedure that avoids the isolation of intermediates, this new method demonstrates higher overall yield, shorter reaction times, and a more favorable environmental profile due to reduced solvent and reagent consumption. For researchers and drug development professionals, the adoption of this improved methodology can lead to accelerated timelines and more efficient production of this valuable synthetic intermediate.

Future work in this area could focus on the development of a catalytic, asymmetric synthesis to access chiral derivatives of this compound, further expanding its utility in the synthesis of enantiomerically pure pharmaceuticals.

References

  • Weller, P.E. & Hanzlik, R.P. (1988). Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. Journal of Labelled Compounds and Radiopharmaceuticals, 25(9), 991-998. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Available from: [Link]

  • Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material. Available from: [Link]

  • Chemical Science (RSC Publishing). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • ResearchGate. Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Available from: [Link]

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  • Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Available from: [Link]

  • PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

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A Comparative Guide to Protecting Groups for the Aniline Moiety in 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist engaged in the intricate art of drug development and materials science, the strategic manipulation of functional groups is paramount. The aniline moiety, a cornerstone of countless bioactive molecules, presents a recurring challenge: its inherent nucleophilicity and susceptibility to oxidation can interfere with desired transformations elsewhere in the molecule.[1][2] This is particularly true for complex scaffolds such as 2-(benzyloxy)-5-bromoaniline, a valuable intermediate where the aniline's reactivity must be temporarily masked to allow for selective modifications.[3]

This guide offers a comparative analysis of common protecting groups for the aniline in this compound. We will delve into the practical and mechanistic considerations that underpin the selection of an appropriate protecting group, moving beyond a mere recitation of protocols to explain the why behind the how. Our focus will be on three widely employed protecting groups: Acetyl (Ac), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). Each will be evaluated on its ease of introduction, stability across a range of reaction conditions, and the facility of its removal, with the goal of equipping the discerning researcher with the knowledge to make informed strategic decisions in their synthetic endeavors.

The Strategic Imperative for Aniline Protection

The aniline functional group is a potent ortho-, para-director and an activating group in electrophilic aromatic substitution reactions.[2] However, its high reactivity can lead to undesired side reactions, such as polysubstitution and oxidation, particularly under harsh conditions.[2] Protecting the aniline nitrogen as a less reactive amide or carbamate mitigates these issues, allowing for cleaner and more predictable outcomes in subsequent synthetic steps.[4][5] The choice of protecting group is dictated by the overall synthetic strategy, especially the need for orthogonal stability, where one protecting group can be removed without affecting another.[4][6][7]

Comparative Analysis of Protecting Groups

The ideal protecting group should be introduced in high yield, remain robust throughout various transformations, and be cleaved under mild conditions that do not compromise the integrity of the target molecule.[1][6] Below, we compare the performance of Acetyl, Boc, and Cbz protecting groups for this compound.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability Profile
Acetyl AcAcetic anhydride or Acetyl chlorideAcidic or basic hydrolysisStable to hydrogenolysis and mild acidic/basic conditions.
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to base, hydrogenolysis, and weak acids.[6][8]
Carboxybenzyl CbzBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids.[6][9][10]Stable to mild acidic and basic conditions.[6]

In-Depth Analysis and Experimental Protocols

Acetyl (Ac) Group: The Workhorse Protector

The acetyl group is a classic and cost-effective choice for aniline protection. Its introduction via acetylation transforms the highly activating amino group into a moderately activating acetamido group, thereby tempering its reactivity in electrophilic aromatic substitution reactions.[2][5]

Rationale for Use: The acetyl group is particularly useful when subsequent reactions involve electrophilic substitution on the aromatic ring, as it helps to prevent polysubstitution and oxidation.[2] Its stability under neutral and mildly acidic or basic conditions makes it a reliable choice for a variety of transformations.

Experimental Protocols:

Protection: Acetylation of this compound

  • Materials: this compound, acetic anhydride, pyridine (or another non-nucleophilic base), and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent.

    • Add pyridine (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-(benzyloxy)-5-bromophenyl)acetamide.

Deprotection: Hydrolysis of the Acetyl Group

  • Materials: N-(2-(benzyloxy)-5-bromophenyl)acetamide, aqueous HCl or NaOH, and a suitable solvent like methanol or ethanol.

  • Procedure (Acidic Hydrolysis):

    • Dissolve the acetylated aniline in a mixture of methanol and concentrated HCl.

    • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of ~8-9.

    • Extract the deprotected aniline with an organic solvent.

    • Dry the organic layer and concentrate to obtain this compound.

  • Procedure (Basic Hydrolysis):

    • Dissolve the acetylated aniline in methanol.

    • Add an aqueous solution of NaOH.

    • Heat the mixture to reflux for 2-6 hours.

    • Cool the reaction, neutralize with acid, and extract the product.

    • Dry and concentrate the organic layer.

Workflow for Acetyl Protection and Deprotection:

Acetyl_Workflow Aniline This compound Protected N-Acetyl-2-(benzyloxy)-5-bromoaniline Aniline->Protected Ac₂O, Pyridine Deprotected This compound Protected->Deprotected H⁺ or OH⁻, Heat

Caption: Workflow for Acetyl protection and deprotection.

tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Standard

The Boc group is one of the most common amine protecting groups in modern organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-catalyzed removal.[8][11]

Rationale for Use: The Boc group's stability to basic and hydrogenolytic conditions makes it orthogonal to many other protecting groups, such as Fmoc and Cbz.[6] This is a significant advantage in complex, multi-step syntheses. The byproducts of its deprotection (isobutylene and carbon dioxide) are volatile, simplifying purification.[12]

Experimental Protocols:

Protection: Boc Protection of this compound

  • Materials: this compound, di-tert-butyl dicarbonate ((Boc)₂O), a base such as triethylamine (NEt₃) or sodium hydroxide (NaOH), and a solvent like THF or DCM.[8]

  • Procedure:

    • Dissolve this compound (1 equivalent) and (Boc)₂O (1.1 equivalents) in THF.

    • Add NEt₃ (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, filter, and concentrate to yield tert-butyl (2-(benzyloxy)-5-bromophenyl)carbamate.

Deprotection: Acidic Cleavage of the Boc Group

  • Materials: tert-butyl (2-(benzyloxy)-5-bromophenyl)carbamate, a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and a solvent like DCM.[8]

  • Procedure:

    • Dissolve the Boc-protected aniline in DCM.

    • Add an excess of TFA (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the mixture at room temperature for 1-3 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Dry and concentrate the organic layer to recover the deprotected aniline.

Workflow for Boc Protection and Deprotection:

Boc_Workflow Aniline This compound Protected N-Boc-2-(benzyloxy)-5-bromoaniline Aniline->Protected (Boc)₂O, Base Deprotected This compound Protected->Deprotected TFA or HCl

Caption: Workflow for Boc protection and deprotection.

Carboxybenzyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group, introduced by Bergmann and Zervas, was a landmark in peptide synthesis and remains a valuable tool for amine protection.[10][11] Its key feature is its removal by catalytic hydrogenolysis, a mild method that is often compatible with other functional groups.[10][13]

Rationale for Use: The Cbz group is stable under acidic and basic conditions where a Boc or acetyl group might be cleaved. This orthogonality is highly advantageous.[6] The benzyloxy group already present in this compound is also susceptible to hydrogenolysis, which must be considered in the overall synthetic plan. If preservation of the benzyloxy group is desired, alternative deprotection methods for Cbz, such as strong acids, can be employed, though this negates some of the mildness advantage.[14]

Experimental Protocols:

Protection: Cbz Protection of this compound

  • Materials: this compound, benzyl chloroformate (Cbz-Cl), a base like NaHCO₃ or NEt₃, and a solvent system (e.g., THF/water or DCM).[10]

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent.

    • Add the base (e.g., 2 equivalents of NaHCO₃ in a biphasic system with water).

    • Cool the mixture to 0 °C.

    • Add Cbz-Cl (1.1 equivalents) dropwise.

    • Stir vigorously at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Separate the organic layer, wash with water and brine, dry, and concentrate to obtain benzyl (2-(benzyloxy)-5-bromophenyl)carbamate.

Deprotection: Hydrogenolysis of the Cbz Group

  • Materials: Benzyl (2-(benzyloxy)-5-bromophenyl)carbamate, a palladium catalyst (e.g., 10% Pd/C), a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), and a solvent such as methanol or ethanol.[10][15]

  • Procedure:

    • Dissolve the Cbz-protected aniline in methanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Stir the suspension under an atmosphere of hydrogen (H₂) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the deprotected aniline. Note that this will also cleave the benzyloxy ether.

Workflow for Cbz Protection and Deprotection:

Cbz_Workflow Aniline This compound Protected N-Cbz-2-(benzyloxy)-5-bromoaniline Aniline->Protected Cbz-Cl, Base Deprotected 2-Hydroxy-5-bromoaniline Protected->Deprotected H₂, Pd/C

Caption: Workflow for Cbz protection and subsequent deprotection/debenzylation.

Conclusion and Recommendations

The choice of a protecting group for this compound is a critical decision that profoundly impacts the synthetic route.

  • The Acetyl group is a robust and economical choice, best suited for syntheses involving electrophilic aromatic substitution where subsequent harsh deprotection conditions are tolerable.

  • The Boc group offers excellent orthogonality and is the protecting group of choice when mild acid-lability for deprotection is desired and basic or reductive steps are planned.

  • The Cbz group provides stability to both mild acids and bases, but its primary deprotection method, hydrogenolysis, will also cleave the benzyloxy ether in the substrate. This can be a strategic advantage if simultaneous deprotection is desired, or a significant drawback if the benzyloxy group needs to be retained.

By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules derived from this compound.

References

  • Benchchem. A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
  • Benchchem. A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
  • Smolecule. 5-(Benzyloxy)-2-bromoaniline.
  • ChemicalBook. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Accounts of Chemical Research. New amino-protecting groups in organic synthesis.
  • Google Patents. Process for the deprotection of protected amines.
  • PMC. Oligonucleotide synthesis under mild deprotection conditions.
  • Technical Disclosure Commons.
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate. Protecting Groups in Peptide Synthesis.
  • Wikipedia. Protecting group.
  • YouTube.
  • ResearchGate. Protecting Groups in Solid-Phase Organic Synthesis.
  • ACS Publications. Protection (and Deprotection)
  • ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)
  • Filo. Protection of NH2 in aniline.
  • Benchchem. Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Organic-Chemistry.org. Cbz Protection - Common Conditions.
  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • PubMed. Potential radioprotective agents. 2. Substituted anilines.
  • Bachem. Z - Benzyloxycarbonyl.
  • PubMed. Protecting Groups in Peptide Synthesis.
  • TCI Chemicals. Protecting Agents.
  • Suzhou Highfine Biotech. Amino Protecting Group-Benzyl Series.
  • Santa Cruz Biotechnology. This compound.
  • PubChem. This compound.
  • ResearchG
  • Master Organic Chemistry.
  • Molbank. Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • Green Chemistry. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran.
  • PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • NCERT. Amines.
  • YouTube. 7.
  • Pearson+.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a drug candidate. The compound 2-(Benzyloxy)-5-bromoaniline serves as a critical building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the yield, impurity profile, and biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of newly synthesized this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Rationale for a Multi-Pronged Purity Analysis

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, and their orthogonal nature—meaning they measure different chemical or physical properties—is key to a robust and self-validating purity assessment. For a molecule like this compound, potential impurities could include unreacted starting materials (e.g., 2-amino-4-bromophenol, benzyl bromide), reagents, by-products from side reactions, or residual solvents. A comprehensive strategy, therefore, must be designed to detect, identify, and quantify this diverse range of potential contaminants.

The logical workflow for this assessment is as follows:

G cluster_0 Purity Assessment Workflow Synthesis Synthesized This compound (Crude Product) Qualitative Qualitative Screening (TLC, ¹H NMR, LC-MS) Synthesis->Qualitative Initial Check Identity Structural Confirmation (¹H NMR, ¹³C NMR, MS) Qualitative->Identity Structural Verification Quantitative Quantitative Analysis (qNMR, HPLC-UV) Final Final Purity Statement (>99.5% Pure) Quantitative->Final Certification Identity->Quantitative Quantification of Purity & Impurities

Figure 1: A typical workflow for the comprehensive purity assessment of a synthesized chemical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly when coupled with a UV detector, is arguably the most powerful and widely used technique for purity analysis in drug development. Its high resolution allows for the separation of the main compound from closely related impurities.

Expertise & Experience: The choice of mobile phase and column is critical. For this compound, a reverse-phase C18 column is an excellent starting point due to the compound's moderate polarity. A gradient elution method, typically starting with a higher aqueous composition and ramping up the organic solvent (e.g., acetonitrile or methanol), is essential. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. The UV detector wavelength should be set to a lambda max (λmax) of the analyte for maximum sensitivity, which can be determined using a UV-Vis spectrophotometer or a diode-array detector (DAD).

Authoritative Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is a common ion-pairing agent that improves peak shape for basic compounds like anilines.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Analysis:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness: This protocol is self-validating. The inclusion of a system suitability test (e.g., injecting a standard with a known impurity) before running the sample ensures the column is performing correctly. The re-equilibration step ensures that the column is ready for the next injection, providing consistent results across a sequence of runs.

Comparative Data Interpretation
Technique Information Provided Pros Cons Typical Limit of Detection (LOD)
HPLC-UV Quantitative purity (% area), number of impurities, retention times.High resolution, high sensitivity, quantitative, widely available.Destructive, requires reference standards for impurity identification.~0.01%
¹H NMR Structural confirmation, identification of specific impurities, molar ratio of components.Non-destructive, provides structural information, fast.Lower sensitivity for impurities, complex spectra can be difficult to interpret.~0.5-1%
LC-MS Molecular weight confirmation, identification of impurities by mass.High specificity, can identify unknown impurities.Response can be non-linear, quantification is more complex.~0.05%
Melting Point Indication of purity (impurities depress and broaden the range).Fast, simple, inexpensive.Non-specific, insensitive to small amounts of impurities.>2-3%

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC excels at quantification, NMR spectroscopy is unparalleled for structural elucidation and confirmation. For this compound, ¹H NMR provides a unique fingerprint, and the presence of unexpected signals can indicate impurities.

Expertise & Experience: A standard ¹H NMR spectrum should be acquired in a deuterated solvent like DMSO-d₆ or CDCl₃. The key is to look not just for the expected peaks corresponding to the aromatic and benzylic protons of the product, but also for small, extraneous peaks. For instance, the absence of a broad phenolic -OH peak would help confirm the complete reaction of the 2-amino-4-bromophenol starting material. Similarly, the absence of signals corresponding to benzyl bromide is crucial. Quantitative NMR (qNMR) can also be performed by adding a certified internal standard to accurately determine the absolute purity (assay) of the material.

G cluster_1 NMR Data Interpretation Spectrum Acquire ¹H NMR Spectrum Assign Assign Major Peaks to This compound Spectrum->Assign Search Search for Impurity Signals (Starting Materials, Solvents) Assign->Search Confirm Structure Integrate Integrate All Peaks Search->Integrate Identify Contaminants Calculate Calculate Molar Ratios (Product vs. Impurity) Integrate->Calculate Quantify

Figure 2: Logical flow for using ¹H NMR data to assess chemical purity.

Authoritative Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Key parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest (a 5-10 second delay is often adequate for quantitative purposes) to ensure full signal recovery.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals, including those of the product and any visible impurities. The integral of a signal is directly proportional to the number of protons it represents.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry, typically coupled with LC (LC-MS), provides definitive confirmation of the molecular weight of the synthesized compound. It is also exceptionally sensitive for detecting and identifying impurities, even those that co-elute with the main peak in HPLC.

Expertise & Experience: Electrospray ionization (ESI) is the preferred method for a molecule like this compound, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) provides a powerful diagnostic tool. The expected [M+H]⁺ peaks would be at m/z 294.0 and 296.0. Any other significant ions in the mass spectrum could correspond to impurities or fragments.

Melting Point Analysis: A Classic, Simple Purity Indicator

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.

Expertise & Experience: While not a highly sensitive technique, a sharp melting point that is consistent with literature values provides a good preliminary indication of high purity. For example, if the literature melting point is 90-92 °C, a sample that melts sharply within this range is likely of high purity. Conversely, a sample that begins to melt at 85 °C and is not fully melted until 90 °C is almost certainly impure. This method is best used as a rapid, qualitative check in conjunction with more sophisticated techniques.

Conclusion: An Integrated Approach for Unquestionable Quality

Assessing the purity of a synthesized intermediate like this compound is a critical step in the drug development pipeline. A robust and trustworthy assessment relies not on a single measurement, but on the intelligent integration of orthogonal analytical techniques. HPLC-UV provides the primary quantitative measure of purity, ¹H NMR confirms the structural identity and reveals specific impurities, LC-MS validates the molecular weight, and melting point offers a rapid qualitative check. By employing this multi-faceted approach, researchers can proceed with confidence, knowing that their starting material meets the stringent quality standards required for the synthesis of safe and effective therapeutics.

References

  • Title: A Practical Guide to HPLC Method Development Source: Agilent Technologies Publication URL: [Link]

  • Title: The Nuts and Bolts of Quantitative NMR Source: American Chemical Society Publications URL: [Link]

  • Title: Relaxation in NMR Source: University of California, Davis - Chemistry Department URL: [Link]

A Senior Application Scientist's Guide to the Synthesis of 2-(Benzyloxy)-5-bromoaniline: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates with high purity and yield is a cornerstone of efficient and cost-effective discovery and development. 2-(Benzyloxy)-5-bromoaniline, a versatile building block, is no exception. Its strategic placement of a protected phenol and a reactive bromine atom on an aniline core makes it a valuable precursor for a multitude of more complex molecular architectures. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to inform your methodological choices in the laboratory.

Introduction: The Strategic Importance of this compound

The this compound scaffold incorporates three key functional groups that offer a high degree of synthetic flexibility. The benzyloxy group serves as a robust protecting group for the phenol, which can be readily removed under various conditions to allow for further functionalization. The bromo substituent is a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. Finally, the aniline moiety provides a nucleophilic center for amide bond formation, N-alkylation, or diazotization reactions, opening up another dimension of synthetic possibilities. Given its utility, the efficient and high-yielding synthesis of this intermediate is of paramount importance.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the preparation of this compound. Here, we will explore and compare three of the most logical and commonly employed approaches:

  • O-Benzylation of 2-Amino-4-bromophenol: A direct and often high-yielding approach.

  • Electrophilic Bromination of 2-(Benzyloxy)aniline: A route that relies on the regioselective introduction of a bromine atom.

  • Sandmeyer Reaction of a Diazonium Salt: A classic transformation to introduce a bromine atom from an amino group.

The following table summarizes the key aspects of these synthetic routes, providing a quick reference for comparison.

Synthetic Route Starting Materials Key Reagents/Catalyst Typical Reaction Conditions Reported Yield (%) Advantages Disadvantages
Route 1: O-Benzylation 2-Amino-4-bromophenol, Benzyl bromideK₂CO₃, AcetoneReflux, 8 hours~73% (on analogous substrate)Direct, high-yielding potential, readily available starting materials.Potential for N-benzylation as a side reaction, requiring careful optimization.
Route 2: Electrophilic Bromination 2-(Benzyloxy)aniline, N-Bromosuccinimide (NBS)Acetonitrile or other polar aprotic solventRoom temperature or slightly elevatedVariable, dependent on regioselectivityMild reaction conditions.Potential for formation of isomeric byproducts, complicating purification. The directing effects of the benzyloxy and amino groups can lead to a mixture of ortho and para brominated products.
Route 3: Sandmeyer Reaction 2-(Benzyloxy)-5-nitroaniline (after reduction) or 2-(Benzyloxy)anilineNaNO₂, HBr, CuBr0-5 °C for diazotization, then warmingGenerally moderate to goodWell-established and reliable for introducing bromine.Requires handling of potentially unstable diazonium salts. Multi-step if starting from a nitro precursor.

In-Depth Analysis and Experimental Protocols

Route 1: O-Benzylation of 2-Amino-4-bromophenol

This method represents a straightforward and atom-economical approach to the target molecule. The reaction proceeds via a Williamson ether synthesis, where the phenoxide, generated in situ by a base, acts as a nucleophile to displace the bromide from benzyl bromide.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is strong enough to deprotonate the phenolic hydroxyl group but generally not basic enough to significantly deprotonate the aniline nitrogen under these conditions, thus minimizing N-benzylation.

  • Solvent: Acetone is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SN2 reaction. Acetonitrile is another excellent alternative.

  • Temperature: Refluxing conditions are typically employed to ensure a reasonable reaction rate.

Benchmarking Experimental Protocol:

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 2-Amino-4-bromophenol E Combine and Reflux A->E B Benzyl bromide B->E C K₂CO₃ C->E D Acetone D->E F Add Water E->F G Extract with Chloroform F->G H Wash with Water G->H I Dry and Concentrate H->I J Silica Gel Chromatography I->J K This compound J->K G A 2-(Benzyloxy)aniline C This compound A->C Acetonitrile, RT B NBS B->C G A 2-(Benzyloxy)-5-aminoaniline C Diazonium Salt Intermediate A->C Diazotization B NaNO₂, HBr (0-5 °C) B->C E This compound C->E Sandmeyer Reaction D CuBr D->E

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecules with precision and efficiency is paramount. Arylamines are a ubiquitous structural motif in a vast array of pharmaceuticals, and their synthesis often relies on robust cross-coupling methodologies. Among the many building blocks available, 2-(Benzyloxy)-5-bromoaniline stands out as a versatile intermediate. The presence of the benzyloxy group offers a latent hydroxyl functionality that can be unmasked in later synthetic stages, while the bromo substituent provides a handle for various cross-coupling reactions. Understanding the kinetic profile of this reagent in comparison to other alternatives is crucial for optimizing reaction conditions, improving yields, and scaling up processes.

This guide provides an in-depth comparative analysis of the kinetic performance of this compound in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. We will explore how the electronic and steric properties of this compound influence its reactivity and provide a framework for rational catalyst and condition selection.

The Electronic Profile of this compound: A Double-Edged Sword

The reactivity of an aryl halide in cross-coupling reactions is intricately linked to the electronic nature of its substituents. In this compound, we have two key groups influencing the electron density of the aromatic ring: the ortho-benzyloxy group and the para-amino group (relative to the bromine atom).

  • The Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases the electron density on the aromatic ring. This generally disfavors the oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1]

  • The Benzyloxy Group (-OCH₂Ph): The oxygen atom of the benzyloxy group is also electron-donating through resonance, further increasing the electron density of the ring.

  • The Bromo Group (-Br): While inductively electron-withdrawing, its effect is generally weaker than the resonance donation of the amino and benzyloxy groups.

This high electron density can make the C-Br bond less susceptible to oxidative addition to a low-valent palladium catalyst, potentially leading to slower reaction rates compared to electron-deficient aryl bromides.

Comparative Kinetics in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[2] The electronic effects of the substituents on the bromoaniline ring can significantly impact the reaction rate.

Based on established principles, electron-donating groups tend to decrease the rate of Suzuki-Miyaura couplings with aryl bromides.[1] Therefore, this compound is expected to react slower than bromoanilines with electron-withdrawing groups.

Table 1: Predicted Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Substituted Bromoanilines with Phenylboronic Acid

Bromoaniline DerivativeSubstituentsPredicted Relative Initial RateRationale
4-Nitro-2-bromoaniline-NO₂ (electron-withdrawing)FastestThe strongly electron-withdrawing nitro group facilitates oxidative addition.[1]
4-Chloro-2-bromoaniline-Cl (electron-withdrawing)FastThe inductive effect of chlorine enhances reactivity compared to unsubstituted bromoaniline.
2-BromoanilineUnsubstitutedModerateBaseline reactivity for comparison.[2]
This compound -NH₂, -OCH₂Ph (electron-donating) Slow The combined electron-donating effects of the amino and benzyloxy groups are expected to retard the rate of oxidative addition.
4-Methoxy-2-bromoaniline-OCH₃ (electron-donating)SlowestThe strong resonance donation from the methoxy group significantly deactivates the aryl bromide towards oxidative addition.

Disclaimer: The relative rates are predictive and based on established electronic effects of substituents in similar cross-coupling reactions. Actual rates will depend on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Comparative Kinetics in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[3] The mechanism also typically involves an oxidative addition of the aryl halide to a palladium(0) complex.[3] Consequently, the electronic effects of the substituents on the bromoaniline will have a similar impact on the reaction rate as in the Suzuki-Miyaura coupling.

Table 2: Predicted Comparative Kinetic Data for the Buchwald-Hartwig Amination of Substituted Bromoanilines with Morpholine

Bromoaniline DerivativeSubstituentsPredicted Relative Initial RateRationale
4-Nitro-2-bromoaniline-NO₂ (electron-withdrawing)FastestThe electron-deficient nature of the aromatic ring accelerates the oxidative addition step.
4-Chloro-2-bromoaniline-Cl (electron-withdrawing)FastThe inductive withdrawal of the chloro group increases the electrophilicity of the carbon bearing the bromine.
2-BromoanilineUnsubstitutedModerateServes as a benchmark for reactivity.
This compound -NH₂, -OCH₂Ph (electron-donating) Slow The strong electron-donating character of the amino and benzyloxy groups is anticipated to slow down the rate-determining oxidative addition.
4-Methoxy-2-bromoaniline-OCH₃ (electron-donating)SlowestThe potent electron-donating methoxy group significantly hinders the oxidative addition process.

Disclaimer: These are predicted relative rates based on mechanistic understanding. The choice of ligand and base is particularly critical in Buchwald-Hartwig amination and can significantly influence the observed kinetics.

Experimental Protocols for Kinetic Analysis

To empirically determine and compare the reaction kinetics, rigorous experimental monitoring is essential. Here, we provide detailed protocols for kinetic studies using both High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Kinetic Studies

G cluster_prep Reaction Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Coupling Partner, Internal Standard, Catalyst, Base) setup_reactor Set up Reaction Vessel (e.g., Schlenk flask with stir bar) under Inert Atmosphere prep_reagents->setup_reactor thermostat Thermostat Reactor to Desired Temperature setup_reactor->thermostat initiate Initiate Reaction (e.g., add catalyst solution) thermostat->initiate sampling Take Aliquots at Timed Intervals initiate->sampling nmr In-situ NMR Monitoring (Acquire spectra over time) initiate->nmr Alternative quench Quench Aliquots (e.g., with cold solvent or a specific quenching agent) sampling->quench hplc HPLC Analysis (Determine concentrations of reactants and products) quench->hplc plot Plot Concentration vs. Time hplc->plot nmr->plot rate Calculate Initial Rate (from the slope of the plot) plot->rate

Caption: A generalized workflow for conducting kinetic studies of cross-coupling reactions.

Protocol 1: Kinetic Monitoring by HPLC

This method involves taking samples from the reaction mixture at specific time points, quenching the reaction, and then analyzing the composition by HPLC.

Materials:

  • This compound and other bromoaniline derivatives

  • Coupling partner (e.g., phenylboronic acid for Suzuki or morpholine for Buchwald-Hartwig)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki, Pd₂(dba)₃ with a suitable ligand like XantPhos for Buchwald-Hartwig)

  • Base (e.g., K₂CO₃ for Suzuki, NaOt-Bu for Buchwald-Hartwig)

  • Anhydrous solvent (e.g., 1,4-dioxane/water for Suzuki, toluene for Buchwald-Hartwig)

  • Internal standard (a stable compound that does not react under the reaction conditions, e.g., biphenyl)

  • Quenching solution (e.g., cold acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation: In a glovebox, prepare stock solutions of the bromoaniline, coupling partner, internal standard, catalyst, and base in the chosen solvent.

  • Reaction Setup: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the bromoaniline stock solution, coupling partner stock solution, and internal standard stock solution. Seal the flask and bring it to the desired reaction temperature in a thermostated oil bath.

  • Initiation: Initiate the reaction by adding the catalyst and base stock solutions via syringe. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a known volume of the cold quenching solution. This will stop the reaction and dilute the sample for analysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[3]

  • Internal Standard: The use of an internal standard is crucial for accurate quantification by HPLC, as it corrects for variations in injection volume.

  • Quenching: Rapidly stopping the reaction at each time point is essential for obtaining accurate kinetic data.

Protocol 2: In-situ Kinetic Monitoring by ¹H NMR Spectroscopy

This technique allows for the continuous monitoring of the reaction in real-time within an NMR tube.[4]

Materials:

  • Reactants and reagents as in Protocol 1

  • Deuterated solvent (e.g., toluene-d₈)

  • NMR spectrometer equipped with a variable temperature probe

Procedure:

  • Sample Preparation: In a glovebox, prepare a solution of the bromoaniline, coupling partner, and base in the deuterated solvent in an NMR tube.

  • Pre-acquisition Setup: Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature. Acquire initial shims and a reference spectrum before adding the catalyst.

  • Initiation: Prepare a concentrated solution of the catalyst in a small amount of the deuterated solvent. Carefully add this solution to the NMR tube, quickly shake the tube to ensure mixing, and re-insert it into the spectrometer.

  • Data Acquisition: Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. This can be automated using the spectrometer's software.[4]

  • Data Analysis: Process the series of spectra. Identify characteristic peaks for the starting material and the product that do not overlap with other signals. Integrate these peaks in each spectrum to determine their relative concentrations over time. Plot the concentration of the product versus time to determine the reaction rate.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Necessary for the NMR spectrometer's lock system.

  • In-situ Monitoring: This method avoids the need for sampling and quenching, which can introduce errors. It provides a more continuous and detailed picture of the reaction progress.[4]

Visualizing the Catalytic Cycles

Understanding the mechanism of these cross-coupling reactions is key to interpreting kinetic data.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR₂ Base AmidoComplex Ar-Pd(II)-NR₂ Ln AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The kinetic behavior of this compound in cross-coupling reactions is governed by the interplay of its electron-donating substituents. While these groups are advantageous for introducing functionality, they can pose a challenge by slowing down the rate-determining oxidative addition step. By understanding these electronic effects and employing rigorous kinetic analysis, researchers can make informed decisions about reaction conditions to optimize the synthesis of valuable pharmaceutical intermediates. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of this compound in their synthetic endeavors.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC - NIH. Available at: [Link]

  • Hammett equation - Wikipedia. Available at: [Link]

  • Electronic Effect of Substituents on Anilines Favors 1,4-addition to trans-β-nitrostyrenes: Access to N-substituted 3-arylindoles and 3-arylindoles - PubMed. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF - ResearchGate. Available at: [Link]

Sources

assessing the scalability of different 2-(Benzyloxy)-5-bromoaniline synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzyloxy)-5-bromoaniline is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its substituted aniline scaffold allows for diverse downstream chemical modifications, making it a valuable intermediate in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of critical importance for researchers and chemical development professionals. This guide provides an in-depth comparison of three distinct synthetic protocols for this compound, with a focus on assessing their scalability, efficiency, and overall practicality for laboratory and industrial applications. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and present comparative data to facilitate informed decision-making.

Comparative Analysis of Synthetic Protocols

The three synthetic routes evaluated in this guide are:

  • Protocol 1: Direct Benzylation of 2-amino-5-bromophenol

  • Protocol 2: Benzylation of 5-bromo-2-nitrophenol followed by Reduction

  • Protocol 3: Multi-step Synthesis via Bromination of a Protected Precursor

The following table summarizes the key quantitative data for each protocol, offering a high-level comparison of their respective strengths and weaknesses.

MetricProtocol 1: Direct BenzylationProtocol 2: Benzylation & ReductionProtocol 3: Multi-step Synthesis
Overall Yield ModerateHighGood
Number of Steps 224
Key Challenge Regioselectivity of BenzylationHandling of Nitro IntermediatesProcess Mass Intensity
Scalability ModerateHighModerate
Purity of Final Product GoodExcellentExcellent
Relative Cost ModerateLowHigh

Protocol 1: Direct Benzylation of 2-amino-5-bromophenol

This protocol represents the most direct approach, involving the synthesis of the aminophenol precursor followed by a Williamson ether synthesis.

Experimental Workflow

Protocol_1 A 5-Bromo-2-nitrophenol B 2-Amino-5-bromophenol A->B Reduction (e.g., Na2S2O4, aq. NaOH) C This compound B->C Benzylation (BnBr, K2CO3, Acetone)

Caption: Workflow for Protocol 1.

In-Depth Technical Guide

Step 1: Synthesis of 2-Amino-5-bromophenol

The synthesis of the key intermediate, 2-amino-5-bromophenol, can be achieved via the reduction of 5-bromo-2-nitrophenol. A common and effective method involves the use of sodium dithionite (Na₂S₂O₄) in an aqueous basic solution.

  • Experimental Protocol: 5-bromo-2-nitrophenol is dissolved in a dilute aqueous sodium hydroxide solution. Sodium dithionite is then added portion-wise while monitoring the reaction temperature. The reaction is typically exothermic. After completion, the mixture is acidified to a pH of approximately 5 to precipitate the product, which is then filtered and washed.[1]

  • Causality of Experimental Choices: The use of sodium dithionite is advantageous as it is an inexpensive and relatively safe reducing agent for nitro groups, particularly in aqueous media. The basic conditions help to deprotonate the phenolic hydroxyl group, increasing the solubility of the starting material and facilitating the reduction. Acidification is crucial for the precipitation of the amphoteric product.

Step 2: Benzylation of 2-Amino-5-bromophenol

The hydroxyl group of 2-amino-5-bromophenol is selectively benzylated using benzyl bromide in the presence of a weak base.

  • Experimental Protocol: To a solution of 2-amino-5-bromophenol in a polar aprotic solvent such as acetone, anhydrous potassium carbonate is added as a base. Benzyl bromide is then added dropwise, and the reaction mixture is heated to reflux for several hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

  • Causality of Experimental Choices: Potassium carbonate is a sufficiently strong base to deprotonate the more acidic phenolic hydroxyl group over the aniline amino group, thus favoring O-benzylation. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. The main challenge in this step is achieving high regioselectivity. N-benzylation can occur as a side reaction, leading to a mixture of products and complicating the purification process. On a larger scale, this can significantly impact the overall yield and purity.

Scalability Assessment

While this protocol is straightforward, its scalability is hampered by the potential for N-alkylation as a side reaction. On a larger scale, the separation of O- and N-benzylated isomers can be challenging and costly, reducing the overall efficiency of the process.

Protocol 2: Benzylation of 5-bromo-2-nitrophenol followed by Reduction

This approach circumvents the regioselectivity issue of Protocol 1 by protecting the amino group as a nitro group during the benzylation step.

Experimental Workflow

Protocol_2 A 5-Bromo-2-nitrophenol B 1-(Benzyloxy)-4-bromo-2-nitrobenzene A->B Benzylation (BnBr, K2CO3, DMF) C This compound B->C Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: Workflow for Protocol 2.

In-Depth Technical Guide

Step 1: Benzylation of 5-bromo-2-nitrophenol

The phenolic hydroxyl group of 5-bromo-2-nitrophenol is benzylated in a Williamson ether synthesis.

  • Experimental Protocol: 5-bromo-2-nitrophenol is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). A base such as potassium carbonate is added, followed by the dropwise addition of benzyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The workup involves pouring the reaction mixture into water and extracting the product with an organic solvent.

  • Causality of Experimental Choices: The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation by a mild base like potassium carbonate. DMF is an excellent solvent for this type of reaction due to its high polarity and ability to solvate cations, thereby accelerating the Sₙ2 reaction. This step is generally high-yielding and highly regioselective, as there is no competing nucleophile.

Step 2: Reduction of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

The nitro group of the benzylated intermediate is reduced to an amine to yield the final product.

  • Experimental Protocol: A classic and scalable method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, in a solvent like ethanol or water. The reaction mixture is heated, and the progress is monitored by TLC. After the reduction is complete, the iron salts are filtered off, and the product is isolated by extraction and purified.[3] Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for a cleaner reaction, although this may not be as cost-effective on a large scale.[4]

  • Causality of Experimental Choices: The Fe/HCl system is a robust and cost-effective method for the reduction of aromatic nitro compounds on an industrial scale. The in situ generation of the reducing agent and the straightforward workup make it an attractive option. Catalytic hydrogenation offers a greener alternative with higher atom economy but requires specialized equipment and careful handling of the catalyst and hydrogen gas.

Scalability Assessment

This protocol is highly scalable. The benzylation step is selective and high-yielding. The reduction of the nitro group using iron and acid is a well-established and economical industrial process. The starting materials are readily available, and the reaction conditions are generally manageable on a large scale. The absence of challenging purification steps makes this the preferred route for large-scale production.

Protocol 3: Multi-step Synthesis via Bromination of a Protected Precursor

This protocol offers a more controlled but lengthy approach, involving protection of the amino group, bromination, and subsequent deprotection.

Experimental Workflow

Protocol_3 A 2-Aminophenol B 2-(Benzyloxy)aniline A->B Benzylation (BnBr, K2CO3, Acetone) C N-(2-(benzyloxy)phenyl)acetamide B->C Acetylation ((CH3CO)2O) D N-(5-bromo-2-(benzyloxy)phenyl)acetamide C->D Bromination (NBS, Acetonitrile) E This compound D->E Hydrolysis (HCl, EtOH)

Caption: Workflow for Protocol 3.

In-Depth Technical Guide

Step 1: Benzylation of 2-Aminophenol

Similar to Protocol 1, this step involves the selective O-benzylation of 2-aminophenol.

  • Experimental Protocol: 2-Aminophenol is reacted with benzyl bromide in the presence of a base like potassium carbonate in acetone. The regioselectivity challenges are similar to those in Protocol 1.

Step 2: Acetylation of 2-(Benzyloxy)aniline

The amino group of 2-(benzyloxy)aniline is protected as an acetamide to control the subsequent bromination step.

  • Experimental Protocol: 2-(Benzyloxy)aniline is treated with acetic anhydride, often with a catalytic amount of acid, to form N-(2-(benzyloxy)phenyl)acetamide. The product typically precipitates from the reaction mixture and can be isolated by filtration.[5]

  • Causality of Experimental Choices: The acetyl protecting group deactivates the aromatic ring towards electrophilic substitution and directs the incoming electrophile (bromine) to the para position relative to the activating benzyloxy group. This ensures high regioselectivity in the bromination step.

Step 3: Bromination of N-(2-(benzyloxy)phenyl)acetamide

The protected intermediate is brominated using a suitable brominating agent.

  • Experimental Protocol: N-(2-(benzyloxy)phenyl)acetamide is dissolved in a solvent like acetonitrile or acetic acid and treated with N-bromosuccinimide (NBS) at a controlled temperature, often starting at 0 °C.[5] The reaction is monitored until completion, followed by an aqueous workup to remove succinimide and any unreacted NBS.

  • Causality of Experimental Choices: NBS is a convenient and selective source of electrophilic bromine. The use of a less reactive brominating agent and controlled temperature helps to prevent over-bromination.

Step 4: Hydrolysis of N-(5-bromo-2-(benzyloxy)phenyl)acetamide

The acetyl protecting group is removed to yield the final product.

  • Experimental Protocol: The acetamide is hydrolyzed by heating with an aqueous acid, such as hydrochloric acid, in a solvent like ethanol.[5] After the reaction is complete, the mixture is neutralized with a base to precipitate the free amine, which is then extracted and purified.

  • Causality of Experimental Choices: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. The choice of acid and solvent depends on the stability of the benzyloxy group under acidic conditions.

Scalability Assessment

While this protocol offers excellent control over regioselectivity, its four-step nature leads to a higher process mass intensity and potentially lower overall yield compared to Protocol 2. The multiple steps, each requiring workup and purification, increase the complexity and cost of the synthesis, making it less favorable for large-scale production unless very high purity is the absolute priority and cost is a secondary concern.

Conclusion and Recommendations

For the scalable and cost-effective synthesis of this compound, Protocol 2: Benzylation of 5-bromo-2-nitrophenol followed by Reduction is the most recommended route. Its high regioselectivity, use of readily available and inexpensive starting materials, and reliance on well-established, scalable reaction conditions make it the superior choice for industrial applications.

Protocol 1 offers a more direct route but is compromised by potential regioselectivity issues that can complicate purification and reduce overall efficiency on a larger scale. Protocol 3 , while providing excellent control over the synthesis, is less atom-economical and more labor-intensive, making it better suited for smaller-scale laboratory synthesis where absolute purity is paramount.

Ultimately, the choice of synthetic protocol will depend on the specific requirements of the project, including the desired scale, purity specifications, and economic constraints. This guide provides the necessary technical insights and comparative data to aid researchers and drug development professionals in making an informed and strategic decision.

References

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  • Gül, F., & Yakan, H. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 26(15), 4587. Retrieved from [Link]

  • ChemRxiv. (2021). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • de Miranda, A. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2496. Retrieved from [Link]

  • askIITians. (2025, March 4). Write the preparation method of nitro benzene. Explain any three reduction properties of nitrobenzene with equation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Retrieved from [Link]

  • Aparicio, E. B., Isbel, S. R., & Bugarin, A. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
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A Senior Application Scientist's Guide to the In-Silico Prediction of Properties for 2-(Benzyloxy)-5-bromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Moiety in Drug Discovery—A Double-Edged Sword

For researchers and drug development professionals, the aniline scaffold is a familiar and versatile building block. Its structural simplicity and synthetic tractability have made it a cornerstone in medicinal chemistry. However, the aniline group is not without its challenges.[1] Metabolic instability and potential toxicity are well-documented concerns that can derail a promising drug candidate.[1] The 2-(benzyloxy)-5-bromoaniline core, a privileged structure in its own right, is no exception. As we design and synthesize novel derivatives based on this scaffold, we are faced with a critical question: how can we prioritize candidates with the highest probability of success while minimizing the costly synthesis and testing of compounds destined for failure?

This is where in-silico drug discovery, or computer-aided drug design (CADD), provides a transformative solution.[2][3] By leveraging computational models, we can predict a molecule's physicochemical, pharmacokinetic, and toxicological properties before a single physical experiment is conducted.[2][3] This guide provides a comparative analysis of key in-silico methodologies for characterizing this compound derivatives. We will move beyond a simple listing of tools to explain the causality behind these computational experiments, empowering you to make more informed decisions in your research pipeline. The traditional drug discovery process is notoriously time-consuming and expensive, with attrition rates as high as 96%.[4] In-silico approaches offer a potent strategy to de-risk projects, reduce costs, and accelerate the journey from hit identification to lead optimization.[4][5][6]

Pillar 1: Predicting "Drug-Likeness" and Physicochemical Properties

Before a compound can exert a biological effect, it must possess fundamental physicochemical properties that allow it to be soluble, permeable, and stable. A preliminary assessment of "drug-like" properties is crucial.[7] Rules like Lipinski's Rule of Five provide a foundational filter, but modern computational tools allow for a much more nuanced analysis.

Lipophilicity, expressed as logP, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME).[7] While highly lipophilic compounds may readily cross cell membranes, they often suffer from poor solubility, rapid metabolism, and increased toxicity.[7] Quantitative Structure-Activity Relationship (QSAR) models have been effectively developed to predict the lipophilicity of aniline derivatives based on a range of molecular descriptors.[8]

Comparative Analysis of Web-Based Prediction Platforms

Several free, web-based platforms have emerged that provide comprehensive predictions of physicochemical properties and drug-likeness. These tools are invaluable for academic labs and small biotech companies.[9]

Tool/Platform Key Physicochemical Predictions Underlying Methodology Strengths Limitations
SwissADME Lipophilicity (iLOGP, XLOGP3, etc.), Water Solubility (Log S), Pharmacokinetics, Druglikeness (Lipinski, Ghose, Veber), Medicinal Chemistry Friendliness.[10]Hybrid approach using multiple predictive models and established rules.User-friendly interface, provides "Bioavailability Radar" for quick visual assessment.Does not provide toxicity predictions.
pkCSM Water Solubility, Caco-2 Permeability, Intestinal Absorption, Skin Permeability.[11][12]Graph-based signatures.[11][12]Provides a wide range of pharmacokinetic predictions, including volume of distribution and CNS permeability.The user interface is less graphical than some alternatives.
ADMETlab 2.0/3.0 Lipophilicity, Water Solubility, Caco-2 Permeability, Plasma Protein Binding, plus an extensive list of ADMET properties.[13]Multi-task graph attention framework and machine learning models.[13][14]Comprehensive, covering 88 different properties in the latest version; offers batch processing for screening libraries.[13]The sheer volume of data can be overwhelming for initial screens.

Pillar 2: In-Silico ADMET Profiling—Failing Fast and Cheap

Poor pharmacokinetics and toxicity are responsible for the majority of drug failures in late-stage development.[9] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early identification of compounds with undesirable profiles, saving immense time and resources.[11]

Workflow for ADMET Prediction

The workflow for predicting ADMET properties is straightforward and can be applied to screen a library of this compound derivatives rapidly.

Caption: A streamlined workflow for predicting ADMET properties.

Experimental Protocol: ADMET Prediction using ADMETlab 2.0
  • Molecule Preparation: Draw your this compound derivative in a chemical drawing software (e.g., ChemDraw) and generate the canonical SMILES string. For the parent compound, this is c1ccc(cc1)COc2cc(ccc2N)Br.

  • Navigate to the Platform: Open a web browser and go to the ADMETlab 2.0 (or the latest version) web server.[13]

  • Input Submission: Locate the "ADMET Evaluation" module. Paste the SMILES string of your compound into the input box. The platform also supports uploading files for batch processing.[13]

  • Run Prediction: Initiate the calculation. The server will process the input and generate a comprehensive report.

  • Result Interpretation: Analyze the output table. Pay close attention to:

    • Absorption: Human Intestinal Absorption (HIA) and Caco-2 permeability. A positive HIA prediction and a high Caco-2 value are desirable.

    • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

    • Toxicity: Ames test prediction for mutagenicity and hERG (human Ether-à-go-go-Related Gene) inhibition, which is a key indicator of cardiotoxicity. A non-mutagenic and non-hERG inhibiting profile is strongly preferred.

Pillar 3: Predicting Biological Activity—Finding the Right Key for the Lock

While ADMET profiling tells us if a compound can be a drug, bioactivity prediction helps us understand if it will be an effective one. The two primary CADD methods for this are structure-based drug design (SBDD) and ligand-based drug design (LBDD).[3][4] The choice depends on whether the 3D structure of the biological target is known.[3]

Structure-Based Drug Design (SBDD): Molecular Docking

When the 3D structure of the target protein is available (e.g., from the Protein Data Bank), molecular docking is a powerful technique to predict the binding mode and affinity of a ligand.[2][15] It computationally places the ligand into the protein's active site and scores the interaction.[16] This is particularly useful for designing inhibitors, for example, against Receptor Tyrosine Kinases (RTKs), which are common targets for aniline-based drugs.[15]

Experimental Protocol: Molecular Docking with a Kinase Target (e.g., VEGFR-2)
  • Ligand Preparation:

    • Generate the 3D structure of your this compound derivative.

    • Use software like Avogadro or ArgusLab to perform an energy minimization to obtain a stable conformation.

    • Save the structure in a suitable format (e.g., .pdb or .mol2).

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

    • Using a molecular modeling program (e.g., AutoDock Tools, UCSF Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.

  • Docking Simulation:

    • Define the binding site by creating a grid box around the active site identified from the co-crystallized ligand or from literature.

    • Use a docking program like AutoDock Vina to run the simulation. The program will explore various conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • The primary output is the binding affinity, typically in kcal/mol. More negative values indicate stronger predicted binding.

    • Visualize the top-scoring poses. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between your derivative and the amino acid residues in the active site. These interactions provide a mechanistic hypothesis for the compound's activity.[17]

Caption: A typical workflow for structure-based molecular docking.

Ligand-Based Drug Design (LBDD): QSAR for Aniline Toxicity

When the target's structure is unknown, we can use LBDD methods like Quantitative Structure-Activity Relationship (QSAR). QSAR models are built on the principle that a molecule's structure contains the features responsible for its biological activity.[18] These models establish a mathematical relationship between molecular descriptors (e.g., electronic, steric, hydrophobic) and an observed biological effect.

For aniline derivatives, QSAR models have been successfully developed to predict toxicity.[18][19] These models can help identify specific structural features that contribute to adverse effects, guiding the design of safer analogs. For a QSAR model to be considered reliable for regulatory purposes, it must have a defined endpoint, an unambiguous algorithm, a defined applicability domain, and robust measures of predictivity.[18]

Conclusion and Future Outlook

The in-silico tools and methodologies outlined in this guide provide a powerful framework for accelerating the discovery and development of novel this compound derivatives. By integrating predictions of physicochemical properties, ADMET profiles, and biological activity early in the research process, we can prioritize the synthesis of compounds with the highest likelihood of success. This "fail fast, fail cheap" approach minimizes wasted resources and focuses experimental efforts on the most promising candidates.[9]

It is imperative to remember that in-silico predictions are models, not reality. They are invaluable for generating hypotheses and triaging candidates, but they must always be validated through rigorous experimental testing. The true power of CADD lies in its synergy with traditional medicinal chemistry, creating a more efficient and rational path toward the development of new therapeutics.

References

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024).
  • What is in silico drug discovery? (2025).
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  • In Silico Methods for Drug Design and Discovery.Frontiers Research Topic.
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  • Inhibition of Microbial Growth by Anilines: A QSAR Study.David Publishing.
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  • ADMET predictions.VLS3D.COM.
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  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2025). PMC - PubMed Central.
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  • Aniline replacement in drug-like compounds. (2024). Cresset Group.
  • MOLECULAR DOCKING STUDIES AND BIOACTIVITY OF VARIOUS BENZILIC ACIDS AND ITS ANALOGS.
  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. (2022). Chemistry & Biodiversity.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Benzyloxy)-5-bromoaniline, a halogenated aromatic amine. The procedures outlined here are designed to ensure safety, compliance, and environmental stewardship, reflecting the best practices for handling this class of compounds.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure begins, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is an aromatic amine containing bromine, a halogen. This structure informs our handling and disposal strategy. Aromatic amines as a class can be toxic and are often readily absorbed through the skin.[1][2] Halogenated organic compounds require specific disposal routes to prevent the formation of harmful byproducts during incineration and to avoid environmental contamination.[3]

A summary of the key hazard information is presented below.

PropertyDataSource
Chemical Name This compound[4]
CAS Number 186797-58-0[4]
Molecular Formula C₁₃H₁₂BrNO[4]
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319).[5] May cause respiratory irritation (H335).[5] Many primary aromatic amines are toxic and can pose health risks upon exposure.[1][6]
Incompatible Materials Strong oxidizing agents.[5][7]
Hazardous Decomposition Products Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][8]

This information dictates that all handling must be done with appropriate personal protective equipment (PPE) in a controlled environment to prevent skin, eye, and respiratory exposure.[7][9] The segregation of this compound into a halogenated waste stream is critical due to its bromine content.[3]

The Disposal Workflow: A Systematic Approach

Proper disposal is a multi-step process that begins the moment waste is generated. The following workflow ensures that each stage is handled safely and in compliance with standard laboratory and regulatory procedures.

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation Accumulation & Decontamination cluster_final Final Disposal A Waste Generation (e.g., unused solid, contaminated items) B Select Designated Halogenated Waste Container A->B Characterize Waste E Decontaminate Glassware with appropriate solvent A->E Clean Equipment C Label Container Correctly (Name, Hazards, Date) B->C Before First Use D Add Solid Waste & Contaminated PPE (gloves, weigh paper) to Container C->D Begin Accumulation F Collect Solvent Rinsate as Halogenated Liquid Waste E->F Segregate Waste G Securely Seal Container (When full or per time limit) H Store in Satellite Accumulation Area (SAA) G->H Safe Storage I Schedule Pickup with Environmental Health & Safety (EHS) H->I Final Handoff

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary steps for the safe collection and disposal of this compound waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have unique requirements.[10]

3.1. Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[7][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before each use and dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, consider a chemically resistant apron.[9]

  • Work Area: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][7]

3.2. Waste Segregation and Container Selection

  • Waste Characterization: this compound must be disposed of as a halogenated organic solid waste .[3] It is the generator's responsibility to determine if the waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11]

  • Container: Use a dedicated, chemically compatible container with a secure, screw-top lid. The container must be in good condition, free of leaks or contamination on the outside.[10][12]

  • Labeling: Before adding any waste, the container must be clearly labeled.[12] The label must include:

    • The words "Hazardous Waste".[3][10]

    • The full chemical name: "Waste this compound".

    • The associated hazards (e.g., "Irritant").[11]

    • The date waste was first added (the "accumulation start date").[10]

3.3. Collection and Accumulation Procedure

  • Solid Waste: Carefully transfer any residual or unused solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.

  • Contaminated Disposables: Place any contaminated disposable items, such as weighing paper, gloves, and absorbent pads used for cleaning minor spills, directly into the same solid waste container.

  • Glassware Decontamination:

    • Rinse all contaminated glassware (beakers, flasks, etc.) with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.[3]

    • Collect this solvent rinsate in a separate, clearly labeled halogenated organic liquid waste container. Do not mix solvent waste with the solid waste container.[3]

  • Container Management:

    • Keep the waste container securely closed at all times except when actively adding waste.[10][12]

    • Do not overfill the container. Leave at least 10% of headspace at the top.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials like strong oxidizers.[10]

3.4. Final Disposal

  • Once the waste container is full or the institutional time limit for accumulation is reached, contact your organization's EHS department to schedule a waste pickup.[3][10]

  • Complete all required waste manifests or disposal forms as instructed by your EHS office. This tracking is a regulatory requirement.[11][13]

Spill Management

Accidents can happen, and a clear plan is essential.

  • Minor Spills (Solid): If a small amount of solid material is spilled within the fume hood, ensure proper PPE is worn. Gently sweep the material up with a scoop or brush, minimizing dust formation.[9] Place the collected material and any cleaning tools (if disposable) into the hazardous waste container. Decontaminate the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Major Spills: For any spill outside of a fume hood, or for a large quantity, evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[10][12]

By adhering to these rigorous procedures, you contribute to a culture of safety and ensure that our scientific pursuits do not come at the cost of environmental or personal health.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]

  • Incompatible Chemicals. University of California, Riverside, Risk Management and Safety. [Link]

  • SAFETY DATA SHEET. Aromatic Fragrances International. [Link]

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Link]

  • Incompatible chemicals. University of St. Andrews. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Examples of Incompatible Chemicals. University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste. US Environmental Protection Agency. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • Chemical Substance Incompatibilities. The University of Maryland, Baltimore, Environmental Health and Safety. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. SKC Inc. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste Listings. US Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Benzenamine: Human health tier II assessment. Australian Government Department of Health. [Link]

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A Strategic Guide to the Safe Handling and Disposal of 2-(Benzyloxy)-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 2-(Benzyloxy)-5-bromoaniline (CAS No. 186797-58-0). As a vital intermediate in organic synthesis, particularly in the development of complex molecules, ensuring the safe management of this compound is paramount to protecting laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step instructions grounded in established safety principles.

The following protocols are based on a synthesis of hazard information, regulatory standards, and field-proven best practices. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a secure laboratory environment.

Understanding the Hazard Profile

This compound is an aromatic amine, a class of compounds that warrants careful handling due to potential toxicity.[2][3] While specific toxicological data for this compound is limited, the available safety data sheets (SDS) indicate the following hazards:

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Potential for Systemic Effects: As with many aromatic amines, there is a risk of harm if swallowed or inhaled, and it may cause damage to organs through prolonged or repeated exposure.[4] Aromatic amines can be absorbed through the skin, respiratory system, and gastrointestinal tract.[2]

Given these potential hazards, a proactive and informed approach to safety is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]Standard laboratory coat.Work in a chemical fume hood to prevent inhalation of dust or vapors.[1]
Performing reactions and work-ups Chemical safety goggles or a face shield.[6]Chemical-resistant gloves. Consider double-gloving for extended operations.Chemical-resistant laboratory coat or apron.[7]All operations should be conducted within a certified chemical fume hood.
Handling spills Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Impervious gown or chemical-resistant suit.[5]A NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][8]
Waste disposal Safety goggles with side-shields.Chemical-resistant gloves.Laboratory coat.Handled within a fume hood or designated waste handling area.

Causality Behind PPE Choices:

  • Eye Protection: The benzyloxy and bromo functional groups can cause significant irritation upon contact with the sensitive tissues of the eye. Tightly sealed goggles prevent entry of airborne particulates and splashes.

  • Hand Protection: Aromatic amines can be absorbed through the skin.[2] Chemical-resistant gloves provide a necessary barrier. Inspecting gloves before use is critical as pinholes can compromise safety.

  • Body Protection: A lab coat protects the skin and personal clothing from contamination. For larger scale operations or situations with a higher risk of splashes, a chemical-resistant apron or gown is advisable.[7]

  • Respiratory Protection: The fine particulate nature of solid this compound poses an inhalation risk. A chemical fume hood provides essential local exhaust ventilation to capture and remove these particulates at the source.[1]

Operational Plans: From Receipt to Reaction

A systematic workflow is crucial for safely handling this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Keep the container tightly closed and protect it from light. An inert atmosphere is also recommended for storage.

Handling and Use
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[9]

  • Weighing: Conduct all weighing operations within the fume hood to minimize the risk of inhaling fine dust particles.

  • Dissolution and Reaction: When adding the solid to a solvent, do so slowly to avoid splashing. Ensure that the reaction vessel is appropriately sized and equipped for the planned procedure.

  • Post-Reaction: After completing the reaction, decontaminate all glassware and equipment that came into contact with this compound.

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to a spill or exposure is critical.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assessment cluster_Response Spill Cleanup cluster_Follow_Up Post-Cleanup Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the spill zone Alert->Evacuate Assess Assess spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE (respirator, gloves, gown, goggles) Assess->Don_PPE Minor Spill (manageable by lab personnel) Contact_EHS Contact Emergency Response / EHS Assess->Contact_EHS Major Spill (requires specialist team) Contain Cover the spill with an inert absorbent material Don_PPE->Contain Collect Carefully sweep the material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose_Materials Dispose of all cleaning materials as hazardous waste Decontaminate->Dispose_Materials Report Report the incident to the Lab Supervisor/EHS Dispose_Materials->Report Seek_Medical Seek medical attention if exposure occurred Report->Seek_Medical

Sources

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Retrosynthesis Analysis

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2-(Benzyloxy)-5-bromoaniline
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2-(Benzyloxy)-5-bromoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.